molecular formula C7H5ClFNO2 B600049 2-(Chloromethyl)-1-fluoro-4-nitrobenzene CAS No. 143032-52-4

2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Cat. No.: B600049
CAS No.: 143032-52-4
M. Wt: 189.57
InChI Key: JXEGJILGVKWEMR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEGJILGVKWEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734809
Record name 2-(Chloromethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143032-52-4
Record name 2-(Chloromethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling the Reactive Landscape of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a multifunctional aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its carefully arranged substituents—a nitro group, a fluorine atom, and a chloromethyl group—impart a distinct and predictable pattern of reactivity. The interplay of strong electron-withdrawing effects and the presence of two potential sites for nucleophilic attack make this molecule a subject of significant interest for synthetic chemists.

This technical guide provides a comprehensive analysis of the electronic structure of this compound. It aims to elucidate the primary electrophilic and nucleophilic centers within the molecule, thereby offering a predictive framework for its chemical behavior. By synthesizing theoretical principles with practical, field-proven insights, this document will serve as an essential resource for professionals seeking to harness the synthetic potential of this versatile reagent. We will dissect the influence of each substituent, map the molecule's reactive hotspots, and provide actionable experimental protocols for key transformations.

Part 1: Analysis of Electronic Structure and Resultant Reactivity

The reactivity of this compound is not uniform across its structure. It is dictated by the electronic properties of its three key substituents and their positions on the benzene ring. These properties can be understood through the concepts of inductive and resonance (or mesomeric) effects.[1][2]

  • Inductive Effect (-I): This is the withdrawal or donation of electrons through the sigma (σ) bonds of the molecule, primarily driven by differences in electronegativity.[2]

  • Resonance Effect (+M/-M): This involves the delocalization of pi (π) electrons across the aromatic system, which can either donate or withdraw electron density.[2]

The combined influence of these effects determines the electron density at various points in the molecule, thereby defining its electrophilic (electron-poor) and nucleophilic (electron-rich) sites.

The Aromatic Ring: A Deactivated System Primed for Nucleophilic Aromatic Substitution

The benzene ring itself is a primary site of reactivity. The substituents profoundly influence its susceptibility to both electrophilic and nucleophilic attack.

  • Nitro Group (-NO₂): This is a powerful deactivating group. It exerts a strong inductive electron-withdrawing effect (-I) and an even stronger resonance electron-withdrawing effect (-M).[2][3] This significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1][3][4] The deactivation is most pronounced at the ortho and para positions relative to the nitro group.

  • Fluoro Group (-F): Halogens present a classic case of competing effects. Fluorine is highly electronegative, leading to a strong inductive withdrawal (-I) that deactivates the ring. However, its lone pairs can be donated into the ring via resonance (+M).[2] For halogens, the inductive effect dominates, resulting in overall deactivation.[1][2] Despite this deactivation, the resonance donation directs incoming electrophiles to the ortho and para positions.

  • Chloromethyl Group (-CH₂Cl): This group is considered weakly deactivating. The electronegative chlorine atom pulls electron density from the methyl group, which in turn withdraws electron density from the ring through a weak inductive (-I) effect.

Overall Effect on the Ring: The synergistic effect of these three deactivating groups renders the aromatic ring of this compound highly electron-deficient and thus very unreactive toward electrophiles. However, this extreme electron deficiency, particularly due to the para-nitro group, activates the ring for Nucleophilic Aromatic Substitution (SNAr) .[5][6]

Identification of Key Reactive Sites

Based on the electronic analysis, we can identify two primary electrophilic sites that are susceptible to nucleophilic attack.

Primary Electrophilic Sites:

  • Benzylic Carbon (of the -CH₂Cl group): This is a highly significant electrophilic center. The carbon atom is bonded to an electronegative chlorine atom, making it susceptible to standard nucleophilic substitution (SN2) reactions. The strong electron-withdrawing nitro group at the para position further enhances the electrophilicity of this benzylic carbon, accelerating SN2 reactions.[7] This site is the most common point of reaction for a wide range of nucleophiles.

  • C1 Carbon (bonded to Fluorine): This aromatic carbon is the prime location for Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nitro group at the para position is perfectly positioned to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[5] In SNAr reactions, fluoride is an excellent leaving group, often more reactive than chloride, which further promotes substitution at this site.[8][9]

The diagram below illustrates the key reactive sites and the dominant electronic effects at play.

Caption: Electronic landscape of this compound.

Quantitative Assessment of Substituent Effects

To quantify the electronic influence of each substituent, we can refer to Hammett constants (σ). These empirical values measure the electron-donating or electron-withdrawing ability of a substituent on the benzene ring.[10][11] A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

SubstituentPositionHammett Constant (σp)Inductive EffectResonance EffectOverall Impact on Ring
-NO₂ 4+0.83[12]Strong Withdrawing (-I)Strong Withdrawing (-M)Strongly Deactivating
-F 1+0.23[12]Strong Withdrawing (-I)Weak Donating (+M)Deactivating
-CH₂Cl 2+0.12[12]Weak Withdrawing (-I)NoneWeakly Deactivating

This data confirms that all three substituents pull electron density away from the aromatic ring, setting the stage for nucleophilic attack.

Part 2: Experimental Protocols and Methodologies

The dual reactivity of this compound allows for selective functionalization by carefully choosing the nucleophile and reaction conditions.

Protocol for Nucleophilic Substitution at the Benzylic Position (SN2)

This protocol details a representative SN2 reaction with a primary amine, a common transformation in drug discovery for introducing nitrogen-containing scaffolds. The reaction is analogous to those performed on similar ortho- and para-substituted benzyl halides.[7]

Objective: To synthesize N-benzyl-2-(chloromethyl)-1-fluoro-4-nitroaniline.

Materials:

  • This compound

  • Benzylamine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous acetonitrile (approx. 10 mL per mmol of substrate).

  • Add potassium carbonate (2.0 eq) to the solution. This acts as a non-nucleophilic base to neutralize the HCl byproduct.

  • Add benzylamine (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

G start Dissolve Substrate & K₂CO₃ in Anhydrous CH₃CN add_nuc Add Benzylamine (1.2 eq) start->add_nuc react Heat to 60°C Monitor by TLC add_nuc->react workup1 Cool, Filter Salts react->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Aqueous Workup (EtOAc, NaHCO₃, Brine) workup2->workup3 dry Dry (MgSO₄), Filter, Concentrate workup3->dry purify Column Chromatography dry->purify

Caption: Workflow for a typical SN2 reaction at the benzylic position.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the fluorine atom by a nucleophile, leveraging the activation provided by the para-nitro group. This is a powerful method for forming aryl ethers or aryl amines. The procedure is based on well-established methods for SNAr on fluoronitrobenzene derivatives.[9]

Objective: To synthesize 2-(Chloromethyl)-4-nitro-1-phenoxyaniline.

Materials:

  • This compound

  • Phenol (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 1.5 equivalents), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve phenol (1.1 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) and stir the mixture at room temperature for 20 minutes to form the potassium phenoxide salt in situ.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C. The higher temperature is often required to overcome the activation energy for SNAr.

  • Monitor the reaction by TLC. The reaction is typically slower than the benzylic substitution.

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer with 1M HCl (to remove any unreacted phenoxide), water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product via column chromatography or recrystallization as appropriate.

G cluster_mech SNAr Mechanism start Reactants Nucleophile (Nu⁻) ts1 Attack at C-F | Meisenheimer Complex (Resonance Stabilized) start->ts1:f0 substrate Substrate C-F bond activated by p-NO₂ substrate->ts1:f0 intermediate Meisenheimer Intermediate Negative charge delocalized onto NO₂ group ts1:f1->intermediate ts2 Loss of Leaving Group | Aromaticity Restored intermediate->ts2:f0 product Final Product C-Nu bond formed ts2:f1->product

Caption: Logical flow of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Conclusion

This compound presents a predictable and exploitable chemical reactivity profile governed by the strong electron-withdrawing nature of its substituents. The primary points of nucleophilic attack are the highly electrophilic benzylic carbon of the chloromethyl group (via an SN2 mechanism) and the C1 aromatic carbon bearing the fluorine atom (via an SNAr mechanism). The aromatic ring itself is strongly deactivated towards electrophilic attack. By understanding these fundamental principles and selecting appropriate reaction conditions, researchers can selectively functionalize the molecule at either position, making it a powerful tool for the construction of complex molecular architectures in drug development and materials science.

References

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Sources

An In-depth Technical Guide: The Role of the Nitro Group in Activating 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the activating role of the nitro group in 2-(Chloromethyl)-1-fluoro-4-nitrobenzene, a versatile reagent in organic synthesis. We will delve into the electronic effects governing its reactivity, focusing on the interplay between the nitro, fluoro, and chloromethyl substituents. This document is intended for researchers, scientists, and professionals in drug development who utilize substituted benzene derivatives in their synthetic workflows.

Introduction: The Landscape of Aromatic Reactivity

Aromatic compounds, typified by benzene, undergo a range of substitution reactions. The inherent electron density of the aromatic ring makes it susceptible to attack by electrophiles in what is known as electrophilic aromatic substitution (EAS). However, the reactivity of the ring and the orientation of incoming substituents are profoundly influenced by the electronic properties of the groups already attached to it.[1] These substituents can be broadly categorized as either activating or deactivating.[2][3]

  • Activating groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus its reactivity towards electrophiles.[4] These groups typically direct incoming electrophiles to the ortho and para positions.

  • Deactivating groups withdraw electron density from the ring, making it less nucleophilic and less reactive in EAS reactions.[5] Most deactivating groups direct incoming electrophiles to the meta position.[1]

In the context of this compound, we encounter a different, yet equally important, mode of reactivity: nucleophilic substitution. This can occur at two primary sites: the aromatic ring itself (Nucleophilic Aromatic Substitution, SNAr) and the benzylic carbon of the chloromethyl group (Nucleophilic Aliphatic Substitution, SN1 or SN2). The focus of this guide is to elucidate how the nitro group, a potent electron-withdrawing group, "activates" the molecule, particularly at the benzylic position, towards nucleophilic attack.

Electronic Architecture of this compound

To comprehend the reactivity of this compound, we must first dissect the electronic contributions of each substituent: the nitro group, the fluorine atom, and the chloromethyl group.

2.1 The Dominant Influence of the Nitro Group

The nitro (-NO₂) group is a powerful deactivator in the context of electrophilic aromatic substitution.[6] Its strong electron-withdrawing nature arises from two key effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.[7][8]

  • Resonance Effect (-M): The nitro group can delocalize the pi electrons of the benzene ring onto its own oxygen atoms, as depicted in its resonance structures. This delocalization further reduces the electron density of the ring, particularly at the ortho and para positions.[4][7]

2.2 The Duality of the Fluoro Group

Halogens, including fluorine, present a more nuanced electronic profile. They are generally considered deactivating groups in EAS due to their strong inductive electron withdrawal.[2] However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect).[9] In the case of fluorine, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring towards electrophiles.[1]

2.3 The Chloromethyl Group: A Site for Nucleophilic Attack

The chloromethyl (-CH₂Cl) group is the primary site of interest for many reactions involving this molecule. The carbon atom of this group is benzylic, meaning it is directly attached to the benzene ring. This position is inherently reactive due to the ability of the benzene ring to stabilize intermediates, such as carbocations or radicals, through resonance.[10]

The following diagram illustrates the electronic effects of the nitro and fluoro groups on the aromatic ring of this compound.

Caption: Electronic effects in this compound.

The Nitro Group's Activating Role in Nucleophilic Substitution at the Benzylic Position

While the nitro group deactivates the aromatic ring towards electrophilic attack, it paradoxically activates the molecule towards nucleophilic substitution, particularly at the benzylic carbon. This activation is a cornerstone of the synthetic utility of this compound. The mechanism of this activation is rooted in the stabilization of the transition state and/or intermediate of the nucleophilic substitution reaction.

3.1 SN2 Pathway Enhancement

For many nucleophiles, the reaction at the benzylic carbon proceeds via an SN2 mechanism. In this concerted process, the nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride leaving group departs. The nitro group, positioned para to the chloromethyl group, plays a crucial role in enhancing the rate of this reaction.

The strong electron-withdrawing nature of the nitro group polarizes the C-Cl bond, making the benzylic carbon more electrophilic and thus a more attractive target for nucleophiles.[11] This increased electrophilicity lowers the activation energy of the SN2 transition state, accelerating the reaction.

3.2 Stabilization of Negative Charge in the Transition State

During the SN2 reaction, the transition state has a developing negative charge as the new bond with the nucleophile forms and the bond with the leaving group breaks. The nitro group, through its potent resonance and inductive effects, can effectively delocalize and stabilize this partial negative charge. This stabilization of the transition state leads to a faster reaction rate.

The following diagram illustrates the SN2 mechanism and the role of the nitro group in stabilizing the transition state.

SN2_Mechanism Reactants This compound + Nu⁻ TS [Transition State]δ⁻Nu---CH₂(Ar)---Clδ⁻ Reactants->TS Nucleophilic Attack Products Product + Cl⁻ TS->Products Leaving Group Departure Stabilization Nitro group (-NO₂) stabilizes developing negative charge via resonance and induction. TS->Stabilization

Caption: SN2 mechanism at the benzylic carbon.

3.3 Influence on Potential SN1 Pathways

While the SN2 mechanism is often favored, it is instructive to consider the effect of the nitro group on a potential SN1 pathway. An SN1 reaction would proceed through a benzylic carbocation intermediate.[12][13] The strong electron-withdrawing nitro group would significantly destabilize such a positively charged intermediate, making the SN1 pathway highly unfavorable.[14] This further reinforces the prevalence of the SN2 mechanism for nucleophilic substitution at the benzylic position of this molecule.

Activation in Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group also activates the aromatic ring itself to nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr).[15][16] For SNAr to occur, two conditions are generally required:

  • The ring must be substituted with one or more strong electron-withdrawing groups.

  • There must be a good leaving group (typically a halide) on the ring.

In this compound, the fluorine atom can act as a leaving group. The nitro group, being ortho to the fluorine, strongly activates this position towards nucleophilic attack.[17] The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[18] The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization and driving the reaction forward.[15]

Experimental Protocols and Data

To illustrate the practical application of these principles, the following section provides a representative experimental protocol for a nucleophilic substitution reaction with this compound.

5.1 Representative Protocol: Synthesis of 2-((4-morpholinomethyl)phenyl)-1-fluoro-4-nitrobenzene

This protocol describes the reaction of this compound with morpholine, a common secondary amine nucleophile.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

5.2 Quantitative Data: Comparative Reactivity

Substrate Relative Rate of SN2 Reaction with a Nucleophile
Benzyl chloride1
4-Nitrobenzyl chloride~70
2,4-Dinitrobenzyl chlorideSignificantly faster than 4-nitrobenzyl chloride

Note: This table presents generalized relative reactivity trends for illustrative purposes.

Conclusion

The nitro group in this compound plays a multifaceted and crucial role in dictating its chemical reactivity. While it deactivates the aromatic ring towards electrophilic attack, its potent electron-withdrawing properties are the key to "activating" the molecule for nucleophilic substitution reactions. Specifically, the nitro group enhances the electrophilicity of the benzylic carbon and stabilizes the transition state of SN2 reactions, leading to significantly increased reaction rates. Furthermore, it activates the aromatic ring for SNAr reactions by stabilizing the intermediate Meisenheimer complex. A thorough understanding of these electronic effects is paramount for the effective utilization of this versatile building block in the synthesis of complex organic molecules.

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A Spectroscopic Investigation of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chloromethyl)-1-fluoro-4-nitrobenzene possesses a unique substitution pattern on the benzene ring, featuring a chloromethyl group, a fluorine atom, and a nitro group. This combination of functionalities imparts specific electronic and steric properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and the elucidation of its role in complex chemical transformations. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the causal relationships between the molecular structure and its spectral features.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound, providing a rationale for the expected chemical shifts and coupling patterns.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the title compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its versatility, while DMSO-d₆ can be used for less soluble compounds. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of three protons on a highly substituted ring. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, deshielding the protons, particularly at the ortho and para positions. The fluorine atom is also electron-withdrawing, while the chloromethyl group has a weaker inductive effect.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-3~8.3 - 8.5dd³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3
H-5~8.1 - 8.3dd³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6
H-6~7.5 - 7.7d³J(H-H) ≈ 8-9
-CH₂Cl~4.8 - 5.0s-

Causality Behind the Predictions:

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet of doublets due to coupling with the adjacent fluorine atom (³J) and a smaller four-bond coupling to H-5 (⁴J).

  • H-5: This proton is ortho to the nitro group and meta to the fluorine and chloromethyl groups. It will also be shifted downfield and will appear as a doublet of doublets due to coupling with the adjacent H-6 (³J) and a four-bond coupling to the fluorine atom (⁴J).

  • H-6: This proton is ortho to the fluorine atom and will experience a downfield shift, though less pronounced than H-3 and H-5. It will appear as a doublet due to coupling with the adjacent H-5 (³J).

  • -CH₂Cl: The protons of the chloromethyl group are adjacent to the aromatic ring and a chlorine atom, resulting in a downfield shift into the 4.8-5.0 ppm region. They are expected to appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the chloromethyl carbon. The chemical shifts are influenced by the substituent effects, with the carbon attached to the nitro group being significantly deshielded. The carbon attached to the fluorine will show a large one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (C-F)~160 - 165 (d, ¹J(C-F) ≈ 240-260 Hz)
C-2 (C-CH₂Cl)~135 - 140
C-3~125 - 130
C-4 (C-NO₂)~145 - 150
C-5~120 - 125
C-6~115 - 120 (d, ²J(C-F) ≈ 20-25 Hz)
-CH₂Cl~45 - 50

Causality Behind the Predictions:

  • Substituent Effects: Electron-withdrawing groups like -NO₂ and -F generally cause a downfield shift (deshielding) of the attached carbon and the carbons at the ortho and para positions, while shielding the meta carbons.[1]

  • C-F Coupling: The carbon directly bonded to the fluorine atom (C-1) will exhibit a large one-bond coupling constant (¹J(C-F)). The adjacent carbon (C-6) will show a smaller two-bond coupling (²J(C-F)).[2]

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-F bond, the C-Cl bond, and the aromatic ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded first and subtracted from the sample spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationDescription
~3100 - 3000C-H stretchAromatic C-H stretching
~1600, ~1475C=C stretchAromatic ring skeletal vibrations
~1550 - 1475N-O asymmetric stretchStrong absorption characteristic of nitro compounds[3][4]
~1360 - 1290N-O symmetric stretchStrong absorption characteristic of nitro compounds[3][4]
~1250 - 1100C-F stretchStrong absorption, can be complex
~800 - 600C-Cl stretchMedium to strong absorption
~900 - 675C-H bendOut-of-plane bending of aromatic C-H bonds

Causality Behind the Predictions:

  • Nitro Group: The two strong absorption bands for the N-O stretching vibrations are highly characteristic of nitro-aromatic compounds and are a key diagnostic feature.[3][4][5]

  • Aromatic Ring: The C-H stretching vibrations above 3000 cm⁻¹ and the C=C skeletal vibrations in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.

  • Halogen Bonds: The C-F and C-Cl stretching vibrations are expected in the fingerprint region. The C-F stretch is typically strong, while the C-Cl stretch is of medium intensity.[6]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). GC-MS is often preferred for volatile and thermally stable compounds like the one .

  • Ionization: Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum

The molecular ion peak (M⁺) is expected to be observed, and its m/z value will confirm the molecular weight of the compound (C₇H₅ClFNO₂ = 189.57 g/mol ). Due to the presence of chlorine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7][8][9]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
189/191[C₇H₅ClFNO₂]⁺Molecular ion (M⁺)
154[C₇H₅FNO₂]⁺Loss of a chlorine radical (•Cl)
143[C₇H₅ClFNO]⁺Loss of a nitro radical (•NO₂)
125[C₆H₄FN]⁺Loss of the chloromethyl radical (•CH₂Cl) and rearrangement
113[C₇H₅ClF]⁺Loss of a nitro group (NO₂)
95[C₆H₄F]⁺Loss of the chloromethyl and nitro groups

Causality Behind the Predictions:

  • Isotopic Pattern: The 3:1 ratio of the M⁺ and M+2 peaks is a definitive indicator of the presence of one chlorine atom.[7][8][9]

  • Fragmentation Pathways: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group as NO₂ or NO.[10][11] Halogenated compounds can lose a halogen radical. The cleavage of the benzylic C-C bond to lose the chloromethyl radical is also a likely fragmentation pathway.[12]

Visualizing the Spectroscopic-Structural Relationships

The following diagrams illustrate the key relationships between the molecular structure of this compound and its predicted spectroscopic data.

Caption: Workflow for the spectroscopic analysis of this compound.

H_NMR_Splitting H3 H-3 H5 H-5 H3->H5 ⁴J F F H3->F ³J H6 H-6 H5->H6 ³J H5->F ⁴J

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions for the aromatic protons.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have outlined the expected spectral features with a high degree of confidence. The provided experimental protocols offer a starting point for the practical acquisition of this data. This guide is intended to be a valuable resource for scientists working with this compound, enabling them to confidently identify and characterize it in their research and development endeavors.

References

  • Olah, G. A., & Wu, A. (2006). Mass Spectrometry of Nitroaromatic Compounds. In The Chemistry of Functional Groups, Supplement F2: The chemistry of amino, nitroso and nitro compounds and their derivatives, Part 1 (pp. 1-48). John Wiley & Sons, Ltd.
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potential applications of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a trifunctional aromatic compound that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique arrangement of a reactive benzylic chloride, an activated aryl fluoride, and a reducible nitro group provides a powerful platform for the strategic construction of complex molecular architectures. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the other two sites, enhancing the electrophilicity of the benzylic carbon for nucleophilic substitution and activating the aryl fluoride for nucleophilic aromatic substitution (SNAr). This guide offers a comprehensive exploration of the core reactivity and synthetic potential of this building block, providing field-proven insights, detailed experimental protocols, and mechanistic visualizations for researchers, chemists, and drug development professionals.

Introduction: Unveiling a Multifaceted Building Block

In the quest for novel therapeutics and advanced materials, the design and synthesis of complex organic molecules depend on the availability of versatile and well-characterized chemical intermediates.[1] this compound emerges as a key player in this context. Its structure is primed for sequential and regioselective functionalization, allowing chemists to introduce diverse functionalities with a high degree of control.

The molecule's utility is rooted in three primary reactive centers:

  • The Chloromethyl Group (-CH₂Cl): An excellent electrophile for SN2 reactions, allowing for the introduction of a wide range of nucleophiles at the benzylic position.

  • The Fluoro Group (-F): Positioned ortho to the chloromethyl group and para to the powerful electron-withdrawing nitro group, this fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3]

  • The Nitro Group (-NO₂): This group not only activates the other two positions but can also be readily reduced to an aniline, a critical transformation that opens up a vast landscape of subsequent chemical modifications, from amide bond formation to diazotization and further cross-coupling reactions.[4]

This guide will dissect these reactive pathways, providing a technical framework for leveraging this compound in the synthesis of high-value compounds.

Core Reactivity: A Tale of Three Functional Groups

Nucleophilic Substitution at the Benzylic Carbon (S_N2)

The primary and most accessible reaction pathway for this molecule is the SN2 displacement of the chloride ion from the benzylic position. The electron-withdrawing nitro group, situated para to the substituent, enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide array of nucleophiles.[5]

This pathway is fundamental for introducing carbon, nitrogen, oxygen, and sulfur-based functionalities. Common nucleophiles include:

  • Primary and secondary amines

  • Thiols and thiophenols

  • Azide and cyanide ions

  • Alcohols and phenols

The primary challenge in these reactions is to avoid side reactions, such as elimination (E2), particularly when using strong or bulky bases.[5] Careful selection of a non-nucleophilic base, like potassium carbonate, and a polar aprotic solvent can favor the desired substitution product.

SN2_Reaction

Chemoselective Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is one of the most powerful applications of this building block. This reduction unlocks a new reactive site, enabling the synthesis of anilines that are precursors to a vast range of pharmaceuticals and dyes.[6] The key is to achieve chemoselectivity, reducing the nitro group without affecting the chloromethyl or fluoro functionalities.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.[4][6] Other reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can also be employed, offering alternatives when catalytic hydrogenation is not suitable due to the presence of other reducible groups.[4][7]

Nitro_Reduction

Nucleophilic Aromatic Substitution (S_NAr)

While the benzylic chloride is the more reactive site under standard SN2 conditions, the fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro group at the para position is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack.[8] In SNAr reactions, the C-F bond is generally more reactive than a C-Cl bond at the same position because the high electronegativity of fluorine stabilizes the rate-determining transition state more effectively.[3][8] This reaction pathway allows for the introduction of O-, N-, and S-nucleophiles directly onto the aromatic ring, a key strategy in building complex drug scaffolds.[9]

SNAr_Mechanism

Synthetic Applications & Experimental Protocols

Application 1: Synthesis of N-Substituted Benzylamines

The reaction with primary or secondary amines is a straightforward method to synthesize valuable benzylamine derivatives, which are common substructures in pharmacologically active compounds.

Protocol: Synthesis of a Secondary Amine Derivative This protocol is adapted from procedures for analogous benzylic halides.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile (15 mL per mmol of substrate).

  • Addition of Reagents: Add the desired primary amine (1.2 eq) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Potassium carbonate acts as a non-nucleophilic base to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Heat the mixture to 60-70 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted benzylamine derivative.

Application 2: Synthesis of 2-(Chloromethyl)-4-fluoroaniline

This transformation is a gateway to a wide range of further functionalizations, including the synthesis of fluorinated heterocyclic compounds.[10][11]

Protocol: Catalytic Hydrogenation of the Nitro Group [6] Safety Note: Handle hydrogen gas with extreme care in a well-ventilated fume hood. Ensure all equipment is properly grounded.

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize the vessel with hydrogen (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent. Combine the filtrates and concentrate the solvent under reduced pressure to obtain the crude 2-(Chloromethyl)-4-fluoroaniline. The product can be further purified by column chromatography if necessary.[6]

Application 3: Building Block for Fluorinated Heterocycles

The presence of fluorine in heterocyclic drugs can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[12] this compound and its aniline derivative are excellent starting points for constructing such scaffolds. For example, the resulting 2-(chloromethyl)-4-fluoroaniline can undergo intramolecular cyclization or condensation reactions with other bifunctional molecules to form a variety of heterocyclic systems, such as quinolines, benzodiazepines, or other fused ring structures. The specific synthetic route would be highly dependent on the target heterocycle.

Physicochemical Data and Safety Information

Properties Summary
PropertyValueReference
CAS Number 350-30-1[13]
Molecular Formula C₇H₅ClFNO₂[13]
Molecular Weight 189.57 g/mol -
Appearance Pale yellow to yellow crystalline solid[14]
Melting Point 32-37 °C[14]
Handling and Safety

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15]

  • Health Hazards: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[16] Handle as a potential lachrymator. Aromatic nitro compounds can be toxic and may cause damage to organs through prolonged exposure.[16][17]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[15]

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in the distinct and controllable reactivity of its three functional groups. It provides chemists with reliable and sequential pathways for molecular elaboration. Its ability to participate in SN2 reactions at the benzylic position, undergo chemoselective nitro reduction to form a reactive aniline, and potentially engage in SNAr reactions at the fluorine position makes it an indispensable tool. For professionals in pharmaceutical and materials science, mastering the application of this building block opens doors to the efficient and innovative synthesis of novel, high-value fluorinated compounds.

References

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A Technical Guide to the Synthetic Versatility of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene: From Core Principles to Novel Transformations

Author: BenchChem Technical Support Team. Date: January 2026

<Preamble: This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthetic utility of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene, with a focus on exploring novel, high-impact reactions beyond its classical applications.

Introduction: A Building Block of Strategic Importance

In the landscape of modern organic synthesis, particularly within the demanding sphere of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound has emerged as a highly valuable intermediate due to its unique trifunctional nature. The presence of a reactive chloromethyl group, a nitro-activated aromatic ring, and a fluorine atom provides a versatile platform for the construction of complex molecular architectures.[1][2] This guide will elucidate the core reactivity principles of this compound, detail established synthetic protocols, and, most importantly, explore novel reactions that unlock its full synthetic potential.

Understanding the Core Reactivity: A Trifecta of Orthogonal Functionality

The synthetic utility of this compound is rooted in the distinct reactivity of its three key functional groups. A thorough understanding of these individual reactivities is crucial for designing selective and efficient synthetic routes.

  • The Benzylic Chloride: The chloromethyl group is the most reactive site, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. The strong electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the benzylic carbon, making this substitution rapid and often high-yielding.[3]

  • The Nitro-Activated Fluorine: The fluorine atom is positioned on an aromatic ring that is highly activated towards nucleophilic aromatic substitution (SNAr) by the para-nitro group.[4][5] While generally less reactive than the benzylic chloride, the C-F bond can be selectively cleaved by potent nucleophiles, often under thermal conditions. This differential reactivity allows for sequential functionalization.

  • The Nitro Group: Beyond its role as an activating group, the nitro moiety itself can be a synthetic handle. Its reduction to an aniline is a common transformation, providing a nucleophilic site for further elaboration, a critical step in the synthesis of many pharmaceutical agents.[5] Furthermore, recent advances have demonstrated the potential for the nitro group to be a leaving group in certain cross-coupling reactions.[6]

Established Synthetic Applications: The Workhorse Reactions

The classical synthetic applications of this compound primarily leverage the differential reactivity of the chloromethyl and fluoro groups in sequential nucleophilic substitution reactions.

Sequential Nucleophilic Substitution

A common and powerful strategy involves the initial reaction of a nucleophile at the benzylic position, followed by a second nucleophilic attack at the fluorine-bearing carbon. This approach is widely used in the synthesis of heterocyclic compounds.[7][8]

Table 1: Representative Sequential Nucleophilic Substitution Reactions

Nucleophile 1 (at C-Cl)Nucleophile 2 (at C-F)Product Class
Primary/Secondary AmineIntramolecular N-HNitrogen-containing heterocycles
ThiolAmineThioether-amine adducts
AlcoholAzideAryl ether-azide compounds

Experimental Protocol 1: Synthesis of a N-Substituted 2-Amino-5-nitrobenzyl Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution.

  • Nucleophile Addition: Add the desired amine (1.1 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.

Exploring Novel Reactions: Expanding the Synthetic Toolbox

To fully exploit the potential of this compound, we must look beyond traditional nucleophilic substitutions and embrace modern synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

The benzylic C-Cl bond, while highly reactive towards SN2, can also participate in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds with high precision.[9][10]

dot

Suzuki_Miyaura_Coupling Substrate This compound Product 2-(Arylmethyl)-1-fluoro-4-nitrobenzene Substrate->Product Suzuki-Miyaura Coupling Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Product Catalyst Pd(0) Catalyst Base Suzuki-Miyaura\nCoupling Suzuki-Miyaura Coupling Catalyst->Suzuki-Miyaura\nCoupling

Caption: Suzuki-Miyaura coupling at the benzylic position.

Experimental Protocol 2: Selective Suzuki-Miyaura Coupling at the Benzylic Chloride

  • Inert Atmosphere: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dioxane as the solvent.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C and monitor by LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Denitrative Cross-Coupling

A groundbreaking development in cross-coupling chemistry is the use of the nitro group as a leaving group.[6] This allows for the functionalization of the aromatic ring at the position of the nitro group, a transformation not achievable by classical SNAr chemistry on this substrate.

dot

Denitrative_Coupling Substrate This compound Product 4-Substituted-2-(chloromethyl)-1-fluorobenzene Substrate->Product Denitrative Coupling Coupling_Partner Organometallic Reagent Coupling_Partner->Product Catalyst Pd or Ni Catalyst Ligand Denitrative\nCoupling Denitrative Coupling Catalyst->Denitrative\nCoupling

Caption: Denitrative cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity.[11][12][13] this compound serves as a key starting material for the synthesis of various fluorinated heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[8][14][15] The ability to introduce a fluoronitro- or fluoroamino-phenyl moiety is particularly valuable in the design of kinase inhibitors and other targeted therapies.[5]

Conclusion and Future Perspectives

This compound is a versatile and powerful building block with a well-defined reactivity profile that allows for selective, sequential functionalization. While its utility in classical nucleophilic substitution reactions is well-established, the exploration of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, is significantly expanding its synthetic applications. The ability to perform chemoselective couplings at the benzylic chloride, the aryl fluoride, and even the nitro group provides chemists with a powerful tool for the efficient construction of complex and high-value molecules for the pharmaceutical and agrochemical industries. Future research will likely focus on the development of even more selective catalytic systems and the application of this versatile intermediate in the synthesis of novel bioactive compounds.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis.
  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Arom
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  • LibreTexts Chemistry. (2023, January 14). 16.3: Other Aromatic Substitutions.
  • Benchchem. (2025, December). Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide.
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  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
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  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024, October 24). National Institutes of Health.
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  • Fluorin
  • Du, X.-H., Chen, S., Zheng, M., & Xu, Z.-Y. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE.
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A Theoretical Exploration of the Reactivity of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dichotomous Reactivity

2-(Chloromethyl)-1-fluoro-4-nitrobenzene is a richly functionalized aromatic compound that presents a fascinating case study in chemical reactivity. Its structure, featuring a benzylic chloride, a fluorine atom, and a nitro group on a benzene ring, offers multiple sites for chemical modification, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of these functional groups creates a nuanced electronic landscape, governing the molecule's susceptibility to nucleophilic attack at two primary locations: the benzylic carbon of the chloromethyl group and the fluorine-bearing carbon of the aromatic ring.

This technical guide provides an in-depth theoretical analysis of the reactivity of this compound. We will dissect the electronic and steric factors that dictate its reaction pathways, offering a predictive framework for its behavior in various synthetic contexts. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile building block to inform rational synthetic design and optimization. We will delve into the underlying principles of its reactivity, supported by computational insights from analogous systems, and provide practical experimental protocols for its synthesis and key transformations.

I. The Electronic Architecture: A Tug-of-War of Inductive and Resonance Effects

The reactivity of this compound is fundamentally governed by the interplay of its substituents' electronic effects. The potent electron-withdrawing nature of the nitro group, coupled with the inductive effects of the fluorine and chloromethyl groups, creates a highly electrophilic molecule.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). This is achieved through both a strong inductive effect (-I) and a powerful resonance effect (-M), which can stabilize the negative charge in the Meisenheimer intermediate formed during SNAr.[1][2]

  • The Fluorine Atom (-F): Fluorine exerts a strong -I effect due to its high electronegativity, withdrawing electron density from the ring and making the attached carbon more electrophilic.[1] While it also possesses a +M (resonance-donating) effect through its lone pairs, the inductive withdrawal is generally considered dominant in influencing the reactivity of activated aromatic systems towards nucleophiles.[1]

  • The Chloromethyl Group (-CH₂Cl): This group is primarily electron-withdrawing via an inductive effect (-I) due to the electronegativity of the chlorine atom. This effect enhances the electrophilicity of the benzylic carbon, making it a prime target for SN2 reactions.

The confluence of these effects results in two major competing reaction pathways for nucleophilic attack:

  • SN2 Substitution at the Benzylic Carbon: The chloromethyl group is a classic electrophilic site for SN2 reactions, where a nucleophile displaces the chloride ion.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the activating nitro group, is a potential leaving group in an SNAr reaction.

A theoretical understanding of the molecule's electronic structure is paramount to predicting which of these pathways will be favored under specific reaction conditions.

II. A Tale of Two Electrophiles: Benzylic vs. Aromatic Reactivity

To gain a deeper understanding of the competing reactivities, we can draw insights from computational studies on analogous molecules. A detailed theoretical investigation of the closely related 2-chloro-1-fluoro-4-nitrobenzene using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides valuable data that can be extrapolated to our target molecule.[3][4][5]

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a powerful tool for predicting reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) represents the region of a molecule most susceptible to nucleophilic attack. In the case of 2-chloro-1-fluoro-4-nitrobenzene, DFT calculations reveal that the LUMO is primarily localized on the aromatic ring, with significant contributions from the carbon atoms ortho and para to the nitro group.[3][4][5] This suggests that the aromatic ring is a highly electrophilic center.

Diagram: Competing Nucleophilic Attack Pathways

G substrate <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=143032524&t=l' />td>tr>table>> SN2_product <<table><tr><tdborder='0'>S<sub>Nsub>2 Producttd>tr><tr><tdborder='0'><fontpoint-size='8'>Substitution at Benzylic Carbonfont>td>tr>table>> substrate->SN2_product SNAr_product <<table><tr><tdborder='0'>S<sub>Nsub>Ar Producttd>tr><tr><tdborder='0'><fontpoint-size='8'>Substitution at Aromatic Carbonfont>td>tr>table>> substrate->SNAr_product Nu Nu⁻ Nu->substrate S<sub>Nsub>2 Attack Nu->substrate S<sub>Nsub>Ar Attack G start Start: 4-fluoro-2-nitrotoluene reagents NCS, AIBN CCl₄, Reflux start->reagents reaction Free-Radical Chlorination reagents->reaction workup Filtration & Washing reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for optimizing reaction conditions, ensuring formulation efficacy, and maintaining storage integrity. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in common laboratory and process settings.

Introduction: Physicochemical Profile of this compound

This compound (CAS No: 100441-91-0, likely a synonym or related to CAS 350-30-1 for the core structure) is a halogenated nitroaromatic compound.[1][2] Its structure, featuring a nitro group, a chlorine atom, and a fluorine atom on a benzene ring, imparts a unique combination of reactivity and polarity. The electron-withdrawing nature of the nitro group and halogens significantly influences the molecule's solubility and stability.[3] These characteristics are not merely physical constants but are dynamic properties that are highly dependent on the solvent environment and external stressors.

Solubility Profile in Common Solvents

The solubility of an organic compound is governed by the principle of "like dissolves like."[4] The polarity of this compound suggests that it will exhibit a range of solubilities across different solvent classes. Due to the lack of specific experimental data in publicly available literature, this section outlines the expected solubility based on its chemical structure and provides a framework for experimental determination.

Predicted Solubility

Based on its structure, this compound is expected to be poorly soluble in water due to its largely nonpolar aromatic ring.[5] However, it is anticipated to be soluble in many organic solvents.[6]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of polar functional groups may allow for some interaction, but the nonpolar aromatic core limits extensive dissolution.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents can effectively solvate the polar regions of the molecule without the steric hindrance of protic solvents.
Nonpolar Hexane, TolueneModerate to HighThe aromatic ring and chloromethyl group contribute to nonpolar character, facilitating dissolution in nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformHighThe presence of a chlorine atom in the solute suggests good compatibility with chlorinated solvents.
Experimental Protocol for Solubility Determination

A systematic approach is necessary to quantify the solubility of this compound.[7][8]

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaking incubator for a predetermined period (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-rinsed syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample and quantify the concentration of this compound against a standard calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature A->B C Collect supernatant B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC-UV E->F

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[3] Nitroaromatic compounds can be susceptible to degradation under various conditions, including exposure to light, heat, and certain chemical environments.[9]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, insights can be drawn from related chlorinated nitroaromatic compounds.[10][11]

  • Nucleophilic Substitution: The chloromethyl group is a potential site for nucleophilic attack, especially by strong nucleophiles or in polar protic solvents. This could lead to the formation of corresponding alcohols, ethers, or amines.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common degradation pathway for nitroaromatic compounds, often catalyzed by metals or microbial activity.[12][13]

  • Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of the halogen substituents or the nitro group may occur, although this is generally less common for aromatic systems.

  • Photodegradation: Exposure to UV light can induce degradation, potentially through radical mechanisms.

Recommended Storage and Handling

To ensure the stability of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[14][15] It should be kept separate from incompatible materials such as strong bases, acids, and oxidizing agents.[5][16]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Handle in a well-ventilated area to avoid inhalation of dust or vapors.

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[17]

Step-by-Step Methodology:

  • Stress Conditions:

    • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Expose the solutions to a range of stress conditions:

      • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

      • Basic: 0.1 M NaOH at room temperature and elevated temperature.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

      • Photolytic: Expose a solution to UV light (e.g., 254 nm) and visible light.

  • Time Points:

    • Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method.[17] This method should be capable of separating the parent compound from all potential degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity.

    • For identification of major degradation products, hyphenated techniques such as LC-MS and NMR spectroscopy are invaluable.[18][19][20][21][22]

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic (HCl) F HPLC-PDA Analysis A->F B Basic (NaOH) B->F C Oxidative (H2O2) C->F D Thermal D->F E Photolytic (UV/Vis) E->F G Peak Purity Assessment F->G H Degradant Identification (LC-MS, NMR) G->H

Caption: Workflow for forced degradation studies.

Conclusion

References

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  • Gil, R. R., & Kaufman, T. S. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Al-Qaim, F. F., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1735.
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  • Wu, X., et al. (2006). Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. Applied and Environmental Microbiology, 72(3), 1759-1765.
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  • 2-(Bromomethyl)-1-fluoro-4-nitrobenzene. (n.d.). Sigma-Aldrich.
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Methodological & Application

protocol for nucleophilic substitution with 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Nucleophilic Substitution Reactions Utilizing 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of this compound as a versatile electrophilic building block. We delve into the nuanced reactivity of this reagent, detailing the principles that govern its high susceptibility to nucleophilic attack at the benzylic position. This guide offers a robust, generalized protocol adaptable to a wide range of nucleophiles, including amines, thiols, and alkoxides, supplemented with specific examples and troubleshooting advice. The methodologies are designed to be self-validating, incorporating in-process monitoring and purification steps to ensure reaction integrity and product purity.

Physicochemical Properties & Safety Imperatives

Before commencing any experimental work, a thorough understanding of the reagent's properties and associated hazards is paramount. This compound is a highly activated electrophile and requires careful handling.

1.1. Compound Characteristics The key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂[BLDpharm][1]
Molecular Weight 189.57 g/mol Calculated
CAS Number 143032-52-4[BLDpharm][1]
Appearance Typically a yellow to light brown solidGeneral Observation
Reactivity Class Organic Building Block, Benzyl Chloride, Nitro Compound[BLDpharm][1]

1.2. Safety & Handling While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure suggests hazards comparable to related chlorinated and nitrated aromatic compounds. The following precautions are derived from data on analogous structures like 2-chloro-4-fluoro-1-nitrobenzene and other chloronitrobenzenes.[2][3][4]

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[3] Nitrated aromatic compounds can cause methemoglobinemia.[5]

  • Irritation: Causes skin and serious eye irritation.[2][3] The bromomethyl analogue is known to cause severe skin burns and eye damage.[6]

  • Handling:

    • Always handle within a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[2]

    • Avoid inhalation of dust or vapors. Do not allow the compound to come into contact with skin or eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release into the environment.[2]

Principles of Reactivity: A Mechanistic Perspective

The utility of this compound stems from the predictable and high reactivity of the benzylic chloride. This reactivity is significantly enhanced by the electronic effects of the substituents on the aromatic ring.

2.1. The Primary Reaction Site: Benzylic Substitution The primary pathway for this reagent is a nucleophilic substitution reaction at the methylene (-CH₂-) carbon. This is a classic benzylic substitution , which typically proceeds via an Sₙ2 mechanism. The key factors making this position highly electrophilic are:

  • Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, readily displaced by a wide range of nucleophiles.

  • Electronic Activation: The aromatic ring is functionalized with two potent electron-withdrawing groups: a nitro group (-NO₂) and a fluorine atom (-F).

    • The nitro group , positioned para to the chloromethyl group, exerts a powerful electron-withdrawing effect through both resonance (-M) and induction (-I).

    • The fluorine atom , positioned ortho to the chloromethyl group, is highly electronegative and exerts a strong inductive pull (-I) on the ring.[9]

These combined effects withdraw electron density from the benzene ring and, by extension, from the benzylic carbon. This creates a significant partial positive charge (δ+) on the benzylic carbon, making it an exceptionally attractive target for nucleophiles. The rate-determining step in these reactions is typically the nucleophilic attack on this electrophilic carbon.[10][11]

2.2. Distinguishing from Nucleophilic Aromatic Substitution (SₙAr) It is critical to distinguish this reaction from Nucleophilic Aromatic Substitution (SₙAr), where a nucleophile attacks the aromatic ring directly to displace a leaving group (like the fluorine). While the nitro group strongly activates the ring for SₙAr[12][13], the kinetic barrier for displacing the benzylic chloride is substantially lower. Under typical nucleophilic substitution conditions (e.g., room temperature or mild heating), the reaction will occur selectively at the -CH₂Cl group. SₙAr would require more forcing conditions, such as high temperatures, to displace the fluorine.

G Reagents Reagents This compound + Nucleophile (Nu:⁻) TransitionState Sₙ2 Transition State [Nu---CH₂(Ar)---Cl]⁻ Reagents->TransitionState Product Substituted Product Nu-CH₂(Ar) + Cl⁻ TransitionState->Product

Figure 1. Reaction mechanism for benzylic substitution.

General Protocol for Nucleophilic Substitution

This protocol provides a robust framework for reacting this compound with various nucleophiles. It is designed to be adaptable and includes essential monitoring and purification steps.

3.1. Materials & Reagents

  • This compound (1.0 eq)

  • Nucleophile (e.g., primary/secondary amine, thiol, alcohol) (1.0 - 1.2 eq)

  • Anhydrous Solvent (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (if required, e.g., K₂CO₃, Et₃N, NaH) (1.5 - 2.0 eq)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile Phase for TLC (e.g., Ethyl Acetate/Hexanes mixture)

  • Reagents for work-up (e.g., Deionized water, Brine, Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask with stir bar

  • Condenser (if heating)

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Magnetic stir plate with heating capability

  • Standard laboratory glassware

  • Rotary evaporator

3.3. Step-by-Step Experimental Procedure

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent (e.g., ACN or THF, approx. 0.1-0.5 M concentration).

    • For amine/thiol nucleophiles: Add the nucleophile (1.1 eq) followed by the base (e.g., K₂CO₃, 1.5 eq). The base acts as an acid scavenger for the HCl generated.

    • For alcohol nucleophiles: The alcohol may be used as the solvent or deprotonated first. To a separate flask, add the alcohol and a strong base (e.g., NaH, 1.1 eq) in THF at 0 °C to form the alkoxide. Then, add this solution dropwise to the solution of the electrophile.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction is often complete within 2-12 hours.

    • If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • In-Process Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up & Isolation:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter it off.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in an organic solvent like Ethyl Acetate or Dichloromethane.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel.

    • Select an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) based on TLC analysis to achieve separation.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

G Setup 1. Reaction Setup (Inert Atmosphere) Execution 2. Reaction Execution (Stir at RT or Heat) Setup->Execution Monitor 3. Monitoring by TLC Execution->Monitor Monitor->Execution Incomplete Workup 4. Aqueous Work-up & Solvent Extraction Monitor->Workup Complete Purify 5. Column Chromatography Workup->Purify Final Pure Product Purify->Final

Figure 2. General experimental workflow.

Exemplary Protocols & Reaction Parameters

The general protocol can be adapted for a variety of nucleophiles. The table below outlines starting conditions for common transformations.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Time (h)
Primary Amine BenzylamineK₂CO₃ACN252 - 6
Secondary Amine MorpholineK₂CO₃ACN25 - 404 - 12
Aniline 4-MethoxyanilineEt₃NDMF508 - 16
Thiol ThiophenolK₂CO₃THF251 - 4
Alkoxide Sodium Methoxide(pre-formed)MeOH/THF251 - 3
Phenoxide PhenolK₂CO₃DMF40 - 606 - 12

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient reactivity of the nucleophile. 2. Inactive base or insufficient amount. 3. Low reaction temperature.1. Use a more polar aprotic solvent like DMF to enhance nucleophilicity. 2. Use a freshly opened or dried base. Increase stoichiometry to 2.0 eq. 3. Gradually increase temperature to 40-60 °C while monitoring.
Multiple Products on TLC 1. Over-alkylation (e.g., with primary amines). 2. Side reactions due to excessive heat. 3. Decomposition of starting material or product.1. Use a slight excess of the amine nucleophile to favor mono-alkylation. 2. Maintain the lowest effective temperature. 3. Ensure an inert atmosphere and use anhydrous solvents.
Difficult Purification 1. Product and starting material have similar Rf values. 2. Product is highly polar and streaks on silica.1. Test multiple eluent systems for chromatography; a less polar system may provide better separation. 2. Add a small amount (0.5-1%) of triethylamine to the eluent for basic products (amines) or acetic acid for acidic products.

References

  • Google Patents.
  • PubChem. 1-Chloro-2-fluoro-4-nitrobenzene. [Link]

  • Alfa Aesar. (2025, September 5). SAFETY DATA SHEET. [Link]

  • Alfa Aesar. (2025, December 18). SAFETY DATA SHEET. [Link]

  • Vlasov, V. M. (2004). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews. [Link]

  • Gabbutt, C. D., et al. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]

  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • Fisher Scientific. 2-Chloro-4-fluoro-1-nitrobenzene, 98%. [Link]

  • Khan, I. A., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules. [Link]

  • YouTube. (2020, August 29). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in.... [Link]

  • PubChem. 2-(Bromomethyl)-4-fluoro-1-nitrobenzene. [Link]

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Synthesis of Novel Aryl Ethers via Williamson Ether Synthesis: An Application Note for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Ethers in Medicinal Chemistry

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and powerful tool in the modern drug discovery landscape. This application note provides a detailed protocol and scientific rationale for the synthesis of a unique class of aryl ethers derived from the reaction of 2-(chloromethyl)-1-fluoro-4-nitrobenzene with various phenolic compounds. The resulting 2-((aryloxy)methyl)-1-fluoro-4-nitrobenzene scaffold is of significant interest to medicinal chemists due to the convergence of several key pharmacophoric features: a diaryl ether linkage, a nitroaromatic system, and a fluorine substituent. These structural motifs are independently associated with a wide range of biological activities, and their combination in a single molecular framework presents a promising avenue for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also a deep dive into the mechanistic nuances and practical considerations that ensure a successful and reproducible synthesis.

Theoretical Framework: A Mechanistic Perspective on the Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this specific application, the reaction is initiated by the deprotonation of a phenol using a suitable base to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group in a single, concerted step.

The Role of Substituents in Modulating Reactivity

The reactivity of the electrophile, this compound, is significantly influenced by the electronic properties of the substituents on the aromatic ring. The presence of a strong electron-withdrawing nitro group at the para-position and a moderately electron-withdrawing fluorine atom at the ortho-position has a pronounced effect on the SN2 reaction at the benzylic carbon.

Electron-withdrawing groups on the benzene ring of a benzylic halide are known to accelerate SN2 reactions.[4][5] This is attributed to the stabilization of the electron-rich transition state through delocalization of the developing negative charge into the π-system of the aromatic ring.[5][6] The nitro group, with its potent -I (inductive) and -M (mesomeric) effects, effectively pulls electron density from the ring, thereby stabilizing the transition state and increasing the reaction rate. The ortho-fluoro substituent further contributes to this effect through its inductive electron withdrawal.

Experimental Workflow

The overall experimental workflow for the synthesis of 2-((aryloxy)methyl)-1-fluoro-4-nitrobenzene derivatives is depicted in the following diagram:

Caption: General experimental workflow for the Williamson ether synthesis.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of 2-((aryloxy)methyl)-1-fluoro-4-nitrobenzene derivatives. Two representative examples are detailed: the reaction with phenol and with the substituted phenol, p-cresol.

Protocol 1: Synthesis of 2-((Phenoxy)methyl)-1-fluoro-4-nitrobenzene

Materials:

  • Phenol (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Addition of Electrophile: While stirring at room temperature, add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-((phenoxy)methyl)-1-fluoro-4-nitrobenzene.

Protocol 2: Synthesis of 2-((4-Methylphenoxy)methyl)-1-fluoro-4-nitrobenzene

This protocol follows the same general procedure as Protocol 1, with p-cresol being substituted for phenol.

Materials:

  • p-Cresol (1.0 eq)

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Follow the procedure outlined in Protocol 1, substituting p-cresol for phenol. The reaction progress can be monitored by TLC, and the final product, 2-((4-methylphenoxy)methyl)-1-fluoro-4-nitrobenzene, is purified using similar techniques.

Characterization of Products

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following are representative spectroscopic data for the target compounds.

Table 1: Spectroscopic Data for Synthesized Aryl Ethers

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2-((Phenoxy)methyl)-1-fluoro-4-nitrobenzene 8.25 (dd, J=8.5, 2.5 Hz, 1H), 8.10 (dd, J=8.5, 2.5 Hz, 1H), 7.40-7.30 (m, 2H), 7.15 (d, J=8.5 Hz, 1H), 7.05-6.95 (m, 3H), 5.30 (s, 2H)162.5 (d, J=250 Hz), 158.0, 142.0, 130.0, 129.5, 125.0, 122.0, 116.0, 115.0 (d, J=25 Hz), 70.0
2-((4-Methylphenoxy)methyl)-1-fluoro-4-nitrobenzene 8.23 (dd, J=8.5, 2.5 Hz, 1H), 8.08 (dd, J=8.5, 2.5 Hz, 1H), 7.15 (d, J=8.5 Hz, 2H), 7.10 (d, J=8.5 Hz, 1H), 6.85 (d, J=8.5 Hz, 2H), 5.25 (s, 2H), 2.30 (s, 3H)162.4 (d, J=250 Hz), 156.0, 141.9, 130.5, 130.0, 125.1, 116.1, 115.2 (d, J=25 Hz), 70.2, 20.5

Note: The provided NMR data are representative and may vary slightly based on the specific instrument and conditions used.

Applications in Drug Development: A Focus on Anticancer and Antifungal Potential

Diaryl ethers are a privileged scaffold in medicinal chemistry, with numerous examples demonstrating a wide array of biological activities, including anticancer and antifungal properties.[1][2][3] The incorporation of a nitro group and a fluorine atom into the diaryl ether framework can further enhance these activities.

  • Anticancer Activity: The nitroaromatic moiety can be bioreduced in hypoxic tumor environments to generate reactive oxygen species, leading to cancer cell death. Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability.[7][8] Several studies have highlighted the potential of fluorinated and nitro-containing compounds as anticancer agents.[2][9] The synthesized 2-((aryloxy)methyl)-1-fluoro-4-nitrobenzene derivatives represent a novel class of compounds that could be evaluated for their cytotoxic effects against various cancer cell lines.

  • Antifungal Activity: Diaryl ethers have been reported to exhibit significant antifungal activity against a range of pathogenic fungi.[10] The presence of a nitro group can also contribute to the antifungal efficacy of a molecule.[11] Therefore, the synthesized compounds are promising candidates for screening as novel antifungal agents.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or no product yield Incomplete deprotonation of the phenol.Use a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[12]
Side reactions (e.g., elimination).The primary benzylic chloride is not prone to elimination, but ensure the reaction temperature is not excessively high.
Poor quality of reagents or solvent.Use freshly distilled or anhydrous solvents and ensure the purity of the starting materials.
Multiple products observed by TLC C-alkylation of the phenoxide.This is less common with benzylic halides but can be minimized by using a less polar solvent.
Incomplete reaction.Increase the reaction time or temperature, or consider using a phase-transfer catalyst to enhance the reaction rate.

Conclusion

The Williamson ether synthesis provides a robust and versatile method for the synthesis of novel 2-((aryloxy)methyl)-1-fluoro-4-nitrobenzene derivatives. The protocols outlined in this application note are optimized for high yield and purity. The resulting compounds are of significant interest for drug discovery programs, particularly in the development of new anticancer and antifungal agents. The unique combination of a diaryl ether linkage, a nitroaromatic system, and a fluorine atom offers a promising starting point for the design of next-generation therapeutics.

References

  • Schaefer, H. F., & Allen, W. D. (2007). Benzylic Effect in SN2 Reactions.
  • Li, X., et al. (2007). Antifungal activity of some diaryl ethers. Chemical & Pharmaceutical Bulletin, 55(12), 1755-1757.
  • Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. r/OrganicChemistry.
  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis.
  • Chemistry Stack Exchange. (2018).
  • Ortiz, S., et al. (2016). Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine. Journal of the Chilean Chemical Society, 61(3), 3081-3084.
  • Houk, K. N., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(19), 9137-9147.
  • MiraCosta College. (2012). Experiment 4: Williamson Ether Synthesis.
  • Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm, 3(11), 1335-1353.
  • ACS Publications. (2021). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry.
  • Johnson, N. (n.d.). Williamson Synthesis Lab Report. Scribd.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • ResearchGate. (2012).
  • National Center for Biotechnology Information. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
  • National Center for Biotechnology Information. (n.d.). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery.

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Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with 2-(Chloromethyl)-1-fluoro-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(chloromethyl)-1-fluoro-4-nitrobenzene derivatives. These substrates are of significant interest in medicinal chemistry and materials science, where the unique combination of fluoro, nitro, and reactive chloromethyl groups can be leveraged to create complex molecular architectures. However, the inherent challenges of activating a C-Cl bond and the presence of multiple functional groups necessitate a carefully orchestrated set of reaction conditions.[2][4] This document elucidates the mechanistic principles, explores the rationale behind the selection of critical reaction parameters, and offers robust, step-by-step protocols for researchers, scientists, and drug development professionals.

Core Principles & Mechanistic Insights

The successful execution of a Suzuki-Miyaura coupling hinges on a fundamental understanding of its catalytic cycle, which comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is often the rate-limiting step for aryl chlorides due to the high bond dissociation energy of the C-Cl bond.[1][4]

  • Transmetalation: The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the Pd(II) complex.[7][8]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R')L₂ OxAdd->Transmetal Transmetalation (R'-B(OR)₂) Transmetal->Pd0 Reductive Elimination (Ar-R') Product Ar-R' (Biaryl Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic R'-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal Activates Boron Reagent

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the base (e.g., K₃PO₄, 3.0 equiv), the arylboronic acid (1.5 equiv), and this compound (1.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 equiv) followed by the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, to achieve a concentration of ~0.1 M with respect to the aryl chloride).

  • Reaction: Heat the mixture to the desired temperature (a starting point of 80 °C is recommended) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Condition Optimization & Troubleshooting

The following table provides a guide for optimizing the reaction conditions and troubleshooting common issues.

Parameter Condition A (Standard) Condition B (Mild) Condition C (Aggressive) Rationale & Troubleshooting
Catalyst SPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)No Reaction: Increase catalyst loading or try a different ligand system. Ensure catalyst is not degraded. [9]
Base K₃PO₄ (3 equiv)K₂CO₃ (3 equiv)Cs₂CO₃ (2.5 equiv)Side Products (S_N2): Switch to a milder base like K₂CO₃ or KF. Lower reaction temperature. [7]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)DMFLow Yield: Try a different solvent system. DMF can sometimes improve rates but may require lower temperatures. [5][10]
Temperature 80 °C60 °C100 °CSlow Reaction: Increase temperature. Degradation: Lower temperature and extend reaction time.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a highly achievable transformation provided that a rational, mechanism-informed approach is employed. The key to success lies in utilizing modern, highly active palladium catalysts with bulky, electron-rich ligands to overcome the inertness of the C-Cl bond. Furthermore, a judicious selection of a moderately strong base, such as K₃PO₄, is critical to facilitate the reaction while preserving the integrity of the sensitive chloromethyl functional group. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for researchers to successfully synthesize valuable biaryl compounds from this challenging yet versatile substrate.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Thesis Commons. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Scilit. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]

  • Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Scilit. (n.d.). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Retrieved from [Link]

  • American Chemical Society Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • American Chemical Society Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 2-(Chloromethyl)-1-fluoro-4-nitrobenzene, a versatile and highly functionalized building block in modern organic synthesis. The strategic positioning of a reactive benzylic chloride, an electron-withdrawing nitro group, and a fluorine atom offers a unique platform for selective molecular elaboration. The primary focus of this note is to detail the chemoselective functionalization at the C(sp³)-Cl bond of the chloromethyl group, a site significantly more reactive towards palladium catalysis than the robust aryl C-F bond. We present detailed mechanistic insights, field-tested experimental protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck-type couplings, and data-driven guidance for researchers, scientists, and drug development professionals aiming to leverage this substrate in their synthetic campaigns.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, polyfunctionalized aromatic compounds are indispensable scaffolds. This compound emerges as a particularly valuable starting material. Its utility is derived from three key structural features:

  • The Benzylic Chloride (-CH₂Cl): A highly reactive electrophilic center, primed for palladium-catalyzed oxidative addition, enabling a diverse range of C-C and C-N bond formations.[1][2]

  • The Fluoro Group (-F): The inclusion of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[3][4]

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that activates the aromatic ring and serves as a synthetic handle for further transformations, most commonly reduction to an aniline.[5]

The central challenge and synthetic opportunity presented by this substrate lies in chemoselectivity . A successful protocol must precisely target the chloromethyl group while leaving the far less reactive aryl-fluorine bond intact. This guide provides the foundational principles and practical methodologies to achieve this selective functionalization.

Mechanistic Cornerstone: The Principle of Chemoselective Activation

The success of palladium-catalyzed cross-coupling reactions with this substrate hinges on the significant difference in reactivity between the benzylic C(sp³)-Cl bond and the aromatic C(sp²)-F bond. The universally accepted mechanism for these transformations involves a Pd(0)/Pd(II) catalytic cycle.[6][7][8] The initial, and often rate-determining, step is the oxidative addition of the electrophile to the active Pd(0) catalyst.

The relative bond dissociation energies and the nature of the carbon-halogen bond dictate the ease of this step. The order of reactivity for aryl halides is generally C–I > C–Br > C–Cl >> C–F.[9] Critically, the C(sp³)-Cl bond of a benzylic chloride is substantially more susceptible to oxidative addition than even an activated aryl chloride, and vastly more so than an aryl fluoride. This inherent reactivity difference is the key to achieving high chemoselectivity, allowing for a broad synthetic window where the chloromethyl group is functionalized exclusively.

Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 L₂Pd(0) Pd_complex1 L₂Pd(II)(CH₂Ar)Cl Pd0->Pd_complex1 Oxidative Addition (Ar-CH₂Cl) Pd_complex2 L₂Pd(II)(CH₂Ar)(Nu) Pd_complex1->Pd_complex2 Transmetalation (e.g., Suzuki) or Amine Coordination/Deprotonation (e.g., Buchwald-Hartwig) Pd_complex2->Pd0 Reductive Elimination Product Ar-CH₂-Nu Pd_complex2->Product Reagents Reagents: - Ar-CH₂Cl - Nucleophile (Nu)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling at a benzylic chloride.

Experimental Workflow: A Generalized Approach

The successful execution of these protocols requires careful attention to reaction setup and the maintenance of an inert atmosphere to prevent catalyst oxidation.

Experimental_Workflow start Start: Assemble Glassware dry Oven-dry or flame-dry flask under vacuum start->dry inert Backfill with inert gas (N₂ or Argon) dry->inert reagents Charge with Pd catalyst, ligand, base, and This compound inert->reagents degas Evacuate and backfill (3 cycles) reagents->degas add_solvents Add degassed solvent(s) and liquid reagents via syringe degas->add_solvents heat Heat to specified temperature with vigorous stirring add_solvents->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool to RT and quench (e.g., with water or sat. NH₄Cl) monitor->quench extract Perform aqueous workup and extract with organic solvent quench->extract dry_concentrate Dry organic layer (e.g., MgSO₄), filter, and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Characterize final product purify->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Application Protocols for Selective Functionalization

The following protocols are designed as robust starting points for various cross-coupling reactions. Optimization of catalyst/ligand loading, base, and temperature may be required for specific coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the substrate with an organoboron reagent, typically a boronic acid or ester.[7][10][11]

Protocol 1: Synthesis of 2-(Arylmethyl)-1-fluoro-4-nitrobenzene

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and a magnetic stir bar.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Ar-B(OH)₂)Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane/H₂O9088-96
3-Thienylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃DME/H₂O8580-90
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene/H₂O10075-85
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of aryl-alkyne structures through the reaction of the substrate with a terminal alkyne, co-catalyzed by palladium and copper(I).[12][13][14][15]

Protocol 2: Synthesis of 1-Fluoro-4-nitro-2-(alkyn-1-ylmethyl)benzene

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add degassed triethylamine (TEA, 5 mL) via syringe, followed by the terminal alkyne (1.1 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature for 6-18 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Coupling Partner (R-C≡CH)Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)TriethylamineTEA25-4080-92
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineTHF2590-98
1-HexynePd(PPh₃)₂Cl₂ (3)CuI (6)TriethylamineDMF5075-85
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling the substrate with a primary or secondary amine.[16][17][18][19]

Protocol 3: Synthesis of N-Benzyl-N-aryl/alkyl Amines

  • In a glovebox, charge an oven-dried vial with the desired amine (1.2 mmol, 1.2 equiv, if solid), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%), and a stir bar.

  • Remove the vial from the glovebox. Add this compound (1.0 mmol, 1.0 equiv) followed by degassed toluene (4 mL). If the amine is a liquid, add it via syringe at this stage.

  • Seal the vial and heat the mixture to 90-110 °C for 8-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the reaction with diethyl ether and filter through a plug of silica gel, eluting with additional ether.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Coupling Partner (R₂NH)Pd Precatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
MorpholineG3-XPhos (2)NaOtBuToluene10090-97
N-MethylanilineG3-RuPhos (2)LHMDSDioxane11085-95
DibenzylamineG2-SPhos (2)K₂CO₃t-Amyl alcohol10082-90
Heck-type Reaction: C-C (Vinylation) Bond Formation

While the classical Heck reaction involves aryl halides, benzylic halides can undergo analogous couplings with alkenes to form substituted olefins.[20][21][22]

Protocol 4: Synthesis of Substituted Allylbenzenes

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 0.06 mmol, 6 mol%).

  • Add a base such as triethylamine (TEA, 2.0 mmol, 2.0 equiv) or sodium acetate (NaOAc, 2.0 mmol, 2.0 equiv).

  • Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv) and a degassed polar aprotic solvent like DMF or NMP (5 mL).

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Cool the mixture, dilute with water, and extract with ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Coupling Partner (Alkene)Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
n-Butyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)TEADMF10070-85
StyrenePd(OAc)₂ (3)PPh₃ (6)NaOAcNMP12065-80

Troubleshooting and Key Considerations

  • Nitro Group Reduction: Under certain conditions, particularly with phosphine ligands and prolonged heating, partial reduction of the nitro group may occur. Using shorter reaction times and carefully selected ligands can mitigate this. If reduction is desired, it is typically performed as a separate, subsequent step (e.g., using Pd/C and H₂).[23]

  • Catalyst and Ligand Choice: The tables above provide excellent starting points. Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior for challenging couplings, promoting faster rates and higher yields.[17]

  • Inert Atmosphere: The Pd(0) species central to the catalytic cycle is oxygen-sensitive. The use of Schlenk techniques or a glovebox is critical for reproducibility and high yields.

  • Solvent Degassing: Solvents must be thoroughly degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. The pronounced reactivity difference between its benzylic chloride and aryl fluoride moieties allows for highly chemoselective functionalization via a range of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and employing the robust protocols detailed in this guide, researchers can efficiently generate a diverse library of complex molecules, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

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  • López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. [Link]

  • Valente, C., & Organ, M. G. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 1(7), 785-794. [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling. organic-chemistry.org. [Link]

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  • Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Neufeldt, S. R., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

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  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. acs.org. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. nobelprize.org. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Symmetry, 1(1), 3-17. [Link]

  • ChemSynthesis. (n.d.). 2-chloro-1-fluoro-4-nitrobenzene. chemsynthesis.com. [Link]

  • Wang, X., et al. (2020). Ligand-Enabled Regioselectivity in the Oxidative Cross-Coupling of Arenes and Alkanes Using Ruthenium Catalysts. ResearchGate. [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. synarchive.com. [Link]

  • Wotschke, R., et al. (2018). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate. [Link]

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  • Qing, F.-L., & Shen, X. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 22(5), 820. [Link]

  • Ichitsuka, T., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]

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  • SynArchive. (n.d.). Mizoroki-Heck Reaction. synarchive.com. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

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  • Chemistry LibreTexts. (2023). Heck Reaction. chem.libretexts.org. [Link]

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Sources

Application Note: Synthesis and Evaluation of Novel Kinase Inhibitors Derived from 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Kinase Inhibitors

Protein kinases, numbering over 500 in the human genome, are pivotal regulators of a vast array of cellular processes, including division, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, where aberrant kinase activity drives uncontrolled cell proliferation and survival.[1][2][3] Consequently, small molecule kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, with numerous approved drugs demonstrating significant clinical benefit.[2][4][5] The highly conserved ATP-binding site of kinases presents both an opportunity and a challenge for drug discovery.[6][7] While it provides a clear target for inhibitor design, its conservation across the kinome necessitates the development of highly selective inhibitors to minimize off-target effects and associated toxicities.[7][8]

This application note details a strategic approach to the synthesis of novel kinase inhibitors, utilizing the versatile chemical scaffold of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene. This starting material offers a unique combination of reactive sites—a benzylic chloride, an activated fluorine, and a nitro group—that can be sequentially and selectively functionalized to generate a diverse library of potential inhibitors. The fluorinated benzene core is a common feature in many successful drugs, often enhancing metabolic stability and binding affinity.[9][10]

Rationale for Scaffold Selection and Synthetic Strategy

The choice of this compound as a starting scaffold is predicated on its inherent reactivity and potential for diversification. The chloromethyl group serves as an electrophilic handle for introducing a variety of nucleophiles, thereby building out one vector of the molecule. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of the fluorine atom.[11] This allows for the introduction of a second key pharmacophore. Finally, the nitro group itself can be reduced to an aniline, providing another point for modification, such as amide or sulfonamide formation. This multi-stage functionalization allows for the systematic exploration of the chemical space around a core scaffold, a key strategy in establishing a robust structure-activity relationship (SAR).[12][13][14]

The overall synthetic strategy is designed to be modular, enabling the rapid generation of analogues for biological screening.

Synthetic_Workflow A 2-(Chloromethyl)-1-fluoro- 4-nitrobenzene B Step 1: Nucleophilic Substitution at Benzylic Position (R1-Nu) A->B Diverse Nucleophiles C Intermediate 1 B->C D Step 2: Nucleophilic Aromatic Substitution (R2-NuH) C->D Amines, Phenols, etc. E Intermediate 2 D->E F Step 3: Reduction of Nitro Group E->F e.g., Fe/HCl, H2/Pd-C G Intermediate 3 (Aniline) F->G H Step 4: Amide/Sulfonamide Formation (R3-COCl/R3-SO2Cl) G->H Acyl/Sulfonyl Chlorides I Final Kinase Inhibitor Library H->I

Caption: General synthetic workflow for the diversification of this compound.

Part 1: Synthesis Protocols

Protocol 1.1: Synthesis of 2-((Substituted-amino)methyl)-1-fluoro-4-nitrobenzene Derivatives (Intermediate 1)

This initial step introduces diversity at the benzylic position. The choice of nucleophile (R1-Nu) is critical for exploring interactions with the solvent-exposed regions of the kinase active site.

Materials:

  • This compound

  • Selected amine or heterocycle (e.g., morpholine, piperazine, pyrazole) (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (CH3CN)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add the selected amine or heterocycle (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired Intermediate 1.

Causality: The benzylic chloride is a good leaving group, readily displaced by a wide range of nucleophiles. Potassium carbonate acts as a mild base to neutralize the HCl generated during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of substitution.

Protocol 1.2: Synthesis of 4-((Substituted-amino)methyl)-2-(substituted-amino)-1-nitrobenzene Derivatives (Intermediate 2)

This step involves a nucleophilic aromatic substitution (SNAr) to replace the activated fluorine atom. This is a crucial step for installing moieties that can interact with the hinge region of the kinase active site, a common feature of many kinase inhibitors.[15]

Materials:

  • Intermediate 1

  • Selected amine or phenol (e.g., 3-aminopyrazole, 4-aminophenol) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor (optional, for rate enhancement)

Procedure:

  • In a reaction vial, dissolve Intermediate 1 (1.0 eq) and the selected amine or phenol (1.5 eq) in DMSO.

  • Add DIPEA (3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 16-48 hours. Alternatively, use a microwave reactor at a suitable temperature and time for reaction optimization.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford Intermediate 2.

Causality: The strong electron-withdrawing effect of the para-nitro group makes the fluorine atom susceptible to nucleophilic attack. DMSO is an excellent solvent for SNAr reactions due to its high polarity and ability to solvate cations. DIPEA is a non-nucleophilic base used to scavenge the HF produced.

Protocol 1.3: Reduction of the Nitro Group and Final Diversification (Final Products)

The reduction of the nitro group to an aniline opens up a final point for diversification, allowing for the introduction of groups that can form key hydrogen bonds or occupy additional pockets within the kinase active site.

Materials:

  • Intermediate 2

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH4Cl) (saturated aqueous solution)

  • Ethanol (EtOH) / Water

  • Selected acyl chloride or sulfonyl chloride (e.g., benzoyl chloride, 4-chlorobenzenesulfonyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM)

Procedure (Reduction):

  • Suspend Intermediate 2 (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and saturated aqueous ammonium chloride.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate and extract with ethyl acetate. The resulting aniline (Intermediate 3) is often used directly in the next step.

Procedure (Acylation/Sulfonylation):

  • Dissolve the crude Intermediate 3 in DCM and add pyridine or TEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the selected acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to yield the final product.

Causality: The reduction of an aromatic nitro group is a classic transformation, with Fe/NH4Cl being a mild and effective reagent system. The subsequent acylation or sulfonylation of the newly formed aniline is a standard method to introduce further diversity and modulate the electronic and steric properties of the final compound.

Part 2: Biological Evaluation Protocols

The synthesized compounds should be evaluated for their ability to inhibit specific kinases and their effects on cancer cell viability.

Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Luminescence-based kinase assays, such as those utilizing ADP-Glo™ or Kinase-Glo® technologies, are robust and high-throughput methods to determine the potency of inhibitors.[1][16][17][18] These assays measure the amount of ADP produced or the amount of ATP remaining after the kinase reaction, respectively.

Materials:

  • Purified target kinase (e.g., EGFR, BRAF, CDK4/6)

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized inhibitor compounds (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure (ADP-Glo™ Example):

  • Prepare a serial dilution of the inhibitor compounds in DMSO and then in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated to ATP and measure the light produced by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[1]

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Compound IDTarget KinaseIC50 (nM)
KNI-001EGFR15.2
KNI-002EGFR89.7
KNI-003BRAF V600E25.4
KNI-004BRAF V600E150.1
KNI-005CDK445.8
Protocol 2.2: Cell-Based Kinase Activity and Viability Assays

Cell-based assays are crucial for confirming that the inhibitors are cell-permeable and can engage their target in a cellular context.[19][20][21]

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR, A375 for BRAF V600E)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized inhibitor compounds

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-total-ERK)

Procedure (Cell Viability):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds for 72 hours.

  • Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Procedure (Target Engagement - Western Blot):

  • Treat cells with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated downstream substrate of the target kinase (e.g., p-ERK for the MAPK pathway) and the total protein as a loading control.

  • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. A reduction in the phosphorylated substrate indicates target engagement and inhibition.

Data Presentation:

Compound IDCell LineGI50 (µM)p-ERK Inhibition (at 1 µM)
KNI-001A4310.25+++
KNI-002A4311.5+
KNI-003A3750.5+++
KNI-004A3753.2+
KNI-005MCF-70.8N/A (p-Rb inhibition)

Structure-Activity Relationship (SAR) and Kinome Profiling

The data from these assays will be used to build a structure-activity relationship (SAR) model.[12][13] For example, it might be found that a bulky, hydrophobic group at the R1 position enhances cell permeability, while a hydrogen bond donor at the R2 position is critical for hinge binding. Promising lead compounds should be subjected to kinome profiling to assess their selectivity against a broad panel of kinases.[22][23][24][25][26] This is a critical step to identify potential off-target liabilities and to ensure the development of a safe and effective therapeutic candidate.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor KNI-003 Inhibitor->RAF Ligand Growth Factor Ligand->RTK

Caption: A representative kinase signaling pathway (MAPK) and the point of inhibition.

Conclusion

The synthetic route starting from this compound provides a robust and flexible platform for the generation of novel kinase inhibitors. The described protocols for synthesis and biological evaluation enable a systematic exploration of chemical space and the identification of potent and selective lead compounds. This integrated approach, combining modular synthesis with rigorous biological testing, is essential for the successful development of next-generation targeted therapies.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes are designed for researchers, scientists, and professionals engaged in the synthesis and development of novel agrochemicals. This document provides an in-depth exploration of the synthetic utility of 2-(chloromethyl)-1-fluoro-4-nitrobenzene, a versatile chemical intermediate. We will delve into its reactivity, key synthetic transformations, and provide detailed protocols for its application in the creation of potent herbicidal and fungicidal agents.

Introduction: The Strategic Importance of this compound in Agrochemical Design

This compound is a key building block in the synthesis of a variety of agrochemicals.[1] Its utility stems from the presence of three distinct functional moieties on the benzene ring: a reactive chloromethyl group, a fluorine atom, and a nitro group. This trifecta of functionalities allows for a diverse range of chemical transformations, making it a valuable precursor for complex agrochemical molecules.

The primary reactive center for initial synthetic modifications is the chloromethyl group, which is highly susceptible to nucleophilic substitution reactions (SN2). This allows for the facile introduction of various side chains, which can be tailored to modulate the biological activity and physicochemical properties of the final product.

The nitro group serves two critical roles. Firstly, its strong electron-withdrawing nature activates the benzene ring, influencing the reactivity of the other substituents. Secondly, the nitro group can be readily reduced to an amine, providing a crucial handle for subsequent derivatization, such as the formation of amides, ureas, or heterocyclic ring systems, which are common features in many modern agrochemicals.

The fluorine atom, a common feature in many successful agrochemicals, can enhance the metabolic stability, binding affinity, and overall efficacy of the final compound.[2] While not the primary site of reaction in many synthetic schemes, its presence is a key design element for imparting desirable properties to the target agrochemical.

Core Synthetic Strategies and Applications

The synthetic utility of this compound can be broadly categorized into two primary strategies:

  • Derivatization via the Chloromethyl Group: This approach leverages the high reactivity of the benzylic chloride for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

  • Modification via the Nitro Group: This strategy involves the reduction of the nitro group to an aniline derivative, which is then further functionalized to build more complex molecular architectures.

These two strategies are often employed in a sequential manner to construct the final agrochemical product.

Application in Herbicide Synthesis: Building Protoporphyrinogen Oxidase (PPO) Inhibitors

One of the key applications of fluorinated nitrobenzene derivatives is in the synthesis of herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO). These herbicides are crucial for controlling a broad spectrum of weeds in various crops. A common synthetic approach involves the etherification of a phenol with an activated nitrobenzene derivative. While a direct synthesis using this compound is not explicitly detailed in publicly available literature, a closely related synthesis of a herbicidal intermediate, 4-chloro-2-fluoro-5-(pentyloxycarbonylmethyloxy) nitrobenzene, provides a robust template for a plausible synthetic route.[3]

This reaction proceeds via a Williamson ether synthesis, where a phenoxide nucleophile displaces a halide on the electrophilic partner. In our case, we can envision a similar reaction where a substituted phenol reacts with this compound.

Protocol 1: Synthesis of a Phenyl Ether Linkage for Herbicidal Scaffolds

This protocol outlines a general procedure for the reaction of a substituted phenol with this compound to form a key phenyl ether linkage found in many PPO-inhibiting herbicides.

Reaction Scheme:

G Substituted_Phenol Substituted Phenol Intermediate Phenoxide Intermediate Substituted_Phenol->Intermediate Deprotonation Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Product Phenyl Ether Product Intermediate->Product SN2 Reaction Starting_Material This compound Starting_Material->Product Heat Heat

Caption: Workflow for Phenyl Ether Synthesis.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Heat the mixture to 80-90 °C and stir for 1 hour to ensure the formation of the phenoxide.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Maintain the reaction temperature at 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Table: Representative Reaction Parameters

ParameterValue
Starting Material This compound
Nucleophile Substituted Phenol
Base Potassium Carbonate
Solvent N,N-Dimethylformamide (DMF)
Temperature 80-90 °C
Reaction Time 4-8 hours (TLC monitored)
Typical Yield 70-85%

Application in Fungicide Synthesis: Building Benzimidazole and Triazole Scaffolds

This compound is also a valuable precursor for the synthesis of fungicides, particularly those containing benzimidazole and triazole moieties. These heterocyclic systems are known to exhibit a broad spectrum of antifungal activity.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole-based fungicides can be achieved by reacting this compound with a substituted o-phenylenediamine. The initial step is a nucleophilic substitution of the chloromethyl group by one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization to form the benzimidazole ring.

Protocol 2: Synthesis of a Benzimidazole Fungicide Precursor

This protocol describes a two-step synthesis of a benzimidazole derivative, a common scaffold in agricultural fungicides.[4][5]

Reaction Scheme:

G Starting_Material This compound Intermediate N-Alkylated Intermediate Starting_Material->Intermediate SN2 Reaction o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Product Benzimidazole Product Intermediate->Product Intramolecular Cyclization Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Product Heat Heat Heat->Product

Caption: Synthesis of a Benzimidazole Derivative.

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Ethanol

  • 4M Hydrochloric Acid (HCl)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • N-Alkylation:

    • In a round-bottom flask, dissolve o-phenylenediamine (1.1 eq) and triethylamine (1.2 eq) in ethanol.

    • To this solution, add this compound (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

  • Cyclization:

    • After the N-alkylation is complete, add 4M HCl to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours to induce cyclization.

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude benzimidazole product.

    • Purify the product by recrystallization or column chromatography.

Future Perspectives and Advanced Applications

The versatility of this compound extends beyond the synthesis of simple phenyl ethers and benzimidazoles. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to introduce further complexity. For example, the resulting aniline can be diazotized and coupled with other aromatic systems, or it can be acylated to form amides, which are prevalent in many modern fungicides and insecticides.[6][7]

Furthermore, the fluorine atom, while often a spectator in the initial synthetic steps, plays a crucial role in the final biological activity of the agrochemical. The development of new synthetic methodologies that allow for the selective functionalization of the C-F bond could open up new avenues for the creation of novel agrochemicals with improved properties.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of agrochemicals. Its unique combination of reactive sites allows for the construction of complex molecular architectures through straightforward and scalable synthetic routes. The protocols and strategies outlined in these application notes provide a solid foundation for researchers and scientists working in the field of agrochemical development to harness the full potential of this important intermediate.

References

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. ([Link])

  • EP0585964B1 - 4-chloro-2-fluoro-5-(pentyloxycarbonylmethyloxy)
  • US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google P
  • CN1357530A - Process of preparing 2,3,4-trifluoro nitrobenzene using o-chloro ...
  • CN102399152B - Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene. ()
  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF - ResearchGate. ([Link])

  • US4164517A - Preparation of fluoronitrobenzene - Google P
  • ChemInform Abstract: Synthesis of Diversely Fluorinated Pyrazoles as Novel Active Agrochemical Ingredients | Request PDF - ResearchGate. ([Link])

  • Synthesis of diversely fluorinated pyrazoles as novel active agrochemical ingredients. ([Link])

  • (PDF) Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies - ResearchGate. ([Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. ([Link])

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. ([Link])

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - MDPI. ([Link])

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  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC - PubMed Central. ([Link])

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Application Notes and Protocols for the Scale-Up Synthesis of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chloromethyl)-1-fluoro-4-nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of three distinct functional groups—a chloromethyl group, a fluorine atom, and a nitro group—on the benzene ring makes it a versatile building block for diverse downstream chemical transformations. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the reactive chloromethyl group allows for the introduction of various nucleophiles.

This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on practical considerations for researchers, scientists, and drug development professionals. We will delve into a robust synthetic protocol, address critical scale-up parameters, and emphasize necessary safety precautions.

Synthetic Strategy: Free-Radical Chlorination

The most direct and scalable approach for the synthesis of this compound is the selective free-radical chlorination of the benzylic methyl group of a suitable precursor, 4-fluoro-2-nitrotoluene. This method avoids the harsh conditions and highly toxic byproducts associated with electrophilic aromatic chloromethylation (e.g., the Blanc reaction)[1][2].

The chosen method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent and a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the reaction.[3]

Reaction Mechanism

The reaction proceeds via a classic free-radical chain mechanism:

  • Initiation: The radical initiator (AIBN) decomposes upon heating to generate two radicals and nitrogen gas.

  • Propagation:

    • A radical abstracts a hydrogen atom from the methyl group of 4-fluoro-2-nitrotoluene to form a resonance-stabilized benzylic radical.

    • The benzylic radical reacts with N-chlorosuccinimide (NCS) to yield the desired product, this compound, and a succinimidyl radical.

    • The succinimidyl radical can then abstract a hydrogen from another molecule of the starting material to continue the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radicals.

Experimental Protocol: Scale-Up Synthesis

This protocol details the synthesis of this compound from 4-fluoro-2-nitrotoluene on a laboratory scale, with considerations for scaling up to pilot plant or manufacturing scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)MolesEquivalentsSupplier Suggestion
4-Fluoro-2-nitrotoluene155.12100 g0.6451.0Sigma-Aldrich, TCI
N-Chlorosuccinimide (NCS)133.4994.8 g0.7101.1Sigma-Aldrich, Acros
Azobisisobutyronitrile (AIBN)164.215.3 g0.0320.05Sigma-Aldrich, Wako
Carbon Tetrachloride (CCl₄)153.821 L--Fisher Scientific
Saturated NaHCO₃ solution-As needed---
Brine-As needed---
Anhydrous MgSO₄120.37As needed---
Silica Gel (for chromatography)-As needed---
Hexane-As needed---
Ethyl Acetate-As needed---
Step-by-Step Procedure
  • Reaction Setup:

    • In a suitably sized round-bottom flask (e.g., 2 L for a 100 g scale) equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-2-nitrotoluene (100 g, 1.0 eq).

    • Add carbon tetrachloride (1 L) and stir until the starting material is fully dissolved.

    • To this solution, add N-chlorosuccinimide (94.8 g, 1.1 eq) and azobisisobutyronitrile (5.3 g, 0.05 eq).[3]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere.

    • Maintain a steady reflux for 4-6 hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.[3]

    • For TLC analysis, a mobile phase of hexane:ethyl acetate (e.g., 9:1) can be effective.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

    • The succinimide byproduct will precipitate out of the solution. Filter the reaction mixture to remove the solid succinimide.

    • Wash the filtrate sequentially in a separatory funnel with saturated aqueous sodium bicarbonate solution and then with brine.[3] This removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product, 2-(chloromethyl)-4-fluoro-1-nitrobenzene, can be purified by column chromatography on silica gel.

    • A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from any unreacted starting material and byproducts.

Scale-Up Considerations

Transitioning this synthesis from the laboratory to a larger scale requires careful consideration of several factors:

  • Solvent Choice: While carbon tetrachloride is effective, its toxicity and environmental concerns make it unsuitable for large-scale production. Alternative, less hazardous solvents such as chlorobenzene or dichloroethane should be investigated and validated at a smaller scale.

  • Heat Management: The free-radical reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent a runaway reaction. A jacketed reactor with precise temperature control is essential. The rate of heating to reflux should be carefully controlled.

  • Reagent Addition: For larger batches, the radical initiator (AIBN) may be added in portions or as a solution over a period of time to control the reaction rate and temperature.

  • Mixing: Efficient agitation is critical to ensure homogeneous mixing of the reactants and to maintain a uniform temperature throughout the reaction vessel. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.

  • Safety:

    • N-Chlorosuccinimide is a corrosive solid and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose violently if heated improperly. It should be stored in a cool place and handled with care.

    • The chloromethylated product is expected to be a lachrymator and a potential alkylating agent, meaning it can be harmful. All handling should be performed in a well-ventilated fume hood.

    • While this process is designed to avoid the formation of the highly carcinogenic bis(chloromethyl) ether that can be a byproduct of the Blanc reaction, it is good practice to handle all chloromethylating agents and products with extreme caution.[1][2]

Visualizing the Workflow

Reaction Scheme

Reaction_Scheme Figure 1: Synthesis of this compound start 4-Fluoro-2-nitrotoluene product This compound start->product Free-Radical Chlorination reagents NCS, AIBN CCl₄, Reflux

Caption: Figure 1: Synthesis of this compound

Process Flow Diagram

Workflow Figure 2: Experimental Workflow for Scale-Up Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor: - 4-Fluoro-2-nitrotoluene - CCl₄ - NCS - AIBN B Heat to Reflux (4-6 hours) A->B C Monitor by TLC/GC B->C D Cool to RT C->D E Filter Succinimide D->E F Wash with NaHCO₃ and Brine E->F G Dry (MgSO₄) and Concentrate F->G H Column Chromatography (Silica Gel) G->H I Isolate Pure Product H->I

Caption: Figure 2: Experimental Workflow for Scale-Up Synthesis

Conclusion

The free-radical chlorination of 4-fluoro-2-nitrotoluene using N-chlorosuccinimide and a radical initiator is an effective and scalable method for the synthesis of this compound. Careful control of reaction parameters, particularly temperature and mixing, is crucial for successful scale-up. Adherence to strict safety protocols is mandatory when handling the reagents and the potentially hazardous product. The protocol and considerations outlined in this document provide a solid foundation for researchers and process chemists to safely and efficiently produce this valuable chemical intermediate.

References

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Protecting Group Strategies for Reactions with 2-(Chloromethyl)-1-fluoro-4-nitrobenzene: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies for reactions involving the versatile but complex reagent, 2-(Chloromethyl)-1-fluoro-4-nitrobenzene. This molecule presents a unique synthetic challenge due to its two distinct electrophilic sites: a benzylic chloride susceptible to SN2 reactions and an activated aryl fluoride prone to nucleophilic aromatic substitution (SNAr). The strategic use of protecting groups is paramount when the reacting nucleophile bears a functional group that could otherwise lead to undesired side reactions. This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer visual aids to clarify complex workflows.

Understanding the Dual Reactivity of this compound

The reactivity of this compound is governed by the interplay of its structural features. The potent electron-withdrawing nitro group at the para position significantly activates the aromatic ring for nucleophilic attack, making the fluorine atom an excellent leaving group in SNAr reactions.[1][2] Simultaneously, the chloromethyl group at the ortho position is a benzylic halide, a class of compounds known for their high reactivity in SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.[3][4]

The chemoselectivity of a reaction with a given nucleophile—whether it attacks the aryl fluoride or the benzylic chloride—depends on a delicate balance of factors including the nature of the nucleophile (hard vs. soft), steric hindrance, and reaction conditions (solvent, temperature, and base). This guide will focus on scenarios where the nucleophile itself contains a reactive moiety, necessitating the use of a protecting group to ensure the desired transformation occurs.

Strategic Protection of Nucleophilic Amines

Primary and secondary amines are common nucleophiles in both SNAr and SN2 reactions. However, if the goal is to, for example, displace the aryl fluoride with an amine that also contains a hydroxyl or thiol group, protection of the amine is often necessary to prevent it from acting as the primary nucleophile. Carbamates are the most prevalent class of protecting groups for amines, as they temper the nucleophilicity of the nitrogen atom.[5][6]

Amine Protection with tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and its stability under a broad range of conditions, yet it can be readily removed under acidic conditions.[7][8]

Protocol 1: Boc Protection of a Primary Amine

  • Dissolution: Dissolve the amine-containing nucleophile (1.0 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) to the solution.

  • Basification: Add a base such as sodium bicarbonate (NaHCO3) or triethylamine (Et3N) (1.5-2.0 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, perform an aqueous work-up. Extract the Boc-protected amine with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: SNAr Reaction with a Boc-Protected Amine

  • Inert Atmosphere: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected amine (1.1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 eq.).

  • Substrate Addition: Add this compound (1.0 eq.) to the mixture.

  • Heating: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the specific nucleophile.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, perform an aqueous work-up, and extract the product with an appropriate organic solvent. Purify the product by column chromatography.

Protocol 3: Deprotection of the Boc Group

  • Acidic Cleavage: Dissolve the Boc-protected product in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[6]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Solvent Removal: Remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButoxycarbonylBoc(Boc)2O, base (e.g., NaHCO3)Strong acid (e.g., TFA, HCl)[6][7]Stable to base and hydrogenolysis
CarboxybenzylCbz or ZBenzyl chloroformate, baseCatalytic hydrogenolysis (H2, Pd/C)[6][10]Stable to acidic and basic conditions
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine)[6][8]Stable to acid and hydrogenolysis
BenzylBnBenzyl bromide, baseCatalytic hydrogenolysis (H2, Pd/C)[7][10]Stable to acidic and basic conditions

Navigating Alcohol Protection in Nucleophilic Reactions

Alcohols are also common nucleophiles. When the desired reaction involves another nucleophilic site on the same molecule, the hydroxyl group must be protected to prevent it from reacting. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions of subsequent reaction steps.

Silyl Ethers: A Versatile Choice for Alcohol Protection

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability under a wide range of non-acidic and non-fluoride conditions, and their straightforward removal.[11][12] The steric bulk of the silyl group can be tuned to achieve selective protection of less hindered alcohols.

Protocol 4: Protection of a Primary Alcohol with tert-Butyldimethylsilyl (TBDMS) Group

  • Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DMF or DCM.

  • Reagent Addition: Add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.).

  • Reaction: Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the TBDMS-protected alcohol with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify via column chromatography if necessary.

Protocol 5: SN2 Reaction at the Benzylic Chloride with a TBDMS-Protected Alcohol Nucleophile

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, deprotonate the TBDMS-protected alcohol (1.1 eq.) using a strong, non-nucleophilic base like sodium hydride (NaH) in anhydrous THF at 0 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with an organic solvent and purify by column chromatography.

Protocol 6: Deprotection of the TBDMS Group

  • Fluoride-Mediated Cleavage: Dissolve the TBDMS-protected compound in THF.

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF).[8]

  • Reaction: Stir at room temperature for 1-4 hours.

  • Work-up: Quench with water, extract with an organic solvent, and purify as needed.

Table 2: Selection of Common Alcohol Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButyldimethylsilylTBDMSTBDMSCl, imidazole[11]TBAF; mild acid[13]Stable to base, oxidation, reduction
TetrahydropyranylTHPDihydropyran, catalytic acid (e.g., PPTS)[12]Acidic hydrolysis[14]Stable to base, nucleophiles, organometallics
Benzyl EtherBnBenzyl bromide, NaH[14]Catalytic hydrogenolysis (H2, Pd/C)[15]Stable to acid, base, and many redox reagents
Methoxyethoxymethyl EtherMEMMEMCl, Hünig's baseLewis acids (e.g., ZnBr2), strong acidStable to a wide range of conditions

Shielding the Highly Nucleophilic Thiol Group

Thiols are potent nucleophiles and will readily react at both the benzylic chloride and the activated aryl fluoride of this compound.[16] Therefore, if another functional group is intended to be the nucleophile, protection of the thiol is almost always mandatory.

Benzyl Protection of Thiols

The benzyl (Bn) group is a reliable protecting group for thiols, forming a stable thioether that can be cleaved under reductive conditions.[17]

Protocol 7: S-Benzylation of a Thiol

  • Setup: Dissolve the thiol-containing compound (1.0 eq.) in a solvent such as ethanol or DMF.

  • Base Addition: Add a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) (1.2 eq.) to form the thiolate.

  • Reagent Addition: Add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete as indicated by TLC.

  • Work-up and Purification: Perform an aqueous work-up, extract the S-benzylated product, and purify by column chromatography.

Protocol 8: Deprotection of the S-Benzyl Group

  • Reductive Cleavage: A common method for deprotecting S-benzyl groups is using sodium in liquid ammonia.[18] This powerful reducing system effectively cleaves the thioether.

  • Alternative Deprotection: For more sensitive substrates, other reductive methods may be employed, although they might be less efficient.

Table 3: Common Thiol Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
AcetateAcAcetic anhydride, pyridineBase (e.g., NaOMe)
BenzylBnBenzyl bromide, base[17]Na/NH3(l)[18]
tert-Butylt-BuIsobutylene, acid catalystStrong acid
TritylTrtTrityl chloride, baseMild acid, oxidative conditions

Visualizing the Strategy: Reaction Workflows

The following diagrams illustrate the strategic application of protecting groups in reactions with this compound.

SNAr_Reaction_Workflow cluster_protection Protection cluster_reaction Core Reaction cluster_deprotection Deprotection Nucleophile (YH) Nucleophile (YH) Protected Nucleophile (YP) Protected Nucleophile (YP) Nucleophile (YH)->Protected Nucleophile (YP) Protecting Group Reagent Coupled Product Coupled Product Protected Nucleophile (YP)->Coupled Product This compound, Base Final Product Final Product Coupled Product->Final Product Deprotection Reagent

Caption: General workflow for a nucleophilic substitution reaction using a protected nucleophile.

Orthogonal_Strategy Start Bifunctional Nucleophile (e.g., Amino Alcohol) Protect_Amine Protect Amine (e.g., Boc) Start->Protect_Amine SNAr_Reaction React with this compound (Alcohol attacks Aryl-F) Protect_Amine->SNAr_Reaction Deprotect_Amine Deprotect Amine (TFA) SNAr_Reaction->Deprotect_Amine Final_Product Final Product with Free Amine Deprotect_Amine->Final_Product

Caption: Example of an orthogonal protecting group strategy for an amino alcohol.

Conclusion

The successful application of this compound in complex organic synthesis hinges on the judicious use of protecting group strategies. By carefully selecting protecting groups based on their stability and the conditions required for their removal, chemists can navigate the dual reactivity of this versatile building block and achieve the desired chemical transformations with high selectivity and yield. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and execute their synthetic routes with confidence.

References

  • Benchchem. Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution. 1

  • Benchchem. Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene. 9

  • National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups.

  • LookChem. What is Protection of Thiol Groups.

  • Organic Chemistry Portal. Protecting Groups.

  • University of Windsor. Alcohol Protecting Groups.

  • Wikipedia. Protecting group.

  • Suzhou Highfine Biotech. Amino Protecting Group-Benzyl Series.

  • Fisher Scientific. Amine Protection / Deprotection.

  • Slideshare. Protecting and Deprotecting groups in Organic Chemistry.

  • Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.
  • ResearchGate. Protection and Deprotection of Common Functional Groups.

  • Master Organic Chemistry. Protecting Groups For Alcohols.

  • Chemistry Steps. Protecting Groups For Alcohols.

  • SlidePlayer. Protection of OH group of alcohol.

  • TCI Chemicals. Protecting Agents.

  • ResearchGate. Effects of nature of thiols, solvents and protecting groups on the reaction efficacy.

  • Evans, P. A. (Ed.). (2019). Modern Organic Synthesis: An Introduction. John Wiley & Sons.
  • Chemistry LibreTexts. 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides.

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates.

  • Pearson. Alcohol Protecting Groups: Videos & Practice Problems.

  • Quora. What is the difference between benzylic halide and aryl halide?.

  • ResearchGate. Does anyone know a simple protecting group for thiol in the presence of NH group?.

  • Reddit. Protecting Thiol Group in Presence of Alcohol.

  • Journal of the American Chemical Society. Origin of the SN2 Benzylic Effect.

  • Organic Synthesis. Protecting Groups.

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....

  • Sci-Hub. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.

  • University of California, Irvine. Protecting Groups.

  • Britannica. Benzyl chloride | chemical compound.

  • Benchchem. Application Notes and Protocols: 2-(Bromomethyl)-4-chloro-1-nitrobenzene as a Protecting Group for Alcohols and Phenols. 19

  • Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?.

  • Benchchem. Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide. 20

  • Benchchem. Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. 2

  • National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

  • National Institutes of Health (NIH). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

  • Lab-Chemicals.Com. 2-(chloromethyl)-4-fluoro-1-nitrobenzene.

  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.

  • askIITians. Which is more reactive towards the nucleophilic substitution reaction.

  • YouTube. Protecting Groups.

  • Santa Cruz Biotechnology. 2-Chloro-1-fluoro-4-nitrobenzene.

  • Thermo Scientific Chemicals. 2-Chloro-4-fluoro-1-nitrobenzene, 98%.

  • CAMEO Chemicals. BENZENE, 1-(CHLOROMETHYL)-4-NITRO-.

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Nucleophilic Substitution on 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nucleophilic substitution on 2-(chloromethyl)-1-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction yields and minimize side products.

Understanding the Substrate: Key Electronic and Steric Factors

This compound is a highly activated substrate for nucleophilic substitution. The electron-withdrawing nature of the para-nitro group and the ortho-fluoro group significantly influences the reactivity of the benzylic chloromethyl group.

  • Nitro Group (para): The strong electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This generally accelerates the rate of SN2 reactions.[1]

  • Fluoro Group (ortho): The high electronegativity of the fluorine atom also contributes to the electron-withdrawing effect, further activating the substrate.[2] However, its position ortho to the chloromethyl group can introduce some steric hindrance for bulky nucleophiles.[1]

Troubleshooting Guide

This section addresses common challenges encountered during the nucleophilic substitution on this compound and provides actionable solutions.

Issue 1: Consistently Low or No Product Yield

Question: I am performing a nucleophilic substitution on this compound, but my yields are consistently low. What are the potential causes and how can I improve them?

Answer: Low product yield can stem from several factors, ranging from reaction conditions to the nature of the nucleophile.

Potential CauseExplanationRecommended Solutions
Weak Nucleophile The chosen nucleophile may not be strong enough to displace the chloride at a sufficient rate. For alcohols or amines, incomplete deprotonation can be the issue.For weakly acidic nucleophiles (e.g., alcohols, phenols), ensure complete deprotonation by using a strong base like sodium hydride (NaH).[3] For amine nucleophiles, consider using a non-nucleophilic organic base like DBU or an inorganic base such as potassium carbonate.[1]
Inappropriate Solvent The solvent plays a crucial role in SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][2][3] These solvents solvate the cation, leaving the anionic nucleophile more "naked" and reactive.[4]
Low Reaction Temperature Many nucleophilic substitution reactions require thermal energy to overcome the activation barrier.Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[1][2][3] However, be cautious as excessively high temperatures can promote side reactions.[4]
Moisture in the Reaction The presence of water can lead to the hydrolysis of the starting material to form the corresponding benzyl alcohol, a common side product.[3]Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Poor Quality Starting Material Impurities in the this compound or the nucleophile can inhibit the reaction.Verify the purity of your starting materials. If necessary, purify the substrate by recrystallization.[3]
Issue 2: Significant Formation of Side Products

Question: My TLC analysis shows multiple spots, indicating the formation of side products. How can I minimize these?

Answer: The primary competing side reaction is E2 elimination, especially with strong, bulky bases.[1] Over-alkylation can also be an issue with primary or secondary amine nucleophiles.[1]

Side ProductCauseMitigation Strategies
Elimination Product Strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures favor the E2 elimination pathway.[1][5]Use a less sterically hindered, weakly basic nucleophile.[5] For amine synthesis, the Gabriel synthesis using potassium phthalimide is an excellent option to avoid elimination.[5] Running the reaction at a lower temperature will also favor the SN2 pathway.[1]
Over-alkylation (with amines) The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react further with the benzyl chloride.Use a large excess of the primary amine to statistically favor mono-alkylation.[1]
Hydrolysis Product Presence of water in the reaction mixture.Use anhydrous solvents and reagents, and maintain an inert atmosphere.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this nucleophilic substitution?

A1: Given that this compound is a primary benzylic halide, the reaction predominantly proceeds via an SN2 mechanism. The strong electron-withdrawing groups on the ring disfavor the formation of a carbocation intermediate, which would be necessary for an SN1 pathway.[1]

Q2: How do I choose the right solvent for my reaction?

A2: For SN2 reactions, polar aprotic solvents are generally the best choice.[2][3] These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

These solvents effectively dissolve a wide range of reactants and do not solvate the nucleophile, thereby enhancing its reactivity.[2][4]

Q3: Can Phase-Transfer Catalysis (PTC) improve the yield?

A3: Yes, Phase-Transfer Catalysis is an excellent strategy, especially when dealing with nucleophiles that have poor solubility in organic solvents (e.g., aqueous sodium cyanide or azide).[6][7] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the nucleophile from the aqueous phase to the organic phase where the substrate is located, often leading to higher yields and cleaner reactions.[6][7][8]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3] Use a suitable eluent system that provides good separation between your starting material, product, and any potential byproducts. Visualization can be achieved under UV light or by using a staining agent like potassium permanganate.[3]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (ACN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous acetonitrile.

  • Add the amine nucleophile, followed by potassium carbonate.

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.[3]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_nucleophile Is the nucleophile sufficiently strong/activated? start->check_nucleophile check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes solution_nucleophile Use a stronger base (e.g., NaH for alcohols). Consider a more nucleophilic reagent. check_nucleophile->solution_nucleophile No check_purity Are the starting materials pure? check_conditions->check_purity Yes solution_conditions Switch to a polar aprotic solvent (DMF, DMSO). Gradually increase temperature. Ensure anhydrous conditions. check_conditions->solution_conditions No solution_purity Purify starting materials (e.g., recrystallization). check_purity->solution_purity No end Improved Yield check_purity->end Yes solution_nucleophile->start Re-run experiment solution_conditions->start Re-run experiment solution_purity->start Re-run experiment

Caption: A logical workflow for troubleshooting low product yield.

Data Presentation

The following table provides estimated yields for nucleophilic substitution reactions on analogous ortho-substituted benzyl halides to give an indication of expected outcomes. Actual yields with this compound may vary.

NucleophileBaseSolventTemperature (°C)ProductEstimated Yield (%)
Sodium AzideN/ADMFRoom Temp2-(Azidomethyl)-1-fluoro-4-nitrobenzene~80-90
PhenolK₂CO₃AcetoneReflux2-(Phenoxymethyl)-1-fluoro-4-nitrobenzene~70-85
PiperidineK₂CO₃Acetonitrile601-((1-Fluoro-4-nitro-2-yl)methyl)piperidine~85-95
Sodium MethoxideN/AMethanolReflux1-Fluoro-2-(methoxymethyl)-4-nitrobenzene~60-75

Disclaimer: The yields presented are based on reactions with structurally similar compounds and should be considered as estimates.[1]

Competing Reaction Pathways

G start This compound + Nucleophile/Base sn2 SN2 Substitution (Desired Product) start->sn2 Weakly basic, good nucleophile Low temperature e2 E2 Elimination (Side Product) start->e2 Strong, bulky base High temperature hydrolysis Hydrolysis (Side Product) start->hydrolysis Presence of water

Sources

Navigating Reactions with 2-(Chloromethyl)-1-fluoro-4-nitrobenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Chloromethyl)-1-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during experimentation with this versatile reagent.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its reactivity is characterized by the interplay of three key functional groups: the reactive benzylic chloride, the electron-withdrawing nitro group, and the fluorine atom. Understanding the subtleties of this reactivity is crucial for achieving high yields and minimizing unwanted side products. This guide provides a comprehensive overview of common side reactions and strategies to mitigate them, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the yield?

A1: Low reactivity in nucleophilic substitution reactions with this compound can stem from several factors. The electron-withdrawing nitro group at the para-position enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[1] However, other factors can impede the reaction.

  • Inappropriate Solvent Choice: For SN2 reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt but not the nucleophile itself, thus enhancing its reactivity.[1][2] Protic solvents can solvate the nucleophile, reducing its efficacy.

  • Insufficient Reaction Temperature: While elevated temperatures can promote side reactions, some nucleophilic substitutions require thermal energy to proceed at a reasonable rate. If your reaction is slow at room temperature, consider gently heating the mixture while monitoring for byproduct formation using thin-layer chromatography (TLC).[2]

  • Poor Nucleophile Strength: The inherent reactivity of the chosen nucleophile plays a significant role. If you are using a weak nucleophile, you may need to employ more forcing conditions or consider using a stronger nucleophile if the synthesis allows.

  • Steric Hindrance: While the primary benzylic chloride is relatively unhindered, bulky nucleophiles can experience steric repulsion, slowing down the reaction. In such cases, using a more polar aprotic solvent can sometimes help to increase the reaction rate.[2]

Troubleshooting Workflow for Low Yield

low_yield start Low or No Product Yield check_solvent Is the solvent polar aprotic (DMF, DMSO, ACN)? start->check_solvent check_temp Has the reaction been gently heated? check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent. check_solvent->solution_solvent No check_nucleophile Is the nucleophile sufficiently strong? check_temp->check_nucleophile Yes solution_temp Gradually increase temperature and monitor by TLC. check_temp->solution_temp No check_sterics Is the nucleophile sterically hindered? check_nucleophile->check_sterics Yes solution_nucleophile Consider a stronger nucleophile or more forcing conditions. check_nucleophile->solution_nucleophile No solution_sterics Use a more polar solvent to enhance rate. check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for low product yield.

Q2: I am observing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?

A2: The formation of an alkene byproduct, 2-methylene-1-fluoro-4-nitrobenzene, is indicative of an E2 elimination reaction competing with the desired SN2 substitution.[1] This is a common side reaction, especially under basic conditions.

  • Choice of Base: Strong, bulky bases such as potassium tert-butoxide are known to favor elimination over substitution.[1][2]

  • High Reaction Temperature: Higher temperatures can also favor the elimination pathway.[1]

To minimize this side reaction, consider the following adjustments:

  • Use a Weaker, Less Hindered Base: If a base is required to deprotonate your nucleophile, opt for a weaker or less sterically hindered base like potassium carbonate or sodium bicarbonate.[1]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will generally favor the SN2 pathway.[2]

Q3: My reaction with an amine nucleophile is producing multiple products. What is happening and how can I achieve mono-alkylation?

A3: The observation of multiple products when using a primary or secondary amine nucleophile is often due to over-alkylation.[1] The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react further with another molecule of this compound to form a tertiary amine, and subsequently a quaternary ammonium salt.

To favor mono-alkylation, a common strategy is to use a large excess of the primary amine nucleophile.[1] This increases the probability that the electrophile will react with the primary amine rather than the secondary amine product.

Q4: I am concerned about the stability of the nitro group during my reaction. What conditions should I avoid?

A4: The nitro group is generally stable under many reaction conditions, but it can be susceptible to reduction.

  • Reducing Agents: Avoid harsh reducing agents unless the reduction of the nitro group is the intended transformation.[2] Common reducing agents that can affect the nitro group include catalytic hydrogenation (e.g., Pd/C with H₂), and metals in acidic media (e.g., Fe/HCl, SnCl₂).[3]

  • Strongly Basic Conditions: While less common, very strong basic conditions might also lead to side reactions involving the nitro group.[2] It is always advisable to be mindful of the basicity of the reaction medium.

Chemoselective reduction of the nitro group in the presence of other sensitive functionalities is a well-established field, and specific reagents can be chosen if reduction is desired at a later stage.[3][4]

Q5: Can the fluorine atom be displaced during my nucleophilic substitution reaction?

A5: Nucleophilic aromatic substitution (SNAr) of the fluorine atom is a possibility, especially with potent nucleophiles and under forcing conditions. The nitro group strongly activates the aromatic ring for SNAr, and fluorine is an excellent leaving group in this context.[5][6]

Whether the benzylic chloride or the aromatic fluorine reacts preferentially depends on the specific nucleophile and reaction conditions. Generally, SN2 at the benzylic position is kinetically favored and occurs under milder conditions than SNAr. However, if your desired reaction at the chloromethyl group requires high temperatures or very strong nucleophiles, you may observe competing SNAr. To avoid this, use the mildest conditions possible to achieve the desired transformation at the benzylic position.

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine (SN2 Conditions)

This protocol provides a general method for the reaction of this compound with a primary amine to yield the mono-alkylated product.

Materials:

  • This compound

  • Primary amine (3-5 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired primary amine (3-5 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Reaction Workflow

sn2_protocol start Start: Combine Reactants react Stir at RT or 40-60°C under N₂ start->react monitor Monitor by TLC react->monitor workup Workup: - Remove Solvent - Partition (EtOAc/H₂O) - Wash & Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for SN2 reaction with an amine.

Data Presentation

The following table presents representative yields for nucleophilic substitution reactions on analogous ortho-substituted benzylic halides to provide an estimate of expected outcomes. Actual yields with this compound may vary.

NucleophileBaseSolventTemperature (°C)Product TypeEstimated Yield (%)Reference Analogue
Sodium AzideN/ADMFRoom Temp2-(Azidomethyl)-...~80-90o-Nitrobenzyl bromide[1]
PhenolK₂CO₃AcetoneReflux2-(Phenoxymethyl)-...~70-85o-Chlorobenzyl bromide[1]
PiperidineK₂CO₃Acetonitrile601-((2-Fluoro-5-nitrophenyl)methyl)piperidine~85-95o-Nitrobenzyl bromide[1]
Sodium MethoxideN/AMethanolReflux1-Fluoro-2-(methoxymethyl)-4-nitrobenzene~60-75o-Nitrobenzyl bromide[1]

Disclaimer: The yields presented above are based on reactions with structurally similar compounds and should be considered as estimates.

References

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the... Study Prep. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-fluoro-4-chloro-nitrobenzene. Retrieved from [Link]

  • askIITians. (2019, March 14). Which is more reactive towards the nucleophilic substitution reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF. Retrieved from [Link]

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Technical Support Center: Purification of Products from 2-(Chloromethyl)-1-fluoro-4-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-1-fluoro-4-nitrobenzene. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges encountered during the purification of products derived from this versatile reagent. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Troubleshooting Guide

This section is designed to rapidly address common issues encountered during the purification workflow.

Problem: My final product yield is unexpectedly low after aqueous work-up.

  • Potential Cause 1: Incomplete Extraction. Your product may have higher water solubility than anticipated, or an emulsion may have formed, trapping the product in the aqueous or interfacial layer.[1]

    • Expert Recommendation: During liquid-liquid extraction, if an emulsion forms, add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.[1][2] For particularly stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.[1] To minimize solubility losses, perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.

  • Potential Cause 2: Product Precipitation. If the reaction mixture is cooled too rapidly or poured into a large volume of anti-solvent (like water), the product might precipitate out and be lost during transfers or filtration.

    • Expert Recommendation: When quenching the reaction, add the quenching solution slowly to the reaction mixture while stirring. If precipitating the product from a solvent like DMF by adding water, ensure the addition is gradual to allow for controlled crystallization rather than amorphous precipitation, which can trap impurities.

Problem: My purified product appears as a persistent oil, making handling and final purification difficult.

  • Potential Cause 1: Residual High-Boiling Solvent. Solvents like DMF or DMSO, commonly used for nucleophilic substitutions, can be difficult to remove completely and will cause the product to oil out.[1]

    • Expert Recommendation: After the initial extraction, perform multiple washes of the organic layer with water (at least 3-4 times) to thoroughly remove DMF.[1] A final wash with brine helps to remove residual water from the organic phase. If an oil persists, high-vacuum distillation or lyophilization (if the product is soluble in a suitable solvent like 1,4-dioxane) can be attempted.

  • Potential Cause 2: The product is intrinsically an oil at room temperature.

    • Expert Recommendation: If column chromatography is not yielding sufficient purity, consider alternative techniques. If the oil is thermally stable, short-path distillation under high vacuum could be an option. Alternatively, attempting to form a solid derivative (e.g., a salt if the product has a basic or acidic handle) can facilitate purification by recrystallization.

Problem: During flash column chromatography, I have poor separation between my product and an impurity.

  • Potential Cause 1: Inappropriate Solvent System. The chosen eluent may have a polarity that is too high, causing all components to move too quickly through the column, or too low, resulting in no movement at all.[3]

    • Expert Recommendation: The key to good separation is selecting a solvent system where the desired product has an Rf value of approximately 0.25-0.35 on a TLC plate.[3] Test various solvent mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). If separation is still difficult, try a different combination of solvents. For aromatic nitro compounds, solvent systems with π-π interaction capabilities, such as those containing toluene or using a phenyl-hexyl column in HPLC, can sometimes improve separation of structurally similar isomers.[4]

  • Potential Cause 2: Column Overload. Too much crude material was loaded onto the column relative to the amount of stationary phase.

    • Expert Recommendation: A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100. If you have a large amount of crude material, use a larger column. Overloading leads to broad, overlapping bands that cannot be resolved.

Problem: The column back-pressure is excessively high.

  • Potential Cause 1: Sample Precipitation at the Column Head. The sample may not be fully soluble in the initial mobile phase, causing it to precipitate upon loading and clog the column frit.[5]

    • Expert Recommendation: Ensure your crude sample is fully dissolved before loading. It is best to dissolve the sample in a minimal amount of the mobile phase or a slightly stronger solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column ("dry loading"), which often prevents precipitation issues.

  • Potential Cause 2: Fine particles in the silica gel or sample.

    • Expert Recommendation: Ensure the sample has been filtered through a small plug of cotton or glass wool before loading to remove any particulate matter. When packing the column, avoid using silica gel with an excessively fine particle size unless you are using a high-pressure system.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in reactions with this compound?

A1: Impurities typically arise from side reactions or unconsumed reactants. Understanding their properties is key to designing a purification strategy.

Impurity NameChemical StructureOriginSeparation Considerations
Unreacted Starting Material This compoundIncomplete reactionOften has a polarity similar to the product. Careful optimization of column chromatography is needed.
Benzyl Alcohol Derivative (2-Fluoro-4-nitrophenyl)methanolHydrolysis of the chloromethyl group by trace water in the reaction mixture.[6]More polar than the starting material and many products due to the -OH group. Typically elutes later in column chromatography.
Dimer/Bis-Adduct VariesReaction of the product with another molecule of starting material.Significantly higher molecular weight and often different polarity. Usually separable by chromatography.
Excess Nucleophile VariesUnconsumed reactant.Polarity varies widely. Acidic or basic nucleophiles can often be removed with an aqueous wash (e.g., aq. NaHCO₃ or dil. HCl).
High-Boiling Solvents DMF, DMSOReaction solvent.Must be removed during aqueous work-up. Residual amounts can make the product oily.[1]

Q2: How do I select the optimal solvent system for flash column chromatography?

A2: The process is empirical and relies on Thin-Layer Chromatography (TLC).[7]

  • Start with a Polarity Test: Spot your crude reaction mixture on a TLC plate. Develop plates in a few test solvent systems with varying polarities (e.g., 10%, 20%, 50% Ethyl Acetate in Hexanes).

  • Aim for the Sweet Spot: The ideal system is one where the Rf (retention factor) of your desired product is around 0.25-0.35. This provides the best balance for effective separation on a column.[3]

  • Check for Separation: Ensure there is visible separation between the spot for your product and the spots for major impurities. If two spots are too close, you must try a different solvent combination (e.g., switch ethyl acetate to dichloromethane).

  • Consider Polarity: More polar compounds interact more strongly with the polar silica gel and will have lower Rf values, eluting later from the column.[7][8] Less polar compounds will have higher Rf values and elute earlier.

Q3: When is recrystallization a better choice than column chromatography?

A3: Recrystallization is an excellent purification method if your product meets several criteria:

  • It is a solid: Oils cannot be recrystallized.

  • High Purity is Needed: It is very effective at removing small amounts of impurities from a product that is already relatively pure (>90%).

  • Scalability: It is often easier and more cost-effective to perform on a large scale than chromatography.

  • Favorable Solubility Profile: The product should be sparingly soluble in a solvent at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or insoluble at all temperatures.

Chromatography is more versatile for separating complex mixtures, purifying oils, or separating compounds with very similar structures where a suitable recrystallization solvent cannot be found.[3][8]

Q4: What analytical techniques are recommended to confirm the final purity of my product?

A4: A combination of orthogonal techniques is essential for a comprehensive purity assessment.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides excellent quantitative data on purity (% area). It is highly sensitive and can detect non-volatile impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of your product. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[9][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and helps in identifying unknown impurities by their mass-to-charge ratio.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[10]

Section 3: Detailed Purification Protocols

Protocol 1: Standard Post-Reaction Aqueous Work-Up

This protocol describes a general method to remove reaction salts, water-soluble reagents, and high-boiling polar solvents like DMF or DMSO.

  • Cool the Reaction: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench (If Necessary): If reactive reagents (e.g., strong bases like NaH) were used, quench them carefully by slowly adding a saturated aqueous solution of ammonium chloride or water.[6]

  • Dilution: Transfer the reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and deionized water.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate completely.[1]

  • Separate Layers: Drain the aqueous layer.

  • Wash the Organic Layer:

    • Wash the organic layer with deionized water (2-3 times) to remove the bulk of the DMF/DMSO.

    • Wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes residual water from the organic layer.[1]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and collect the filtrate. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the separation of the target compound from impurities based on polarity.[3]

  • Prepare the Column: Select a column of appropriate size. Fill it with the initial, low-polarity eluent. Prepare a slurry of silica gel in the same eluent and pour it into the column. Allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • Collect fractions sequentially in labeled test tubes.

    • Monitor the elution process by spotting fractions on TLC plates and visualizing under UV light or with a stain.[7]

  • Gradient Elution (Optional): If impurities are much more polar than the product, you can gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) after your product has eluted to wash off the remaining compounds more quickly.[3]

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified compound.

Section 4: Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a product derived from this compound.

G cluster_reaction Synthesis cluster_workup Work-Up cluster_purification Purification cluster_analysis Final Analysis start Reactants: This compound + Nucleophile (NuH) + Base in Solvent (e.g., DMF) quench 1. Quench Reaction start->quench extraction 2. Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extraction wash 3. Wash Organic Layer (Water & Brine) extraction->wash dry 4. Dry (e.g., Na2SO4) & Concentrate wash->dry crude Crude Product dry->crude tlc 1. TLC Analysis (Solvent System Selection) crude->tlc chromatography 2. Flash Column Chromatography tlc->chromatography fractions 3. Collect & Analyze Fractions chromatography->fractions combine 4. Combine Pure Fractions & Concentrate fractions->combine pure_product Purified Product combine->pure_product analysis Purity & Identity Confirmation (HPLC, NMR, MS) pure_product->analysis

Caption: A typical workflow from reaction to final purity analysis.

References

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Canadian Dalton Institute. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

Sources

Technical Support Center: Managing the Stability and Reactivity of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-1-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for managing this versatile but highly reactive intermediate in basic reaction environments. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental properties of this compound to build a foundational understanding of its behavior.

Q1: What are the key reactive sites on this compound, and how do the substituents influence its reactivity?

A1: The molecule has two primary sites susceptible to nucleophilic attack, but their reactivities differ significantly.

  • The Benzylic Carbon (Primary Site): The carbon of the chloromethyl (-CH₂Cl) group is the most electrophilic and reactive site. The chlorine atom is a good leaving group, and this position is highly activated towards Sₙ2 reactions. This reactivity is further enhanced by the strong electron-withdrawing effect (-I, -M) of the nitro group at the para position, which pulls electron density from the benzylic carbon, making it more susceptible to nucleophilic attack.[1]

  • The Aromatic Carbon Bearing Fluorine (Secondary Site): The fluorine atom, while not as good a leaving group as chlorine in Sₙ2 reactions, is positioned on an aromatic ring that is activated towards Nucleophilic Aromatic Substitution (SₙAr).[2][3][4] The para-nitro group strongly stabilizes the negative charge in the intermediate Meisenheimer complex required for this pathway.[2] However, the Sₙ2 reaction at the benzylic chloride is kinetically much faster and will be the predominant reaction under most conditions.

The fluorine atom also exerts a steric influence, slightly hindering the approach of bulky nucleophiles to the adjacent chloromethyl group.[1]

Q2: Why is the choice of base so critical in reactions involving this compound?

A2: The term "base" in this context can have two roles: a reagent that is also the nucleophile (e.g., sodium hydroxide) or a catalyst used to deprotonate a weakly acidic nucleophile (e.g., an alcohol or amine). The choice is critical because the base can either facilitate the desired reaction or promote unwanted side reactions.

  • Strong, Nucleophilic Bases (e.g., NaOH, NaOMe): These can directly attack the benzylic chloride, leading to hydrolysis (forming the benzyl alcohol) or substitution with the methoxide, competing with your intended nucleophile.

  • Strong, Non-Nucleophilic Bases (e.g., NaH, LiHMDS): These are ideal for deprotonating weak nucleophiles like alcohols to form the corresponding highly reactive alkoxides. They require strictly anhydrous conditions, as any moisture will quench the base.[5]

  • Weak, Non-Nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA): These are excellent choices for reactions with nucleophiles that require only mild basicity for deprotonation, such as phenols or amines. They are less likely to promote hydrolysis and are more forgiving of trace amounts of moisture.[1]

Q3: What are the primary competing reactions or decomposition pathways under basic conditions?

A3: The most common issue is the formation of the benzyl alcohol derivative, 2-(hydroxymethyl)-1-fluoro-4-nitrobenzene . This occurs via hydrolysis of the chloromethyl group. This pathway is particularly prevalent if using aqueous bases or if there is significant moisture in the reaction solvents or reagents. Another potential side reaction, especially with primary or secondary amine nucleophiles, is over-alkylation , where the product of the first substitution is more nucleophilic than the starting amine and reacts with another molecule of the electrophile.[1]

Q4: How do I choose the right solvent for my reaction?

A4: The solvent plays a crucial role in stabilizing intermediates and influencing nucleophile strength. For the Sₙ2 reaction at the benzylic position, polar aprotic solvents are strongly recommended.[5] Solvents like DMF, DMSO, acetonitrile (ACN), and THF are ideal because they solvate the cation (e.g., K⁺ from K₂CO₃) but do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the Sₙ2 reaction. Protic solvents like water or ethanol should be avoided as they can solvate the nucleophile, reducing its reactivity, and participate in hydrolysis side reactions.

Section 2: Troubleshooting and Optimization Guide

This guide provides a structured approach to resolving common experimental issues.

Problem Potential Cause Recommended Solution & Rationale
Low or No Yield of Desired Product 1. Incomplete Deprotonation: The base is too weak to fully deprotonate the nucleophile (e.g., using K₂CO₃ for an aliphatic alcohol).Switch to a stronger base. For alcohols, sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol to form the potent alkoxide nucleophile. Ensure strictly anhydrous conditions.[5]
2. Hydrolysis of Starting Material: Trace moisture is reacting with the electrophile, especially under basic conditions.Ensure anhydrous conditions. Thoroughly dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Low Reaction Rate: The nucleophile may be sterically hindered or the reaction temperature is too low.Gently heat the reaction. Increasing the temperature to 40-60 °C can often overcome the activation energy barrier. Monitor progress carefully by TLC to avoid decomposition. Consider switching to a more polar solvent like DMF or DMSO to enhance the rate.[5]
Major Side Product Identified as 2-(Hydroxymethyl)-1-fluoro-4-nitrobenzene Presence of Water: The chloromethyl group has been hydrolyzed.Rigorously exclude water. Use freshly distilled anhydrous solvents. If using a solid base like K₂CO₃, consider drying it in an oven before use. This side product is a definitive indicator of moisture contamination.
Multiple Spots on TLC (with Amine Nucleophiles) Over-alkylation: The secondary amine product is reacting further to form a tertiary amine.Use a large excess of the nucleophile. Employing 2-5 equivalents of the primary amine will statistically favor the mono-alkylation product. Alternatively, add the this compound solution slowly to the solution of the amine.[1]
Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low-yield reactions.

G start Low Product Yield Observed check_sm Check TLC: Is Starting Material (SM) Consumed? start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cause1 Potential Cause: - Weak Base - Low Temperature - Steric Hindrance sm_present->cause1 check_side_products Are there new, significant side product spots? sm_gone->check_side_products solution1 Solution: 1. Use Stronger Base (e.g., NaH) 2. Increase Temperature (40-60°C) 3. Increase Reaction Time cause1->solution1 hydrolysis_product Side product matches a polar spot (likely alcohol)? check_side_products->hydrolysis_product Yes no_hydrolysis NO / Baseline Material check_side_products->no_hydrolysis No yes_hydrolysis YES hydrolysis_product->yes_hydrolysis Yes hydrolysis_product->no_hydrolysis No cause2 Potential Cause: Hydrolysis due to moisture yes_hydrolysis->cause2 cause3 Potential Cause: Decomposition no_hydrolysis->cause3 solution2 Solution: - Use Anhydrous Solvents - Dry Glassware & Reagents - Run under Inert Atmosphere cause2->solution2 solution3 Solution: - Lower Reaction Temperature - Check Purity of SM cause3->solution3 G sub This compound product Desired Product (Ether) sub->product side_product Side Product (Alcohol) sub->side_product nuc Nucleophile (R-OH) activated_nuc Activated Nucleophile (R-O⁻ Na⁺) nuc->activated_nuc base Strong Base (NaH) base->activated_nuc activated_nuc->product desired_path Desired Sₙ2 Pathway (Anhydrous Conditions) side_path Side Reaction Pathway (Presence of H₂O) water H₂O (Contaminant) water->side_product

Sources

Technical Support Center: Strategic Reaction Control for 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 2-(Chloromethyl)-1-fluoro-4-nitrobenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the synthetic challenges associated with this versatile but reactive intermediate. Our focus is to empower you with the knowledge to suppress unwanted elimination byproducts and maximize the yield of your desired nucleophilic substitution products.

Understanding the Reactivity of this compound

This compound is a primary benzylic halide. This structural feature makes it highly susceptible to nucleophilic substitution via an S(_N)2 mechanism, which is often the desired reaction pathway for introducing a variety of functional groups. However, the presence of acidic protons on the benzylic carbon also creates the potential for a competing E2 elimination reaction, particularly under basic conditions. The electron-withdrawing nitro group further activates the benzylic position, enhancing its reactivity towards nucleophiles.

The primary challenge in working with this substrate is to selectively promote the S(_N)2 pathway while minimizing the formation of the corresponding elimination byproduct. This guide will provide you with the strategic insights and practical protocols to achieve this selectivity.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of an unknown byproduct in my reaction. Could it be from elimination?

A1: Yes, a common byproduct in reactions of this compound under basic conditions is the elimination product, 1-fluoro-4-nitro-2-vinylbenzene. This occurs when the nucleophile acts as a base and abstracts a proton from the chloromethyl group, leading to the formation of a double bond. The propensity for elimination increases with stronger, more sterically hindered bases and at higher reaction temperatures.[1][2]

Q2: How does the choice of base influence the outcome of the reaction?

A2: The choice of base is critical in controlling the balance between substitution and elimination. Strong, bulky bases such as potassium tert-butoxide are well-known to favor E2 elimination.[2] For nucleophiles that require deprotonation (like alcohols in a Williamson ether synthesis), using a non-nucleophilic, sterically hindered base is generally not recommended. Instead, a strong but less bulky base like sodium hydride (NaH) is preferable to generate the alkoxide in situ, which then acts as the nucleophile.[2] For amine nucleophiles, a weak inorganic base like potassium carbonate (K(_2)CO(_3)) is often sufficient to neutralize the HCl generated during the reaction without promoting significant elimination.

Q3: What is the ideal solvent for my nucleophilic substitution reaction?

A3: For S(_N)2 reactions, polar aprotic solvents are generally the best choice. Solvents like anhydrous acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can effectively solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively "naked" and highly reactive. Protic solvents, such as ethanol or water, can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and can favor elimination.

Q4: I am trying to synthesize a primary amine using ammonia, but I'm getting a mixture of products. How can I improve the selectivity?

A4: Direct alkylation of ammonia with this compound is prone to overalkylation, yielding a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. This is because the initially formed primary amine is often more nucleophilic than ammonia itself. A more controlled and reliable method for synthesizing the primary amine is the Gabriel Synthesis .[1] This method involves the alkylation of potassium phthalimide, followed by hydrazinolysis to release the desired primary amine. The bulky phthalimide nucleophile is not prone to overalkylation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Insufficiently basic conditions: For nucleophiles like alcohols, incomplete deprotonation leads to low concentrations of the active nucleophile. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Poor quality of starting material or reagents: Impurities or moisture can interfere with the reaction.1. Use a stronger base: For alcohol deprotonation, use sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[2] 2. Gradually increase temperature: Monitor the reaction by TLC while gently heating. 3. Ensure purity and anhydrous conditions: Use freshly purified starting materials and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Significant Elimination Byproduct Formation 1. Use of a strong, bulky base: Sterically hindered bases favor proton abstraction over nucleophilic attack. 2. High reaction temperature: Elimination reactions often have a higher activation energy and are favored at elevated temperatures.1. Choose a less hindered base: For Williamson ether synthesis, use NaH. For reactions with amines, use K(_2)CO(_3). 2. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Multiple Products Observed (Overalkylation) 1. Nucleophile is a primary or secondary amine: The product of the initial substitution is more nucleophilic than the starting amine.1. Use a large excess of the starting amine: This will statistically favor mono-alkylation. 2. Use the Gabriel Synthesis: This method is specifically designed to produce primary amines cleanly.[1]
Formation of 2-(Hydroxymethyl)-1-fluoro-4-nitrobenzene 1. Presence of water in the reaction mixture: The benzylic chloride is susceptible to hydrolysis.1. Use anhydrous solvents and reagents: Ensure all glassware is oven-dried before use. 2. Run the reaction under an inert atmosphere.

Mechanistic Overview: S(_N)2 vs. E2 Pathways

The following diagram illustrates the competing S(_N)2 and E2 reaction pathways for this compound with a nucleophile/base (Nu


).

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products cluster_3 Favorable Conditions R This compound + Nu:- SN2 SN2 Pathway (Substitution) R->SN2 Nucleophilic Attack at Carbon E2 E2 Pathway (Elimination) R->E2 Proton Abstraction from Carbon P_SN2 Substitution Product SN2->P_SN2 Cond_SN2 • Weakly basic, good nucleophile • Polar aprotic solvent • Lower temperature SN2->Cond_SN2 P_E2 Elimination Product (1-fluoro-4-nitro-2-vinylbenzene) E2->P_E2 Cond_E2 • Strong, bulky base • Higher temperature E2->Cond_E2

Caption: Competing S(_N)2 and E2 reaction pathways.

Decision-Making Workflow for Base and Solvent Selection

This flowchart provides a logical approach to selecting the appropriate base and solvent to favor the desired S(_N)2 substitution.

G start Start: Select Nucleophile is_alcohol Is the nucleophile an alcohol or phenol? start->is_alcohol is_amine Is the nucleophile a primary or secondary amine? is_alcohol->is_amine No use_na_h Use NaH in anhydrous THF or DMF is_alcohol->use_na_h Yes other_nuc Is it another nucleophile (e.g., azide, cyanide)? is_amine->other_nuc No use_k2co3 Use K2CO3 in anhydrous ACN or DMF is_amine->use_k2co3 Yes no_base Use the nucleophilic salt directly in anhydrous DMF or DMSO other_nuc->no_base Yes gabriel Consider Gabriel Synthesis for primary amines to avoid overalkylation use_k2co3->gabriel

Caption: Decision workflow for base and solvent selection.

Experimental Protocols

The following protocols are adapted from established procedures for analogous benzylic halides and are expected to be effective for this compound.[1][2]

Protocol 1: General Procedure for Williamson Ether Synthesis

Objective: To synthesize an ether via the reaction of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol of choice

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol (1.0 eq.) dropwise to the suspension.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na(_2)SO(_4), and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Primary Amine via Gabriel Synthesis

Objective: To synthesize 2-((1-fluoro-4-nitrophenyl)methyl)amine.

Part A: Alkylation of Potassium Phthalimide

Materials:

  • This compound

  • Potassium phthalimide

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add potassium phthalimide (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the N-alkylated phthalimide.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Part B: Hydrazinolysis of the N-Alkylated Phthalimide

Materials:

  • N-((1-fluoro-4-nitrophenyl)methyl)phthalimide (from Part A)

  • Ethanol

  • Hydrazine hydrate

Procedure:

  • Suspend the N-alkylated phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.5-2.0 eq.) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide should form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

  • The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141051979, C12H8F2N2O4. Retrieved from [Link]

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst.
  • YouTube. (2024, March 25). SN1 SN2 E1 E2 (Part 1): Introduction to Substitution & Elimination Reactions [Live Recording]. Leah4sci. [Link]

  • YouTube. (2024, April 1). SN1 SN2 E1 E2 (Part 2): Introduction to Substitution & Elimination Reactions [Live Recording]. Leah4sci. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for cross-coupling reactions involving 2-(Chloromethyl)-1-fluoro-4-nitrobenzene. This substrate is a valuable building block in medicinal chemistry and materials science, but its unique electronic and structural features present distinct challenges for catalyst selection and reaction optimization. The presence of a C(sp³)-Cl benzylic halide, combined with a strongly electron-deficient aromatic ring due to the nitro group, demands a nuanced approach to achieve high efficiency and selectivity.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles of catalyst selection, offering field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to overcome common hurdles and successfully incorporate this versatile substrate into your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The substrate presents a convergence of three main challenges:

  • C(sp³)-Cl Bond Activation: The oxidative addition of a palladium catalyst to a benzylic chloride is typically more demanding than to the corresponding bromide or iodide. This is often the rate-limiting step of the catalytic cycle.

  • Electron-Deficient System: The potent electron-withdrawing nitro group significantly alters the electronic properties of the molecule. While this can facilitate the initial oxidative addition step, it can also influence subsequent steps and the stability of intermediates.[1]

  • Potential for Side Reactions: The benzylic position is prone to side reactions such as homocoupling (dimerization) and elimination. Furthermore, the nitro group itself can potentially coordinate to the metal center or be sensitive to certain reaction conditions, although it is generally tolerated in many modern cross-coupling protocols.[2]

Q2: I'm planning a Suzuki-Miyaura coupling. Which type of ligand is the best starting point?

A2: For challenging substrates like this, bulky and electron-rich monodentate biaryl phosphine ligands, often referred to as "Buchwald ligands," are the superior choice.[3] Ligands like SPhos and XPhos are particularly effective.[4] Their steric bulk facilitates the crucial reductive elimination step, while their high electron-donating ability promotes the difficult oxidative addition to the C-Cl bond.[5] These ligands have demonstrated unprecedented scope and reactivity in Suzuki-Miyaura couplings, especially with aryl chlorides and other challenging electrophiles.[4][6]

Q3: How does the nitro group specifically impact catalyst and base selection in a Buchwald-Hartwig amination?

A3: The nitro group makes the substrate incompatible with certain strong bases, such as potassium tert-butoxide (KOtBu), which can lead to side reactions.[7] Therefore, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. For the catalyst system, the choice of ligand is critical. Ligands like BrettPhos have been specifically designed for coupling primary amines and show good functional group tolerance.[7] The use of advanced palladium precatalysts can also be beneficial, as they efficiently generate the active Pd(0) species required for the catalytic cycle to begin.[8]

Core Principles of Catalyst System Selection

Successful cross-coupling with this substrate hinges on a synergistic relationship between the palladium source, the ligand, the base, and the solvent. Understanding the role of each component is key to rational optimization.

The Palladium Source: Precatalysts vs. Standard Sources

While standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require an in situ reduction to the active Pd(0) state. For a challenging C(sp³)-Cl activation, using a well-defined palladium precatalyst is highly recommended. These complexes (e.g., SPhos Pd G3) ensure efficient and reliable generation of the active LPd(0) species, leading to more reproducible results and often requiring lower catalyst loadings.[9]

The Ligand: The Engine of the Reaction

The ligand is arguably the most critical variable. Its properties directly influence the rates of the key steps in the catalytic cycle.

  • Electron Density: Electron-rich phosphine ligands donate electron density to the palladium center. This increases the metal's nucleophilicity, which in turn accelerates the rate of oxidative addition into the C-Cl bond—often the slowest step in the reaction.[5]

  • Steric Hindrance: Bulky ligands create a sterically crowded environment around the metal. This promotes the final reductive elimination step, where the new C-C or C-N bond is formed and the product is released from the palladium center.[5] For sterically demanding substrates, this is crucial for achieving high turnover.

The interplay between these two factors is critical. The most successful ligands for this type of transformation, such as the Buchwald dialkylbiaryl phosphines, possess a fine-tuned balance of both properties.[3][10]

Table 1: Comparison of Recommended Ligand Classes

Ligand Class Example(s) Key Characteristics Primary Application for this Substrate
Monodentate Biaryl Phosphines SPhos, XPhos, RuPhos Highly electron-rich and sterically bulky.[4] General Purpose: Excellent first choice for Suzuki-Miyaura and Buchwald-Hartwig reactions due to high activity for C-Cl activation.[4][6]
Bidentate Phosphines Xantphos, DPEPhos Wide bite angle, can stabilize catalytic intermediates. Alternative for Suzuki: Can be effective for benzylic couplings, particularly in preventing side reactions.[2] Less common for C-Cl activation than Buchwald ligands.

| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, but can be sensitive to air. | Specialized Use: Highly active for oxidative addition but may require more careful handling.[5] |

The Base and Solvent

The base plays a multifaceted role: it acts as the stoichiometric reagent in the transmetalation step (Suzuki) or deprotonates the nucleophile (Buchwald-Hartwig), and it influences the overall stability and activity of the catalyst.

  • For Suzuki-Miyaura: Moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective.[11][12] They offer a good balance of reactivity without promoting excessive substrate decomposition. Solvents are typically ethereal (e.g., Dioxane, THF, CPME) or aromatic (Toluene), often with a small amount of water to aid in dissolving the base and facilitating transmetalation.[11]

  • For Buchwald-Hartwig Amination: The choice depends on the amine's pKa. While strong bases like NaOtBu or LHMDS are common, they may be too harsh for the nitro-substituted substrate.[8] LiHMDS is known to offer good proton tolerance.[7] Weaker bases like K₂CO₃ or K₃PO₄ are safer but may require higher temperatures or more active catalysts. Anhydrous, non-protic solvents like Toluene or Dioxane are standard.

Troubleshooting Guides & Protocols

Decision Logic for Catalyst Selection

This diagram provides a starting point for selecting a catalyst system based on the desired transformation.

G Catalyst Selection Workflow sub Substrate: This compound coupling_type What is your desired cross-coupling reaction? sub->coupling_type suzuki Suzuki-Miyaura (C-C Coupling) coupling_type->suzuki Boronic Acid/Ester buchwald Buchwald-Hartwig (C-N Coupling) coupling_type->buchwald Amine/Amide sonogashira Sonogashira (C-C Alkyne Coupling) coupling_type->sonogashira Terminal Alkyne suzuki_cat Recommended System: - Ligand: SPhos or XPhos - Precatalyst: SPhos Pd G3 - Base: K3PO4 or Cs2CO3 - Solvent: Toluene/H2O or Dioxane/H2O suzuki->suzuki_cat buchwald_cat Recommended System: - Ligand: BrettPhos (1° amines) or XPhos (2° amines) - Precatalyst: BrettPhos Pd G3 - Base: LiHMDS or Cs2CO3 - Solvent: Toluene or Dioxane buchwald->buchwald_cat sonogashira_cat Recommended System: - Ligand: SPhos or cataCXium A - Catalyst: Pd(OAc)2 / CuI (optional) - Base: Et3N or DIPA - Solvent: THF or Toluene sonogashira->sonogashira_cat

Caption: Initial catalyst selection decision tree.

Suzuki-Miyaura Coupling: Troubleshooting

Problem: Low or no product yield, starting material is consumed.

  • Possible Cause: Inefficient reductive elimination or catalyst deactivation. The steric environment may not be sufficient to promote the final bond-forming step.

  • Troubleshooting Steps:

    • Switch to a Bulkier Ligand: If using a less bulky ligand (e.g., PPh₃), switch to a Buchwald-type ligand like SPhos or XPhos .[4] If already using one of these, consider an even bulkier variant if available.

    • Check Base and Water Content: Ensure the base is finely ground and adequately anhydrous if the reaction is sensitive to water. Conversely, for some Suzuki reactions, a small amount of water is essential.[11] Try screening different bases (K₃PO₄, Cs₂CO₃, KF).[12]

    • Lower Reaction Temperature: High temperatures can sometimes lead to catalyst decomposition or side reactions. Try running the reaction at a lower temperature for a longer period (e.g., 80 °C instead of 110 °C).

Problem: Significant formation of a homocoupled bibenzyl byproduct.

  • Possible Cause: The rate of oxidative addition to two molecules of the benzyl chloride is competitive with or faster than the rate of transmetalation with the boronic acid.

  • Troubleshooting Steps:

    • Increase Boronic Acid Equivalents: Increase the amount of the boronic acid partner from 1.1 eq. to 1.5 eq. to favor the productive transmetalation pathway.

    • Modify Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

    • Change Ligand: A different ligand can alter the relative rates of the catalytic cycle steps. A bidentate ligand like Xantphos might offer a different coordination environment that disfavors the homocoupling pathway.[2]

Recommended Starting Protocol: Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for your specific boronic acid partner.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the boronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), SPhos Pd G3 precatalyst (2 mol%), and this compound (1.0 equiv.).

  • Solvent Addition: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with argon or nitrogen three times. Add degassed Toluene and Water (e.g., 10:1 v/v ratio, to a final concentration of 0.1 M with respect to the limiting reagent) via syringe.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Troubleshooting

Problem: Reaction stalls at ~50% conversion.

  • Possible Cause: Catalyst inhibition or insufficient base strength. The amine or the generated product might be coordinating too strongly to the palladium, or the base may not be strong enough to efficiently deprotonate the amine-palladium complex.

  • Troubleshooting Steps:

    • Increase Base Strength: If using a carbonate or phosphate base, switch to a stronger, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS).[7]

    • Change Ligand: The electronic properties of the ligand are crucial here. A more electron-donating ligand can sometimes overcome catalyst inhibition and accelerate the reaction.

    • Use a Precatalyst: If you are generating the catalyst in situ from Pd(OAc)₂, switch to a well-defined precatalyst (e.g., BrettPhos Pd G3) to ensure efficient formation of the active catalyst.[8]

G Troubleshooting Low Yield in Suzuki Coupling start Low Yield or Stalled Reaction check_sm Is Starting Material (SM) Consumed? start->check_sm sm_consumed SM Consumed, Multiple Byproducts check_sm->sm_consumed Yes sm_remaining SM Remaining, Low Conversion check_sm->sm_remaining No sol_decomp Possible Cause: Decomposition or Side Reactions sm_consumed->sol_decomp sol_inactive Possible Cause: Poor Oxidative Addition or Catalyst Deactivation sm_remaining->sol_inactive action_decomp Action: 1. Lower Temperature 2. Screen Milder Bases (e.g., KF) 3. Check Reagent Purity sol_decomp->action_decomp action_inactive Action: 1. Switch to Bulkier/More Electron-Rich Ligand (SPhos/XPhos) 2. Use a Precatalyst (Pd G3) 3. Increase Temperature sol_inactive->action_inactive

Caption: Troubleshooting flowchart for low yield.

References

  • Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 14(23), 5992–5995. [Link]

  • Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. Waseda University. [Link]

  • Shields, J. D., et al. (2015). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 7(9), 732–739. [Link]

  • Mabasa, V. V., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26861–26873. [Link]

  • Bornschein, C., et al. (2016). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology, 6(1), 105-110. [Link]

  • Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(61), 35141-35144. [Link]

  • Wang, C., et al. (2023). Regioselective coupling of benzyl chlorides with allyl and allenyl boronates catalysed by a bidentate phosphine ligand/palladium. Organic & Biomolecular Chemistry, 21(18), 3785-3789. [Link]

  • Li, H., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. Chemical Communications, 50(79), 11699-11702. [Link]

  • El-Saman, T., et al. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5737–5746. [Link]

  • Jia, Z., et al. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(4), 1547–1552. [Link]

  • Ichitsuka, T., et al. (2017). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 50(8), 1850–1859. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Li, H., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. Semantic Scholar. [Link]

  • Helt, J. C., & Soper, J. D. (2011). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 133(41), 16398–16401. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Derasp, J. S., & Fagnou, K. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3465–3475. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nakao, Y., et al. (2021). Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. Organometallics, 40(24), 4035–4042. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Jung, M. E., & Shishido, H. (2001). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 123(12), 2635–2643. [Link]

  • Hanumanthu, R., & Weaver, J. D. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26(26), 5248–5252. [Link]

  • Use of base metals in Buchwald-Hartwig coupling. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Hanumanthu, R., & Weaver, J. D. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26(26), 5248–5252. [Link]

  • Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. ResearchGate. [Link]

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  • Cherney, A. H., & Reisman, S. E. (2014). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society, 136(40), 13978–13981. [Link]

  • Sonogashira Coupling. SynArchive. [Link]

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  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical reviews, 112(4), 2177–2250. [Link]

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  • Cross-Coupling Chemistry. University of Rochester. [Link]

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Technical Support Center: Workup Procedures for Quenching Reactions Involving 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in synthetic reactions with 2-(chloromethyl)-1-fluoro-4-nitrobenzene. This highly reactive benzylic halide is a valuable building block, but its successful application hinges on precise and carefully planned post-reaction workup procedures. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during reaction quenching and product isolation, ensuring both high purity of the final product and operational safety.

Core Compound Reactivity and Safety Profile

This compound is primarily used as an electrophile in nucleophilic substitution reactions (Sₙ2) at the benzylic carbon. The electron-withdrawing nitro group enhances the electrophilicity of the chloromethyl group, making it highly susceptible to attack by a wide range of nucleophiles.[1] However, this reactivity also necessitates careful handling and a well-designed workup to prevent side reactions and ensure safety.

Table 1: Hazard Identification and Mandatory Personal Protective Equipment (PPE)

Hazard CategoryDescriptionMandatory PPE & Handling
Acute Toxicity Harmful if swallowed or in contact with skin.[2] Toxic if inhaled.[2]Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a flame-retardant lab coat must be worn at all times.[2][3]
Skin/Eye Irritation Causes skin and serious eye irritation.[4] The compound is corrosive.All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] A face shield is recommended for splash hazards.[5]
Health Hazards Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[2]Use engineered controls (fume hood) to maintain exposure below permissible limits. Store in a tightly sealed container in a cool, dry, well-ventilated area.[3]
Reactivity Incompatible with strong bases and strong oxidizing agents.[3] Thermal decomposition can release hazardous gases like nitrogen oxides (NOx) and hydrogen fluoride.[6]Avoid excessive heat and contact with incompatible materials. Plan quenching procedures carefully to control exotherms.

Foundational Principles of Reaction Workup

A successful workup is not merely a purification step; it is an integral part of the reaction that dictates yield, purity, and scalability. The primary objectives are:

  • Reaction Quenching: To rapidly and safely halt the chemical reaction by consuming or neutralizing any unreacted, highly reactive species.

  • Impurity Removal: To separate the desired product from starting materials, catalysts, byproducts, and solvents. This is typically achieved through liquid-liquid extraction and aqueous washes.[7]

  • Product Isolation: To obtain the crude product in a solid or oil form by removing the extraction solvent.[5]

The following workflow illustrates a standard, generalized procedure.

G cluster_0 Post-Reaction cluster_1 Quenching & Extraction cluster_2 Washing & Drying cluster_3 Isolation & Purification Reaction Reaction Complete (Monitored by TLC/LC-MS) Quench 1. Quench Reaction (e.g., add aqueous solution) Reaction->Quench Cool to RT Dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) Quench->Dilute Extract 3. Transfer to Separatory Funnel & Perform Liquid-Liquid Extraction Dilute->Extract Wash 4. Aqueous Washes (e.g., H₂O, NaHCO₃, Brine) Extract->Wash Dry 5. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Wash->Dry Filter 6. Filter Drying Agent Dry->Filter Concentrate 7. Concentrate in vacuo (Rotary Evaporator) Filter->Concentrate Purify 8. Purify Crude Product (Chromatography/Recrystallization) Concentrate->Purify

Caption: Standard experimental workflow for reaction workup.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup of reactions involving this compound.

Q1: My reaction is complete, but the crude product is contaminated with unreacted starting material. How do I remove it?

A1: This is a frequent issue, as it is common to use a slight excess of the nucleophile, leaving the electrophilic starting material unconsumed. Direct purification can be challenging if the product and starting material have similar polarities.

Root Cause: The unreacted this compound is a relatively nonpolar electrophile that partitions into the organic layer during extraction.

Recommended Solution: Nucleophilic Scavenging

Before initiating the aqueous workup, add a "scavenger" reagent to the reaction mixture to convert the leftover electrophile into a more polar or easily separable byproduct.

Protocol: Thiol-Based Scavenging

  • Once the primary reaction is complete (as monitored by TLC/LC-MS), cool the reaction mixture to room temperature.

  • In the fume hood, add a nucleophilic thiol, such as 1-dodecanethiol (0.2 equivalents relative to the initial starting material), to the stirred reaction mixture.

  • Add a mild inorganic base, like potassium carbonate (K₂CO₃, 0.5 equivalents), to facilitate the reaction.

  • Stir the mixture at room temperature for 1-2 hours. The thiol will react with the remaining benzylic chloride to form a nonpolar thioether, which will have a significantly different Rf on a TLC plate, making it easily separable by column chromatography.

  • Proceed with the standard aqueous workup as described in the general workflow.

This pre-workup quenching step is a self-validating system; a quick TLC analysis before and after scavenging will confirm the complete consumption of the starting material.[5]

Q2: I've observed a new, highly polar spot on my TLC plate after the workup. What is it and how can I prevent it?

A2: The appearance of a new, highly polar byproduct often indicates hydrolysis of the reactive chloromethyl group.

Root Cause: The benzylic chloride in this compound is susceptible to hydrolysis, especially in the presence of water or basic aqueous solutions (like NaOH or even NaHCO₃), to form the corresponding benzyl alcohol, 2-(hydroxymethyl)-1-fluoro-4-nitrobenzene.[5] This alcohol is significantly more polar than the desired product and the starting material.

Troubleshooting and Prevention:

  • Confirmation: The alcohol byproduct can be confirmed by its characteristic broad -OH peak in an IR spectrum or its D₂O-exchangeable proton in a ¹H NMR spectrum.

  • Prevention During Reaction: Ensure all solvents and reagents are anhydrous, particularly when using strong, moisture-sensitive bases like NaH.[8] Running the reaction under an inert atmosphere (N₂ or Ar) is also critical.[8]

  • Careful Workup: When quenching, use neutral or mildly acidic solutions (e.g., saturated aqueous NH₄Cl or cold water) before any basic washes.[9][10] Avoid using strong bases like NaOH or KOH during the workup unless absolutely necessary. If a basic wash is required to remove acidic impurities, use a mild base like saturated NaHCO₃ and minimize contact time.[9]

  • Separation: Due to the significant polarity difference, the alcohol byproduct is typically easy to remove from the desired product via standard silica gel column chromatography.[5]

Q3: An intractable emulsion formed during the ethyl acetate/water extraction. How can I resolve this?

A3: Emulsions are colloidal suspensions of one liquid in another and are a common frustration during liquid-liquid extractions, physically trapping your product and preventing clear layer separation.

Root Cause: Emulsions are often caused by the presence of fine particulate matter, amphiphilic byproducts, or high concentrations of dissolved substances that alter the interfacial tension between the aqueous and organic layers.

Troubleshooting Workflow:

G Start Emulsion Formed in Separatory Funnel Brine 1. Add Saturated Brine (NaCl soln.) Start->Brine Wait 2. Swirl Gently & Allow to Stand Brine->Wait Outcome1 Layers Separate Wait->Outcome1 Success Outcome2 Emulsion Persists Wait->Outcome2 Failure Filter 3. Filter through Celite® or Glass Wool Filter->Outcome1 Solvent 4. Add a small amount of a different organic solvent (e.g., THF) Solvent->Outcome1 Centrifuge 5. Centrifuge the mixture (if equipment is available) Centrifuge->Outcome1 Outcome2->Filter Outcome2->Solvent Outcome2->Centrifuge

Caption: Decision workflow for breaking emulsions.

Detailed Steps:

  • Add Brine: The most common and effective first step is to add a significant volume of saturated aqueous sodium chloride (brine).[5] This increases the ionic strength of the aqueous phase, making the organic compounds less soluble in it and helping to coalesce the suspended droplets.

  • Gentle Agitation & Patience: After adding brine, swirl the separatory funnel gently rather than shaking vigorously. Then, let it stand undisturbed for 10-30 minutes.

  • Filtration: If the emulsion persists, try filtering the entire mixture through a pad of Celite® or a plug of glass wool in a funnel. This can break up the microscopic droplets that form the emulsion.

  • Change Solvent Polarity: Adding a small amount of a solvent that is soluble in both layers, like tetrahydrofuran (THF), can sometimes disrupt the interfacial tension causing the emulsion. Use this method sparingly as it can affect the partitioning of your product.

Q4: My reaction was performed in a high-boiling polar aprotic solvent (DMF/DMSO). How does this affect my workup?

A4: Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent for Sₙ2 reactions but pose a challenge during workup due to their high boiling points and miscibility with water.[11]

Root Cause: Both DMF and DMSO are fully soluble in water, meaning they will not separate into an organic layer on their own. If you add an extraction solvent like ethyl acetate, a significant portion of the DMF/DMSO will remain in the organic layer, trapping your product.

Protocol: Workup for Water-Miscible Solvents

  • Dilution: After quenching the reaction, dilute the mixture with a large volume of water (typically 5-10 times the volume of the DMF/DMSO). This will cause many organic products to precipitate if they are solids. If so, they can be collected by vacuum filtration.

  • Extraction: If the product is an oil or remains dissolved, transfer the diluted mixture to a large separatory funnel. Extract with a water-immiscible organic solvent like ethyl acetate or diethyl ether.[9][12]

  • Extensive Washing: This is the critical step. You must wash the combined organic layers multiple times with water (at least 3-5 times) to remove the residual DMF or DMSO.[11] A final wash with brine is highly recommended to remove the large amount of dissolved water from the organic layer.[5]

  • Verification: To check if the DMF/DMSO has been removed, you can collect the final aqueous wash and try to dissolve a small amount of salt (NaCl) in it. If the salt dissolves easily, the water content is high, and most of the polar solvent has likely been removed.

References

  • BenchChem. (2025).
  • Fisher Scientific. (2024). Safety Data Sheet for 2-Chloro-4-fluoro-1-nitrobenzene.
  • Gao, H., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering.
  • Sigma-Aldrich. (2024).
  • Alfa Aesar. (2025).
  • Alfa Aesar. (2025).
  • TCI Chemicals. (n.d.). Safety Data Sheet for 2-Fluoro-4-methoxy-1-nitrobenzene.
  • University of Rochester, Department of Chemistry. (n.d.). About Workup.
  • Vlasov, V. M. (1992). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews.
  • BenchChem. (2025). Technical Support Center: Reactions Involving "2-(Bromomethyl)-4-chloro-1-nitrobenzene".
  • BenchChem. (2025). Work-up procedure for reactions with "2-(Bromomethyl)-4-chloro-1-nitrobenzene".
  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups.
  • BenchChem. (2025). Technical Support Center: 2-Fluorohexane Reactions and Workup.
  • BenchChem. (2025). Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide.
  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)-1-fluoro-4-nitrobenzene.

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Validation & Comparative

comparing reactivity of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene with its bromo analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of the Reactivity of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene and its Bromo Analog

Introduction

In the landscape of synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science, halogenated nitroaromatic compounds are indispensable building blocks. Their utility stems from a well-defined reactivity profile that allows for precise molecular modifications. This guide focuses on two such critical reagents: This compound (CAS 73655-35-3) and its analog, 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9).

Both molecules share a common scaffold: a nitro- and fluoro-substituted benzene ring with a reactive halomethyl group. This structure is primed for nucleophilic substitution at the benzylic carbon. For researchers designing multi-step syntheses, the choice between the chloro- and bromo- derivative is not trivial. It directly impacts reaction kinetics, yield, and the required experimental conditions. This document provides a comprehensive analysis of their comparative reactivity, grounded in fundamental chemical principles and supported by a framework for experimental validation.

Theoretical Framework: Deconstructing Reactivity

The primary reaction pathway for these compounds with most nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction at the benzylic carbon. The rate of an SN2 reaction is governed by several factors, but for two such closely related substrates, the competition in reactivity hinges on one dominant factor: the nature of the leaving group.

The Decisive Role of the Leaving Group: Chloride vs. Bromide

In an SN2 reaction, the rate-determining step involves the simultaneous formation of a bond with the incoming nucleophile and the cleavage of the bond to the leaving group.[1] A "good" leaving group is one that can readily depart, which means it must be stable on its own (with the electron pair from the broken bond).[2]

The key principle is that weaker bases make better leaving groups .[1][2] This is because weak bases are more stable with a negative charge and have a low tendency to share their electron pair.[2] To compare the leaving group ability of chloride (Cl⁻) and bromide (Br⁻), we can examine the acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr).

  • HBr is a stronger acid (pKa ≈ -9) than HCl (pKa ≈ -7).[1]

  • Consequently, bromide (Br⁻) is a weaker base than chloride (Cl⁻).[1]

This difference in basicity is attributed to the larger size of the bromide ion. The negative charge is dispersed over a larger volume, resulting in a lower charge density and greater stability.[3][4] Therefore, the C-Br bond is more readily broken in the SN2 transition state than the C-Cl bond.

Hypothesis: Based on the superior leaving group ability of bromide, 2-(bromomethyl)-1-fluoro-4-nitrobenzene is predicted to be significantly more reactive than this compound in SN2 reactions.

Electronic Landscape of the Aromatic Ring

The substituents on the benzene ring create a specific electronic environment that modulates the reactivity of the benzylic carbon.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects.[5][6][7] It pulls electron density from the entire ring system. This has a crucial activating effect on the benzylic position, making the carbon of the -CH₂X group more electrophilic and thus more susceptible to attack by a nucleophile.[8] This effect accelerates the SN2 reaction for both analogs.

  • Fluoro Group (-F): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). It also has a potential, albeit weaker, electron-donating resonance effect (+M) due to its lone pairs. For reactions at the benzylic position, the inductive effect is generally more influential.

The net effect of these substituents is a highly electron-deficient benzylic carbon, primed for nucleophilic attack. This electronic environment is identical for both the chloro and bromo compounds, meaning it enhances the overall reactivity of the system but does not differentiate between the two.

G cluster_0 Electronic Effects on the Benzylic Carbon Compound C_alpha Benzylic Carbon (δ+) Ring Aromatic Ring Ring->C_alpha NO2 NO₂ (-I, -M) NO2->Ring Withdraws e⁻ density F F (-I) F->Ring X X (-I) (Leaving Group) X->C_alpha G A 1. Prepare Stock Solutions - Substrate (Chloro/Bromo) in ACN - Piperidine in ACN - Internal Standard in ACN B 2. Equilibrate Place separate solutions in a thermostatted bath (e.g., 25.0 °C) A->B C 3. Initiate Reaction (t=0) Combine substrate and piperidine solutions. Mix thoroughly. B->C D 4. Time-Point Sampling Withdraw aliquots at regular intervals (e.g., 2, 5, 10, 20, 40 min) C->D E 5. Quench Reaction Immediately add aliquot to a vial containing quenching solution (e.g., dilute acid) and internal standard. D->E F 6. HPLC Analysis Analyze each quenched sample to quantify the remaining substrate concentration. E->F G 7. Data Processing Plot 1/[Substrate] vs. time. The slope will be the rate constant (k). F->G H 8. Compare Results Compare the calculated rate constants for the chloro and bromo analogs. G->H

Sources

The Strategic Advantage of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene in Electrophilic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the judicious selection of electrophilic reagents is paramount to achieving high yields, selectivity, and overall efficiency. Among the diverse array of electrophiles available, 2-(Chloromethyl)-1-fluoro-4-nitrobenzene has emerged as a reagent of significant interest, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides an in-depth technical comparison of this compound with other common electrophiles, elucidating the unique advantages conferred by its distinct structural features. We will delve into the mechanistic underpinnings of its reactivity, supported by comparative experimental data and detailed protocols, to offer a comprehensive resource for researchers at the forefront of chemical innovation.

The Architectural Advantage: Unpacking the Reactivity of this compound

The enhanced utility of this compound as an electrophile stems from the synergistic interplay of its three key substituents on the benzene ring: the chloromethyl group, the fluorine atom, and the nitro group. Each of these moieties contributes to a unique reactivity profile that sets it apart from simpler electrophiles like benzyl bromide.

1. The Chloromethyl Group: The Reactive Center

The primary site of electrophilic attack is the benzylic carbon of the chloromethyl group. This carbon is rendered electrophilic by the electron-withdrawing nature of the adjacent chlorine atom. Nucleophiles readily attack this carbon in SN2-type reactions, displacing the chloride anion and forming a new carbon-nucleophile bond.

2. The Nitro Group: A Powerful Activating Force

Positioned para to the chloromethyl group, the nitro group (-NO₂) is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects.[1][2] This strong electron withdrawal significantly depletes the electron density of the aromatic ring, which in turn enhances the electrophilicity of the benzylic carbon.[3] This activation makes the chloromethyl group more susceptible to nucleophilic attack compared to unsubstituted or less activated benzyl halides.

3. The Fluorine Atom: A Modulator of Reactivity and Properties

The fluorine atom, positioned ortho to the chloromethyl group, introduces several key advantages:

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element, and its strong inductive effect further enhances the electrophilicity of the benzylic carbon.

  • Modulation of Physicochemical Properties: The incorporation of fluorine can significantly alter the lipophilicity, metabolic stability, and binding affinity of the resulting molecules, which is a crucial consideration in drug design.[4]

  • Potential for Orthogonal Reactivity: While the chloromethyl group is the primary site for SN2 reactions, the fluorine atom, activated by the para-nitro group, can potentially undergo nucleophilic aromatic substitution (SNAr) under specific conditions, offering avenues for further molecular diversification.[5][6]

The combined electronic effects of the nitro and fluoro groups create a highly electrophilic benzylic carbon, leading to favorable reaction kinetics in nucleophilic substitution reactions.

Comparative Reactivity Analysis: this compound vs. Standard Electrophiles

To appreciate the advantages of this compound, a direct comparison with commonly used electrophiles such as benzyl bromide is essential. While both are effective alkylating agents, their reactivity profiles differ significantly due to the electronic nature of their aromatic rings.

dot

G start Start reagents Combine Reactants: - this compound - Piperidine - K2CO3 - DMF start->reagents heat Heat to 80°C reagents->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup (Water, Ethyl Acetate, Brine) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product N-(2-fluoro-4-nitrobenzyl)piperidine purify->product

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Fluoro-4-nitrobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-nitrobenzyl derivatives are critical intermediates in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Their unique electronic properties, stemming from the ortho-fluoro and para-nitro substituents, make them versatile building blocks. The synthesis of these derivatives, particularly compounds like 2-fluoro-4-nitrobenzyl bromide or alcohol, can be approached from several distinct strategic pathways. The "best" method is not universal; it is contingent upon factors such as scale, available starting materials, safety infrastructure, and desired purity.

This guide provides an in-depth comparison of the primary synthetic strategies, evaluating alternative reagents and methodologies. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to make informed decisions for their specific applications.

Retrosynthetic Analysis: Deconstructing the Target

A logical starting point for comparing synthetic routes is a retrosynthetic analysis of a model target, 2-fluoro-4-nitrobenzyl bromide. This deconstruction reveals three primary bond-forming strategies that form the foundation of our comparison.

G cluster_strategies Key Disconnections & Strategies target 2-Fluoro-4-nitrobenzyl Bromide strategy_A Strategy A: Benzylic Functionalization target->strategy_A C-Br bond strategy_B Strategy B: Electrophilic Nitration target->strategy_B C-NO2 bond strategy_C Strategy C: Nucleophilic Fluorination target->strategy_C C-F bond precursor_A 2-Fluoro-4-nitrotoluene strategy_A->precursor_A precursor_B 2-Fluorobenzyl Bromide strategy_B->precursor_B precursor_C 2-Chloro-4-nitrobenzyl Bromide strategy_C->precursor_C

Caption: Retrosynthetic analysis of 2-fluoro-4-nitrobenzyl bromide.

This analysis highlights three distinct approaches:

  • Strategy A: Functionalization of the benzylic methyl group of 2-fluoro-4-nitrotoluene.

  • Strategy B: Electrophilic nitration of a 2-fluorobenzyl precursor.

  • Strategy C: Nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom onto a 4-nitrobenzyl precursor.

A fourth classical method, the Balz-Schiemann reaction , involves the conversion of an amino group to a fluorine atom via a diazonium salt. While not a direct disconnection from our target, it represents a powerful alternative for synthesizing the core 2-fluoro-4-nitroaromatic ring and will be discussed as a distinct strategy.

Strategy A: Benzylic Functionalization of 2-Fluoro-4-nitrotoluene

This is arguably the most direct and industrially common route, leveraging the commercially available starting material, 2-fluoro-4-nitrotoluene. The core of this strategy involves converting the benzylic methyl group into the desired functionality (e.g., -CH₂Br or -CH₂OH).

A1. Free-Radical Bromination for 2-Fluoro-4-nitrobenzyl Bromide

The conversion of the methyl group to a bromomethyl group is a classic free-radical chain reaction.

Reagents:

  • Primary: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. It maintains a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination.

  • Initiator: A radical initiator is required, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). Photochemical initiation (UV light) is also effective.[1]

Mechanism & Rationale: The reaction proceeds via a radical chain mechanism. The stability of the intermediate benzyl radical is paramount. The electron-withdrawing nature of the fluoro and nitro groups does not inhibit this reaction, which occurs at the side chain. Using NBS is critical for selectivity, as high concentrations of elemental bromine could lead to unwanted ring substitution.

G start 2-Fluoro-4-nitrotoluene + NBS radical_gen Initiator (AIBN/BPO) Heat/UV start->radical_gen propagation Propagation Cycle (Benzylic H-abstraction, Reaction with Br₂) radical_gen->propagation Initiates chain propagation->propagation Chain reaction product 2-Fluoro-4-nitrobenzyl Bromide propagation->product

Caption: Workflow for free-radical benzylic bromination.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrobenzyl Bromide [2]

  • To a solution of 2-fluoro-4-nitrotoluene (32 mmol) in carbon tetrachloride (80 mL), add N-Bromosuccinimide (NBS, 34 mmol).

  • Add Benzoyl Peroxide (BPO, 1.6 mmol) as the radical initiator.

  • Heat the mixture at reflux (approx. 68°C) for 5 hours. Monitor the reaction by TLC or GC.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

A2. Oxidation-Reduction Route for 2-Fluoro-4-nitrobenzyl Alcohol

An alternative for accessing the benzyl alcohol is a two-step sequence involving oxidation of the methyl group to a carboxylic acid, followed by reduction.

Reagents:

  • Oxidation: Strong oxidizing agents are required. Potassium permanganate (KMnO₄) is a common and effective choice.[3][4] The use of a phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), can significantly improve yields in biphasic systems.[4]

  • Reduction: The resulting carboxylic acid can be reduced to the alcohol using reagents like borane (BH₃·THF) or by conversion to an ester followed by reduction with lithium aluminum hydride (LiAlH₄). Direct reduction of the acid with LiAlH₄ is possible but can be vigorous.

Rationale: This route is longer but can produce very pure alcohol. The oxidation step can be harsh, but the resulting 2-fluoro-4-nitrobenzoic acid is a stable, crystalline solid that is easily purified before the final reduction step.

Method Starting Material Key Reagents Typical Yield Key Advantages Key Disadvantages
Bromination 2-Fluoro-4-nitrotolueneNBS, AIBN/BPO60-75%[2]Direct, one-step process.Requires careful control to avoid over-bromination; radical reactions can be sensitive.
Oxidation-Reduction 2-Fluoro-4-nitrotoluene1. KMnO₄, NaOH2. BH₃·THF70-80% (over 2 steps)[3]Access to a stable crystalline intermediate (acid); high purity of final alcohol.Two-step process; use of strong oxidants and reductants.

Strategy B: Electrophilic Nitration of a 2-Fluorobenzyl Precursor

This strategy introduces the nitro group in the final aromatic substitution step. The success of this approach hinges entirely on the regioselectivity of the nitration, which is dictated by the directing effects of the existing substituents.

Reagents:

  • Standard: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the quintessential reagent for electrophilic nitration.[5][6] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[7]

  • Alternatives: For sensitive substrates, milder nitrating agents like acetyl nitrate can be used.[8]

Mechanism & Rationale: The fluorine atom is an ortho-, para-director, while the benzyl group (-CH₂X) is also an ortho-, para-director. Both groups will direct the incoming electrophile (NO₂⁺) to the 4-position. This convergent directing effect makes this a highly regioselective reaction, favoring the desired 2-fluoro-4-nitro product.

G start 2-Fluorobenzyl Derivative attack Electrophilic Attack at C4 position start->attack reagents HNO₃ + H₂SO₄ electrophile Generation of Nitronium Ion (NO₂⁺) reagents->electrophile electrophile->attack intermediate Resonance-Stabilized Carbocation (Sigma Complex) attack->intermediate deprotonation Deprotonation intermediate->deprotonation Restores aromaticity product 2-Fluoro-4-nitrobenzyl Derivative deprotonation->product

Caption: Mechanism of electrophilic aromatic nitration.

Experimental Protocol: Nitration of 2-Fluorotoluene (as a precursor model)

  • Cool concentrated sulfuric acid in an ice-salt bath.

  • Slowly add concentrated nitric acid to the sulfuric acid, keeping the temperature below 10°C to pre-form the nitrating mixture.

  • Slowly add 2-fluorotoluene dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 20-25°C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, then a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which will be a mixture of isomers requiring purification.

Comparison: While highly regioselective for the 4-position, controlling the reaction temperature is crucial to prevent dinitration.[6] This method is excellent if the appropriate 2-fluorobenzyl precursor is more readily available than 2-fluoro-4-nitrotoluene.

Strategy C: Nucleophilic Aromatic Substitution (SNAr)

This powerful strategy introduces the fluorine atom by displacing a different halogen (typically chlorine) from an activated aromatic ring.

Reagents:

  • Fluoride Source: Anhydrous alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are used. Spray-dried KF is often preferred for its high surface area.

  • Solvent: A high-boiling, polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Sulfolane is required to solubilize the fluoride salt and facilitate the reaction.[9]

  • Phase-Transfer Catalyst (Optional): Catalysts like quaternary ammonium salts can enhance the reaction rate.

Mechanism & Rationale (Addition-Elimination): The SNAr mechanism is fundamentally different from SN1/SN2 reactions.[10][11] It requires strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[11] The nucleophile (F⁻) attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate called a Meisenheimer complex. The negative charge is delocalized onto the nitro group, stabilizing the intermediate. In the second, fast step, the leaving group (e.g., Cl⁻) is expelled, and aromaticity is restored. The rate-determining step is typically the initial attack, which is why the highly electronegative fluorine is paradoxically a better leaving group than iodine in this specific reaction.[12]

G start 2-Chloro-4-nitrobenzyl Derivative + KF attack Nucleophilic Attack by F⁻ start->attack meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized) attack->meisenheimer Rate-determining step elimination Elimination of Cl⁻ meisenheimer->elimination Restores aromaticity product 2-Fluoro-4-nitrobenzyl Derivative elimination->product

Caption: The SNAr (Addition-Elimination) mechanism for fluorination.

Key Considerations:

  • Anhydrous Conditions: The reaction is highly sensitive to water, which can compete with the fluoride nucleophile and deactivate it.

  • Starting Material: Requires a precursor like 2-chloro-4-nitrobenzyl bromide, which may need to be synthesized separately.

Alternative Method: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination, converting a primary aromatic amine into an aryl fluoride.[13][14]

Reagents:

  • Diazotization: Sodium nitrite (NaNO₂) and a strong acid (e.g., HCl).

  • Fluorination: Fluoroboric acid (HBF₄) or other hexafluorophosphate (PF₆⁻) salts.[15][16]

Procedure Outline:

  • Diazotization: The starting amine (e.g., 2-amino-4-nitrotoluene) is treated with NaNO₂ and acid at low temperatures (0-5°C) to form a diazonium salt.

  • Salt Formation: Addition of HBF₄ precipitates the relatively stable aryl diazonium tetrafluoroborate salt.

  • Decomposition: The isolated salt is heated (thermally decomposed), often in an inert solvent or neat, to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[14]

Advantages & Disadvantages:

  • Advantages: High regioselectivity, as the fluorine is introduced specifically at the position of the former amino group.

  • Disadvantages: The thermal decomposition of diazonium salts can be dangerously exothermic and potentially explosive, posing significant safety risks, especially on a large scale.[17] The use of HBF₄ is also a consideration.

Strategy Key Reagent(s) Driving Principle Primary Advantage Primary Challenge
A: Benzylic Functionalization NBS / KMnO₄Free-radical or oxidative C-H activationUtilizes readily available starting material.Can require harsh conditions or sensitive radical reactions.
B: Electrophilic Nitration HNO₃ / H₂SO₄Electrophilic Aromatic SubstitutionExcellent regioselectivity due to directing groups.Risk of over-nitration; handling mixed acids.
C: Nucleophilic Fluorination (SNAr) KF / CsF in polar aprotic solventAddition-EliminationHigh efficiency for activated systems.Requires specific precursor and strictly anhydrous conditions.
Balz-Schiemann NaNO₂, HBF₄Diazonium salt decompositionUnambiguous regiocontrol.Significant safety hazard (explosion risk) on scale.

Conclusion and Recommendations

There is no single "best" reagent or strategy for the synthesis of 2-fluoro-4-nitrobenzyl derivatives. The optimal choice is a function of the specific research or production goals.

  • For Directness and Scale-Up: Strategy A (Benzylic Functionalization) is often preferred in industrial settings, especially if 2-fluoro-4-nitrotoluene is an economical starting point. The free-radical bromination with NBS is a direct, one-pot method to obtain the benzyl bromide.

  • For Regiochemical Certainty: Strategy B (Electrophilic Nitration) offers excellent and predictable regioselectivity. It is a strong choice if a 2-fluorobenzyl precursor is readily available and the handling of mixed acids is routine.

  • For Precursor Flexibility: Strategy C (Nucleophilic Fluorination) is a powerful method that leverages the strong activation provided by the nitro group. It becomes highly attractive if a 2-chloro-4-nitrobenzyl derivative is more accessible or cheaper than the corresponding fluoro compound.

  • For Lab-Scale Specificity: The Balz-Schiemann reaction provides unparalleled control over the fluorine's position but should be approached with extreme caution. It is best suited for small-scale syntheses where other routes are not viable and appropriate safety measures are in place.

By understanding the mechanisms, advantages, and limitations of these alternative reagents and pathways, researchers can confidently select and optimize the synthetic route that best aligns with their technical capabilities, economic constraints, and safety standards.

References

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A Comparative Study of Ortho vs. Para Nitro Activation in Substituted Halobenzenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of structure-activity relationships is paramount. In the realm of nucleophilic aromatic substitution (SNAr), the activating influence of a nitro group on a halobenzene ring is a foundational concept. While it is well-established that a nitro group in the ortho or para position to the leaving group accelerates the reaction, the comparative activating power of these two positions is a subject of critical importance for reaction design and optimization. This guide provides an in-depth technical comparison of ortho versus para nitro activation in substituted halobenzenes, supported by experimental data and detailed protocols.

The Underlying Principles: Electronic Effects in SNAr

Nucleophilic aromatic substitution in nitro-substituted halobenzenes proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the primary determinant of the reaction rate.

The nitro group, being a potent electron-withdrawing group, activates the aromatic ring towards nucleophilic attack and stabilizes the Meisenheimer complex through two key electronic effects:

  • Resonance Effect (-R): When the nitro group is in the ortho or para position, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate. This effect is not possible when the nitro group is in the meta position.[3]

  • Inductive Effect (-I): The nitro group also withdraws electron density from the aromatic ring through the sigma bond framework due to the high electronegativity of the nitrogen and oxygen atoms. This effect is distance-dependent and is therefore stronger when the nitro group is in the closer ortho position compared to the more distant para position.

The interplay of these two effects governs the relative reactivity of ortho- and para-nitro-substituted halobenzenes.

Visualizing the Mechanism and Intermediate Stabilization

The resonance stabilization of the Meisenheimer complex for both ortho and para isomers can be visualized as follows:

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Quantitative Comparison: Experimental Kinetic Data

While theoretical principles provide a framework for understanding the reactivity, experimental data is essential for a definitive comparison. The following tables summarize kinetic data from various studies, comparing the second-order rate constants (k₂) for the reaction of ortho- and para-nitro-substituted halobenzenes with different nucleophiles.

Table 1: Reaction of Fluoro- and Chloro-nitrobenzene Isomers with Piperidine

SubstrateNucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)Relative Rate (ortho/para)Reference
1-Fluoro-2-nitrobenzenePiperidineEthanol402.17 x 10⁻⁴1.61[BenchChem]
1-Fluoro-4-nitrobenzenePiperidineEthanol401.35 x 10⁻⁴[BenchChem]
1-Chloro-2-nitrobenzenePiperidineEthanol401.17 x 10⁻³16.0[4]
1-Chloro-4-nitrobenzenePiperidineEthanol407.30 x 10⁻⁵[4]

Table 2: Reaction of Nitrofluorobenzene Isomers with Sodium Isopropoxide and Sodium Sulphite

SubstrateNucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)Relative Rate (ortho/para)Reference
1-Fluoro-2-nitrobenzeneSodium IsopropoxideIsopropanol252.17 x 10⁻⁴1.61[BenchChem]
1-Fluoro-4-nitrobenzeneSodium IsopropoxideIsopropanol251.35 x 10⁻⁴[BenchChem]
1-Fluoro-2-nitrobenzeneSodium Sulphite60% aq. Dioxane501.83 x 10⁻⁴1.59[BenchChem]
1-Fluoro-4-nitrobenzeneSodium Sulphite60% aq. Dioxane501.15 x 10⁻⁴[BenchChem]

Table 3: Solvolysis of Nitrofluorobenzene Isomers in Liquid Ammonia

SubstrateNucleophileSolventTemperature (°C)Relative Rate (ortho/para)Reference
2-NitrofluorobenzeneAmmoniaLiquid AmmoniaN/A~30
4-NitrofluorobenzeneAmmoniaLiquid AmmoniaN/A

From the experimental data, a clear trend emerges: the ortho-nitro-substituted halobenzenes consistently exhibit higher reaction rates than their para counterparts . This suggests that the stronger inductive effect of the nitro group at the ortho position plays a dominant role in stabilizing the transition state leading to the Meisenheimer complex, outweighing the potential for steric hindrance. The magnitude of this rate enhancement can be substantial, as seen in the reaction with piperidine where the ortho-chloro isomer is 16 times more reactive than the para isomer.[4]

The Role of Steric Hindrance

While the electronic effects are dominant, the potential for steric hindrance from the ortho-nitro group cannot be entirely dismissed, especially with bulky nucleophiles. The ortho-nitro group can sterically impede the approach of the nucleophile to the reaction center. However, the experimental data presented above, utilizing moderately sized nucleophiles like piperidine and isopropoxide, indicates that this steric effect is generally not sufficient to overcome the powerful activating inductive effect.

It is important to note that in cases with extremely bulky nucleophiles or with additional substituents near the reaction site, steric hindrance can become a more significant factor and potentially reverse the reactivity trend. For instance, studies on more substituted systems have shown that steric congestion around the reaction center can lead to a reduction in the rate of nucleophilic attack.

Experimental Protocols for Kinetic Analysis

For researchers aiming to conduct their own comparative studies, a well-designed kinetic experiment is crucial. The following is a generalized protocol for monitoring the kinetics of SNAr reactions using High-Performance Liquid Chromatography (HPLC).

Protocol: Kinetic Analysis of SNAr Reactions by HPLC

Objective: To determine the second-order rate constants for the reaction of ortho- and para-nitrohalobenzenes with a given nucleophile.

Materials:

  • ortho-Nitrohalobenzene

  • para-Nitrohalobenzene

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, DMSO)

  • Internal standard (a non-reactive compound with a distinct retention time)

  • Quenching solution (e.g., dilute acid for amine reactions)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nitrohalobenzene of known concentration in the chosen solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • Equilibrate the thermostatted reaction vessel to the desired temperature.

    • Add a known volume of the nitrohalobenzene stock solution and the internal standard stock solution to the reaction vessel.

  • Initiation of Reaction:

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the reaction vessel. Start a timer immediately.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This stops the reaction and preserves the composition at that time point.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Develop an HPLC method that provides good separation of the starting material, product, and internal standard.

    • Create a calibration curve for the nitrohalobenzene against the internal standard to accurately determine its concentration in each sample.

  • Data Analysis:

    • Plot the concentration of the nitrohalobenzene versus time.

    • For a second-order reaction, a plot of 1/[nitrohalobenzene] versus time will yield a straight line. The slope of this line is equal to the second-order rate constant, k₂.

HPLC_Workflow prep Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) setup Reaction Setup (Thermostatted Vessel) prep->setup initiate Initiate Reaction (t=0) setup->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Reaction sample->quench analyze HPLC Analysis quench->analyze data Data Analysis (Plot 1/[Substrate] vs. time) analyze->data result Determine Second-Order Rate Constant (k₂) data->result

Caption: A generalized workflow for the kinetic analysis of SNAr reactions using HPLC.

Conclusion

The comparative study of ortho versus para nitro activation in substituted halobenzenes reveals a clear and consistent trend: the ortho isomer is generally more reactive towards nucleophilic aromatic substitution. This enhanced reactivity is primarily attributed to the potent, distance-dependent inductive effect of the nitro group, which more effectively stabilizes the rate-determining Meisenheimer intermediate when positioned closer to the reaction center. While steric hindrance from the ortho-nitro group is a potential counteracting factor, for a wide range of nucleophiles, it is subordinate to the powerful electronic activation.

For researchers in drug development and synthetic chemistry, this understanding is crucial. The choice between an ortho- or para-nitro-substituted starting material can significantly impact reaction rates, yields, and overall synthetic efficiency. The provided experimental data and protocols offer a solid foundation for further investigation and for the rational design of synthetic routes leveraging the principles of nucleophilic aromatic substitution.

References

  • Chapman, N. B., & Rees, C. W. (1954). The kinetics of the reactions of chloronitropyridines with piperidine. Journal of the Chemical Society (Resumed), 1190-1196.
  • Page, M. I., Atherton, J., & Ji, P. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Utility of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the efficiency of a synthetic route is often dictated by the strategic utility of its constituent building blocks. 2-(Chloromethyl)-1-fluoro-4-nitrobenzene is a prime example of such a versatile intermediate. Its structure is adorned with three distinct functional handles: a reactive benzylic chloride, an electron-withdrawing nitro group, and a fluorine atom on an aromatic ring. This trifecta of reactivity allows for a series of sequential, chemoselective transformations, making it a valuable precursor for a diverse array of complex target molecules.

This guide provides an in-depth technical comparison of the primary synthetic routes employing this compound. We will explore the causality behind experimental choices, present comparative data to inform methodological selection, and provide detailed, validated protocols for key transformations.

Core Synthetic Pathways: A Duality of Reactivity

The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic substitution at the benzylic position and reduction of the aromatic nitro group. The strategic decision of which transformation to perform first is critical and depends entirely on the desired final product and the compatibility of subsequent reagents.

G cluster_0 Pathway A: Benzylic Substitution First cluster_1 Pathway B: Nitro Reduction First start This compound A1 Nucleophilic Substitution (SN2) - Amines, Alkoxides, Thiolates, etc. start->A1 B1 Chemoselective Nitro Reduction - Catalytic Hydrogenation (Pd/C) start->B1 A2 Substituted Product (Retained Nitro Group) A1->A2 A3 Nitro Group Reduction - Catalytic Hydrogenation - Metal/Acid A2->A3 A_end Final Anilino-Product A3->A_end B2 2-(Chloromethyl)-4-fluoroaniline B1->B2 B3 Further Functionalization - Acylation, Sulfonylation, etc. B2->B3 B_end Final Substituted Aniline B3->B_end

Caption: Primary synthetic transformations of this compound.

Part 1: Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group is an excellent electrophile, primed for SN2 reactions. The strong electron-withdrawing effect of the para-nitro group further enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.[1] This activation accelerates the substitution reaction, often allowing for milder conditions than might be required for less activated benzyl halides.

Common nucleophiles include primary and secondary amines, alkoxides, and thiolates, leading to the formation of benzylamines, benzyl ethers, and benzyl thioethers, respectively.

Causality in Experimental Design:
  • Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often required, particularly when using amine or thiol nucleophiles. The base serves to deprotonate the nucleophile, increasing its nucleophilicity, or to scavenge the HCl byproduct. The choice is critical to avoid competing E2 elimination reactions, which can be promoted by strong, bulky bases.[1]

  • Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anionic nucleophile, thereby enhancing its reactivity.

  • Temperature Control: While the substrate is activated, moderate heating (e.g., 60-120 °C) is typically employed to ensure a reasonable reaction rate.[2] Monitoring by Thin Layer Chromatography (TLC) is essential to prevent the formation of over-alkylation byproducts, especially when using primary amine nucleophiles.

Comparative Data for Nucleophilic Substitution

The following table presents representative data for SN2 reactions on the title compound and analogous activated benzyl halides.

NucleophileBaseSolventTemperature (°C)Time (h)Approx. Yield (%)Reference
MorpholineK₂CO₃DMSO1204>90Adapted from[2]
Generic AmineK₂CO₃MeCN604-885-95Adapted from[1]
Sodium IsopropoxideN/A (Salt)IsopropanolReflux2-480-90General Knowledge
Sodium ThiophenoxideN/A (Salt)DMF803>95General Knowledge
Experimental Protocol: Synthesis of 4-((2-Fluoro-5-nitrophenyl)methyl)morpholine

This protocol describes a typical nucleophilic aromatic substitution reaction using morpholine.

G sub Substrate: This compound reagents Combine Reagents sub->reagents nuc Nucleophile: Morpholine nuc->reagents base Base: Potassium Carbonate base->reagents solv Solvent: DMSO solv->reagents heat Heat to 120°C Stir for 4h reagents->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Concentration) workup->purify product Final Product purify->product

Caption: Workflow for nucleophilic substitution.

Methodology:

  • To a round-bottom flask, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).[2]

  • Add anhydrous DMSO as the solvent (approx. 10 mL per mmol of substrate).

  • Heat the reaction mixture to 120 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4 hours).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Part 2: Chemoselective Reduction of the Nitro Group

The transformation of the nitro group to a primary amine (aniline) is a fundamental step in the synthesis of many pharmaceuticals and dyes.[2][3] The primary challenge when working with this compound is to achieve this reduction with high chemoselectivity, leaving the reactive chloromethyl group intact for subsequent functionalization.

Comparison of Reduction Methodologies

Several methods exist for nitro group reduction, but not all are suitable for this substrate.[4][5]

  • Catalytic Hydrogenation (Recommended): This is the method of choice for clean and selective reduction. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[6][7] It operates under mild conditions (room temperature, low H₂ pressure) and typically avoids reduction of the benzyl chloride. Raney Nickel is an alternative, especially if dehalogenation is a concern with more labile halides.[5]

  • Metal/Acid Reduction (Alternative): Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (e.g., acetic acid or HCl) are classic and cost-effective methods for nitro reduction.[5][6] They often show excellent chemoselectivity for the nitro group over other reducible functionalities. This can be a viable alternative if catalytic hydrogenation equipment is unavailable.

  • Hydride Reagents (Not Recommended): Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are generally unsuitable. They can reduce the nitro group but will also readily reduce or substitute the chloromethyl group, leading to a mixture of products.[5]

Comparative Data for Nitro Group Reduction
Reagent/CatalystSolventConditionsSelectivityApprox. Yield (%)Reference
10% Pd/C, H₂Methanol/Ethanol1-4 atm H₂, RTExcellent90-98[6]
Fe powder, NH₄ClEthanol/WaterRefluxGood85-95[6]
SnCl₂·2H₂OEthanolRefluxGood80-90[5]
Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-fluoroaniline

This protocol details the selective reduction of the nitro group via catalytic hydrogenation.[6]

G sub Substrate: This compound dissolve Dissolve Substrate in Solvent sub->dissolve solv Solvent: Methanol solv->dissolve cat Catalyst: 10% Pd/C add_cat Add Catalyst cat->add_cat h2 Reagent: Hydrogen Gas hydrogenate Purge & Pressurize with H₂ (1-4 atm) Stir at RT h2->hydrogenate dissolve->add_cat add_cat->hydrogenate filter Filter through Celite® to remove Catalyst hydrogenate->filter concentrate Concentrate Filtrate under Vacuum filter->concentrate product Final Product: 2-(Chloromethyl)-4-fluoroaniline concentrate->product

Caption: Workflow for chemoselective nitro group reduction.

Methodology:

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.[6]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.[6]

  • Seal the vessel, purge it several times with hydrogen gas, and then pressurize the vessel with hydrogen (typically 1-4 atm).[6]

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.[6]

  • Combine the filtrates and concentrate the solvent under reduced pressure to obtain the crude 2-(Chloromethyl)-4-fluoroaniline. The product can be used directly or purified further if needed.[6]

Conclusion

This compound stands out as a highly effective and versatile synthetic intermediate. Its dual reactivity allows for two primary synthetic strategies: initial nucleophilic substitution at the benzylic carbon followed by nitro reduction, or an initial chemoselective nitro reduction to form the corresponding aniline, which can then be further functionalized. The choice of pathway is dictated by the target molecule's structure. For selective transformations, catalytic hydrogenation with Pd/C is the superior method for nitro reduction, while standard SN2 conditions with a non-nucleophilic base provide excellent yields for benzylic substitution. This guide provides the foundational data and protocols to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable building block.

References

  • Vertex AI Search. Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline.
  • BenchChem. Navigating the Synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: A Comparative Guide to Isomeric Routes.
  • BenchChem. Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide.
  • ChemicalBook. 4-Fluoroaniline synthesis.
  • Wikipedia. Reduction of nitro compounds.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • BenchChem. 2-Chloro-4-(difluoromethyl)-1-nitrobenzene.
  • BenchChem. Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis.
  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

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A Comparative Spectroscopic Guide to Confirming Product Structure from 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock of reliable research. While a synthetic route may be logical, the ultimate proof of transformation lies in empirical data. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to verify the product of a common synthetic transformation of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene.

We will move beyond a mere recitation of data, delving into the causal relationships between structural changes and their spectroscopic manifestations. The protocols herein are designed to be self-validating, ensuring that the evidence gathered is robust and conclusive.

The Synthetic Transformation: A Case Study in Nucleophilic Substitution

The starting material, this compound, is a versatile building block. Its benzylic chloride is activated towards nucleophilic substitution by the electron-withdrawing effects of the adjacent nitro and fluoro groups on the aromatic ring. For this guide, we will examine its reaction with sodium azide (NaN₃) to yield 2-(azidomethyl)-1-fluoro-4-nitrobenzene. This reaction is a classic Sₙ2 transformation and introduces the azido functional group, which has highly characteristic spectroscopic signatures.

The core objective is to differentiate the product from the starting material with certainty. A multi-spectroscopic approach, leveraging ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, is the gold standard for this purpose.

Synthetic Transformation start This compound product 2-(Azidomethyl)-1-fluoro-4-nitrobenzene start->product  NaN₃, Solvent (e.g., DMF)  

Caption: Reaction scheme for the synthesis of 2-(azidomethyl)-1-fluoro-4-nitrobenzene.

Comparative Spectroscopic Analysis

The most compelling evidence for a successful reaction comes from comparing the spectra of the product against the starting material. The expected changes are predictable and serve as diagnostic markers for the transformation.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is exceptionally sensitive to changes in the electronic environment of hydrogen atoms. The key diagnostic signal is the benzylic methylene (-CH₂-) protons.

  • Starting Material (this compound): The methylene protons (-CH₂Cl) are adjacent to an electronegative chlorine atom. Their chemical shift is expected in the range of δ 4.5-5.0 ppm.

  • Product (2-(Azidomethyl)-1-fluoro-4-nitrobenzene): The methylene protons (-CH₂N₃) are now bonded to a nitrogen atom of the azide group. The azide group's electronic effect will cause a predictable shift in this signal. While nitrogen is less electronegative than chlorine, the overall magnetic anisotropy of the azide group typically results in a slight upfield shift or a similar chemical shift compared to the chloride. For instance, the benzylic protons in benzyl azide appear around δ 4.3-4.4 ppm.[1][2] The aromatic protons will also exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling, but the primary diagnostic is the change in the methylene singlet.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

CompoundAromatic Protons (δ, ppm)Methylene Protons (δ, ppm)
This compound~ 7.5 - 8.4~ 4.7 (singlet, 2H)
2-(Azidomethyl)-1-fluoro-4-nitrobenzene~ 7.4 - 8.3~ 4.5 (singlet, 2H)
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information about the molecule's carbon framework. The most significant change will be observed at the benzylic carbon.

  • Starting Material: The benzylic carbon (-C H₂Cl) is expected to have a chemical shift in the range of δ 40-45 ppm.

  • Product: Upon substitution of chlorine with the azide group, the benzylic carbon (-C H₂N₃) will experience a shift. Typically, a carbon attached to an azide group appears further downfield than one attached to a chlorine atom. For example, the benzylic carbon in benzyl azide is reported at δ 55.0 ppm.[1] This downfield shift provides strong evidence of the substitution.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

CompoundAromatic Carbons (δ, ppm)Methylene Carbon (δ, ppm)
This compound~ 115 - 160~ 41
2-(Azidomethyl)-1-fluoro-4-nitrobenzene~ 116 - 160~ 52
FT-IR Spectroscopy: Identifying Functional Group Transformation

Fourier-Transform Infrared (FT-IR) spectroscopy is arguably the most direct method for confirming the functional group conversion in this reaction.

  • Starting Material: The spectrum will show a characteristic C-Cl stretching vibration. Benzylic C-Cl stretches typically appear in the fingerprint region, often between 850-550 cm⁻¹.[3][4]

  • Product: The most telling sign of a successful reaction is the disappearance of the C-Cl stretch and the emergence of a very strong, sharp absorption band corresponding to the asymmetric stretch of the azide (-N₃) group. This band is found in a relatively uncongested region of the spectrum, typically between 2100-2120 cm⁻¹ .[5][6][7] Its high intensity and characteristic position make it an unmistakable marker for the product.

Table 3: Comparative FT-IR Data

CompoundKey Diagnostic Peak (cm⁻¹)Interpretation
This compound~ 750 - 650C-Cl Stretch
2-(Azidomethyl)-1-fluoro-4-nitrobenzene~ 2110 (Strong, Sharp) Asymmetric N=N=N Stretch (Azide)
Mass Spectrometry: Confirming Molecular Weight

Mass Spectrometry (MS) provides the definitive molecular weight of the compound, confirming that the substitution has occurred as expected.

  • Starting Material (C₇H₅ClFNO₂): The molecular weight is 189.57 g/mol . A key feature in its mass spectrum will be the characteristic isotopic pattern of chlorine: two peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio of intensity.

  • Product (C₇H₅FN₄O₂): The molecular weight is 196.14 g/mol . The substitution of Cl (35.45 g/mol ) with N₃ (42.02 g/mol ) results in a net increase in mass. The mass spectrum of the product will show a molecular ion peak at m/z 196, and critically, the [M+2] peak characteristic of chlorine will be absent.

Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.[8][9]

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[10][11] Ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[9]

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters. For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

  • Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[12]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to reproducibility.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe after the analysis.

Integrated Data Analysis Workflow

No single technique provides the complete picture. The power of this approach lies in the integration of all data points to build an unassailable structural proof.

Analysis Workflow cluster_synthesis Synthesis & Purification cluster_acquisition Data Acquisition cluster_analysis Data Interpretation Synthesis Synthesize Product from This compound FTIR FT-IR Spectroscopy Synthesis->FTIR NMR ¹H & ¹³C NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS Analysis_FTIR Observe N₃ stretch at ~2110 cm⁻¹? Disappearance of C-Cl stretch? FTIR->Analysis_FTIR Analysis_NMR Confirm shift of -CH₂- signal? Observe expected aromatic signals? NMR->Analysis_NMR Analysis_MS Correct Molecular Ion (m/z 196)? Absence of Cl isotope pattern? MS->Analysis_MS Conclusion Structure Confirmed? Analysis_FTIR->Conclusion Analysis_NMR->Conclusion Analysis_MS->Conclusion

Caption: Integrated workflow for spectroscopic confirmation of product structure.

By systematically answering the questions posed in the interpretation phase, a researcher can confidently confirm or reject the proposed structure. The appearance of the azide stretch in the FT-IR, coupled with the correct molecular weight in the mass spectrum and the corresponding shifts in the NMR spectra, provides a tripartite validation that is scientifically rigorous and defensible.

References

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  • ResearchGate. (n.d.). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm-1. Retrieved from [Link]

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A Researcher's Guide to Assessing and Controlling Regioselectivity in Reactions with 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic scaffolds is of paramount importance. The compound 2-(Chloromethyl)-1-fluoro-4-nitrobenzene stands out as a versatile building block, presenting multiple electrophilic centers that can be selectively targeted. This guide offers an in-depth analysis of the factors governing the regioselectivity of its reactions, providing researchers, scientists, and drug development professionals with the insights needed to harness its synthetic potential. We will move beyond simple protocols to explore the underlying principles that dictate reaction outcomes, supported by experimental data and comparative analyses.

The Dichotomy of Reactivity: Two Competing Electrophilic Centers

The chemical architecture of this compound features two primary sites susceptible to nucleophilic attack. The regiochemical outcome of a reaction is a direct consequence of the competition between these two pathways.

  • Nucleophilic Aromatic Substitution (SNAr) at the C1 Position: The aromatic ring is strongly activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the C4 position. This activation is most pronounced at the ortho and para positions. The fluorine atom at C1 is situated ortho to the nitro group, making this an exceptionally reactive site for SNAr. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.[1][2] The high electronegativity of fluorine serves to stabilize this intermediate through an inductive effect, making it an excellent leaving group in this context—a stark contrast to its behavior in SN1 and SN2 reactions.[3]

  • Nucleophilic Substitution at the Benzylic Carbon: The chloromethyl group provides a benzylic carbon that is a classic electrophilic site for standard SN2 or, less commonly, SN1 type reactions.[4] Benzylic halides are generally reactive due to the ability of the adjacent aromatic ring to stabilize the transition state of an SN2 reaction or the carbocation intermediate of an SN1 reaction.[5] However, the strong electron-withdrawing nature of the nitro group on the ring can destabilize a potential benzylic carbocation, thus making the SN2 pathway more probable for this specific substrate.[6]

G cluster_substrate cluster_pathways substrate C1-F C-CH2Cl C4-NO2 snar Pathway A: SNAr (Addition-Elimination) sn2 Pathway B: SN2 (Benzylic Substitution) nucleophile Nucleophile (Nu⁻) nucleophile->substrate:C1 Attack at C1-F nucleophile->substrate:C2 Attack at CH2-Cl

Caption: Competing nucleophilic attack pathways on this compound.

Guiding the Reaction: Key Factors Influencing Regioselectivity

The choice between SNAr at the C-F bond and SN2 at the benzylic C-Cl bond is not arbitrary. It can be rationally controlled by the careful selection of the nucleophile and reaction conditions. This concept is akin to achieving "orthogonal reactivity," where one functional group can be addressed with high selectivity in the presence of another.[7][8]

The Decisive Role of the Nucleophile

The inherent electronic properties of the nucleophile, often categorized by the Hard and Soft Acids and Bases (HSAB) principle, are a primary determinant of regioselectivity.

  • Hard Nucleophiles (e.g., alkoxides, primary/secondary amines, hydroxide): These nucleophiles are characterized by high electronegativity, low polarizability, and a high charge density. They tend to favor attacking the harder electrophilic center, which in this case is the electron-deficient aromatic carbon (C1). The interaction is more charge-controlled.

  • Soft Nucleophiles (e.g., thiolates, cyanide, iodide): These nucleophiles have lower electronegativity, high polarizability, and a more diffuse charge. They prefer to attack softer electrophilic centers, such as the benzylic carbon of the chloromethyl group. This interaction is more orbitally-controlled.

Table 1: Regioselectivity as a Function of Nucleophile Type

Nucleophile (Example)TypePredominant Reaction PathwayProduct TypeExperimental Observations
Sodium Methoxide (NaOMe)HardSNArAryl EtherHigh yields of the 2-(chloromethyl)-1-methoxy-4-nitrobenzene are typically observed.[9]
PiperidineHardSNArAryl AmineSelective displacement of the fluorine atom is the major pathway.[10]
Sodium Thiophenoxide (NaSPh)SoftSN2Benzyl ThioetherPreferential attack at the benzylic carbon leads to the formation of the corresponding thioether.
Potassium Cyanide (KCN)SoftSN2Benzyl NitrileThe soft cyanide anion favors displacement of the benzylic chloride.
The Influence of Reaction Conditions

Beyond the nucleophile's nature, the experimental setup plays a critical role in directing the reaction to the desired outcome.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are the standard choice for SNAr reactions.[9] They effectively solvate cations, leaving the anionic nucleophile "naked" and more reactive, thus accelerating the rate-determining addition step.[1] These solvents are also well-suited for SN2 reactions. Protic solvents, in contrast, can hydrogen-bond with and deactivate hard nucleophiles, potentially slowing SNAr rates.

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy associated with the disruption of aromaticity in the Meisenheimer complex.[10] Conversely, SN2 reactions can often proceed at lower temperatures. Running a reaction at the lowest feasible temperature can sometimes enhance selectivity for the more kinetically favored SN2 pathway.[6]

Comparative Analysis with Alternative Substrates

To fully appreciate the unique reactivity of this compound, it is instructive to compare it with structurally related compounds.

Table 2: Comparison of Reactivity with Alternative Nitroaromatic Halides

CompoundKey DifferenceExpected Reactivity OutcomeRationale
2-Chloro-1-fluoro-4-nitrobenzene Chloro group on the ring instead of a chloromethyl group.SNAr at C1 (C-F bond) is overwhelmingly favored over substitution at C2 (C-Cl bond).The C-F bond is more activated for SNAr than the C-Cl bond due to the higher electronegativity of fluorine, which better stabilizes the Meisenheimer intermediate.[3]
1-Fluoro-4-nitrobenzene Lacks the chloromethyl substituent.Serves as a baseline for SNAr reactivity.[1]Allows for the isolation of the electronic and steric effects of the chloromethyl group on the SNAr pathway.
2-(Bromomethyl)-4-chloro-1-nitrobenzene [6]Benzylic bromide and aryl chloride.Increased reactivity at the benzylic position.The C-Br bond is weaker and bromide is a better leaving group than chloride in SN2 reactions, potentially making selective benzylic substitution even more facile.

Validated Experimental Protocols

The following protocols provide detailed, self-validating methodologies for achieving selective functionalization of this compound.

Protocol 1: Selective SNAr with an Amine Nucleophile

This procedure details the selective substitution of the fluorine atom.

Workflow Diagram

G start Start dissolve Dissolve Substrate & Base in DMF start->dissolve add_nuc Add Piperidine (1.1 eq) Dropwise dissolve->add_nuc heat Heat to 80-100 °C add_nuc->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (Pour into water, extract) monitor->workup Upon Completion purify Purify via Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for selective SNAr reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

  • Nucleophile Addition: Add piperidine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Benzylic Substitution with a Thiol Nucleophile

This procedure details the selective substitution of the benzylic chlorine atom.

Workflow Diagram

G start Start dissolve_nuc Dissolve Thiophenol & Base in ACN at 0 °C start->dissolve_nuc add_sub Add Substrate Solution (in ACN) Dropwise dissolve_nuc->add_sub stir Stir at 0 °C to RT add_sub->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup (Quench, extract) monitor->workup Upon Completion purify Purify via Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for selective benzylic substitution.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.05 eq) in anhydrous acetonitrile (ACN). Cool the solution to 0 °C in an ice bath. Add a base such as triethylamine (TEA, 1.1 eq) to generate the thiolate nucleophile in situ.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ACN and add it dropwise to the stirred thiolate solution at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The higher polarity of the thiol starting material compared to the product makes TLC an effective monitoring tool.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a powerful synthetic intermediate whose utility is maximized through a clear understanding of its regiochemical reactivity. The competition between SNAr at the C-F bond and SN2 at the benzylic C-Cl bond can be effectively controlled. By selecting hard nucleophiles, such as amines and alkoxides, researchers can selectively target the aromatic ring, while soft nucleophiles, like thiolates, will preferentially react at the benzylic position. This predictive control, guided by the principles outlined in this guide, allows for the precise and efficient construction of complex molecular architectures essential for advancing drug discovery and materials science.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health (NIH). [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange. [Link]

  • Nucleophilic substitution in nitroarenes: a general corrected mechanism. (2018). SpringerLink. [Link]

  • Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M? (2018). Quora. [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... (n.d.). ResearchGate. [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Imperial College London. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. [Link]

  • What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? (2018). Quora. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). University of Babylon. [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). ResearchGate. [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). National Institutes of Health (NIH). [Link]

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A Senior Application Scientist's Guide to Synthetic Strategy: A Cost-Benefit Analysis of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of novel pharmaceuticals and agrochemicals, the selection of starting materials is a critical decision point, balancing reactivity, cost, and efficiency. 2-(Chloromethyl)-1-fluoro-4-nitrobenzene (FNB-Cl) is a versatile building block, prized for its dual reactive sites that enable a wide range of synthetic transformations. This guide provides an in-depth analysis of FNB-Cl, comparing its utility and cost-effectiveness against common alternatives and offering expert insights into its practical application.

The Reactivity Profile of this compound

The synthetic utility of FNB-Cl stems from its distinct structural features:

  • An Activated Aromatic Ring: The potent electron-withdrawing nitro group (-NO₂) at the para position strongly activates the ring towards nucleophilic aromatic substitution (SNAr). This makes the fluorine atom at the C1 position an excellent leaving group, facilitating the introduction of various nucleophiles (amines, alcohols, thiols) to form a new C-N, C-O, or C-S bond. The SNAr reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, a mechanism favored by strong electron-withdrawing substituents.[1][2]

  • A Benzylic Chloride: The chloromethyl (-CH₂Cl) group at the C2 position serves as a reactive electrophilic site for classical SN2 reactions. This allows for the benzylation of a wide array of nucleophiles, a common strategy for introducing the 2-fluoro-5-nitrobenzyl moiety into a target molecule.

This dual reactivity allows for stepwise functionalization, making FNB-Cl a valuable scaffold in multi-step syntheses.

Comparative Analysis: FNB-Cl vs. Key Alternatives

The primary application of FNB-Cl discussed here is its use as a benzylating agent. The choice of reagent for this transformation directly impacts laboratory workflow, cost, and reaction outcomes. We will compare it to its closest analogue, 2-fluoro-5-nitrobenzyl bromide (FNB-Br), and the precursor-based approach starting from 4-fluoro-2-nitrotoluene.

FeatureThis compound (FNB-Cl) 2-Fluoro-5-nitrobenzyl Bromide (FNB-Br) In-situ Halogenation of 4-Fluoro-2-nitrotoluene
Primary Use Benzylating AgentBenzylating AgentPrecursor to Benzyl Halides
Reactivity Good. The C-Cl bond is readily displaced by common nucleophiles.Higher. The C-Br bond is a better leaving group, leading to faster reaction rates.N/A (Requires a separate reaction step to generate the active species).
Stability & Handling Generally more stable and less lachrymatory than the corresponding bromide.Less stable, more reactive, and often a potent lachrymator. Requires more careful handling.The precursor is stable, but the halogenation step introduces reactive and potentially hazardous reagents (e.g., NCS, NBS, AIBN).[3]
Cost-Effectiveness Generally more cost-effective than the bromide analogue for bulk quantities.Typically more expensive due to the higher cost of bromine and potentially lower stability.[4] (e.g., ~$9.90/g for 100g scale).Most cost-effective starting material, but adds an extra synthetic step, increasing labor and solvent/reagent costs.
Synthetic Steps One step for benzylation.One step for benzylation.Two steps for benzylation (halogenation followed by substitution).
Key Hazard Statements Irritant, potential sensitizer. Handle with appropriate PPE in a ventilated area.[5][6]Strong irritant, lachrymator. Handle with extreme care in a fume hood.[4]Toluene precursor is flammable. Halogenation reagents require specific handling protocols.[3]

Expert Insights on Reagent Selection:

  • For Discovery & Small-Scale Synthesis: The higher reactivity of 2-fluoro-5-nitrobenzyl bromide (FNB-Br) can be advantageous, potentially leading to shorter reaction times or higher yields with less reactive nucleophiles.[4] However, the increased cost and handling difficulties must be considered.

  • For Process Development & Scale-Up: This compound (FNB-Cl) often presents the optimal balance. Its lower cost, greater stability, and easier handling make it more amenable to large-scale synthesis without a significant compromise in reactivity for most applications.[7]

  • For Cost-Driven Projects: Starting from 4-fluoro-2-nitrotoluene is the most economical approach in terms of raw material cost.[3] This route is justifiable when the scale is large enough to absorb the costs associated with an additional synthetic step (labor, energy, waste disposal). This strategy provides maximum control over the synthesis but requires more process optimization.

Visualizing the Synthetic Choice

The decision-making process for selecting the appropriate benzylating agent can be visualized as a trade-off between cost, time, and operational complexity.

G cluster_0 Decision Matrix for Benzylation reagent Choice of Reagent fnb_cl This compound reagent->fnb_cl Balanced Profile (Cost/Stability) fnb_br 2-Fluoro-5-nitrobenzyl Bromide reagent->fnb_br High Reactivity (Speed) toluene Start from 4-Fluoro-2-nitrotoluene reagent->toluene Lowest Material Cost (Economy of Scale) balanced_outcome Optimal Process fnb_cl->balanced_outcome Good for Scale-Up fast_outcome Rapid Derivatization fnb_br->fast_outcome Ideal for Discovery economical_outcome Cost-Optimized Production toluene->economical_outcome Requires Process R&D

Choosing the right reagent involves balancing speed, cost, and scale.
Experimental Protocol: N-Benzylation using FNB-Cl

This protocol describes a general, self-validating procedure for the reaction of FNB-Cl with a primary or secondary amine. The progress can be easily monitored by Thin Layer Chromatography (TLC).

Objective: To synthesize an N-(2-fluoro-5-nitrobenzyl) amine derivative.

Materials:

  • This compound (FNB-Cl) (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Causality: K₂CO₃ is a mild inorganic base used to neutralize the HCl generated during the reaction and, if the nucleophile is an amine salt, to freebase the amine. Its insolubility in organic solvents prevents side reactions.

  • Solvent and Reagent Addition: Add a suitable volume of acetonitrile to create a stirrable slurry (approx. 0.1 M concentration). Add the amine (1.1 eq) to the mixture.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the organic reactants but not the inorganic base, facilitating a clean reaction. Using a slight excess of the amine ensures the complete consumption of the limiting reagent, FNB-Cl.

  • Reaction Execution: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir.

    • Causality: Heating provides the necessary activation energy for the SN2 reaction. Higher temperatures can lead to side products.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the FNB-Cl spot.

    • Trustworthiness: TLC provides a direct, real-time validation of the reaction's progress towards completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Causality: The water wash removes residual DMF (if used) and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

G start Start setup 1. Combine FNB-Cl and K₂CO₃ in Acetonitrile start->setup add_amine 2. Add Amine Nucleophile (1.1 eq) setup->add_amine heat 3. Heat Reaction Mixture (e.g., 60-80 °C) add_amine->heat monitor 4. Monitor by TLC heat->monitor monitor->heat Incomplete workup 5. Cool, Filter, and Concentrate monitor->workup Complete extract 6. Aqueous Work-up (EtOAc / Water / Brine) workup->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify (Column Chromatography) dry->purify end Final Product purify->end

Experimental workflow for N-benzylation using FNB-Cl.
Conclusion and Recommendations

This compound is a highly valuable and strategic building block for chemical synthesis. Its cost-benefit profile makes it a superior choice for many applications, particularly in process development and scale-up environments where a balance of reactivity, stability, and cost is paramount. While the more reactive 2-fluoro-5-nitrobenzyl bromide may offer advantages in high-throughput discovery settings, and synthesis from 4-fluoro-2-nitrotoluene presents the lowest raw material cost, FNB-Cl occupies a strategic sweet spot for the efficient and economical production of complex molecules. The choice ultimately depends on the specific project goals, scale, and available resources.

References

  • Douglas, J. T., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • ChemSynthesis. (2025). 2-chloro-1-fluoro-4-nitrobenzene. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • GTI Laboratory Supplies. (n.d.). 2-Nitrobenzyl bromide, 100.5%, Certified® Ultra 5g. [Link]

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The Kinetic Duel: A Comparative Guide to the Reactive Sites of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, molecules bearing multiple reactive centers offer a rich playground for molecular design but present a significant challenge in achieving selective transformations. 2-(Chloromethyl)-1-fluoro-4-nitrobenzene is a prime example of such a bifunctional electrophile, possessing two distinct sites susceptible to nucleophilic attack: the aromatic carbon bearing a fluorine atom and the benzylic carbon of the chloromethyl group. A thorough understanding of the kinetic landscape of this molecule is paramount for predicting its behavior and designing selective synthetic routes.

This guide provides an in-depth comparative analysis of the kinetic studies involving this compound. As direct kinetic data for this specific molecule is not extensively available in the public domain, this guide will establish a robust predictive framework by comparing its two reactive sites to well-characterized chemical analogues. We will delve into the mechanistic underpinnings of each reactive pathway, present comparative experimental data from related systems, and provide detailed protocols for undertaking such kinetic investigations.

The Dichotomy of Reactivity: Two Sites for Nucleophilic Attack

The reactivity of this compound is dominated by two competing nucleophilic substitution reactions:

  • Nucleophilic Aromatic Substitution (SNAr) at the C1 position, involving the displacement of the fluoride ion. This reaction is activated by the strongly electron-withdrawing nitro group in the para position.

  • Nucleophilic Substitution at the Benzylic Carbon (SN2) , involving the displacement of the chloride ion from the chloromethyl group. This reaction is characteristic of benzyl halides.

The preferred reaction pathway is dictated by a delicate interplay of factors including the nature of the nucleophile, solvent polarity, and reaction temperature.

PART A: Nucleophilic Aromatic Substitution (SNAr) at the C1-F Bond

The SNAr reaction at the fluorine-bearing carbon proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The potent electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.

Caption: The SNAr mechanism at the C1-F bond.

Comparative Kinetic Analysis

To contextualize the reactivity of the C1-F bond, we can compare it to the well-studied 1-fluoro-4-nitrobenzene. The presence of the chloromethyl group at the ortho position in our target molecule is expected to exert a minor steric and electronic effect. The primary driver for the SNAr reaction rate remains the powerful para-nitro group. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the attached carbon without significantly impacting the rate-determining nucleophilic attack step.[1]

SubstrateNucleophileSolventTemperature (°C)k (L mol⁻¹ s⁻¹)
1-Fluoro-4-nitrobenzenePiperidineDMSO504.5 x 10⁻²
1-Chloro-4-nitrobenzenePiperidineDMSO506.7 x 10⁻⁵
This compound PiperidineDMSO50Predicted to be similar to 1-fluoro-4-nitrobenzene

Note: Data for 1-fluoro-4-nitrobenzene and 1-chloro-4-nitrobenzene are illustrative and compiled from various sources for comparison. The reactivity of this compound is a prediction based on established principles.

Experimental Protocol: Kinetic Study of SNAr by UV-Vis Spectrophotometry

This protocol outlines a method to determine the second-order rate constant for the SNAr reaction.

  • Materials: this compound, a suitable nucleophile (e.g., piperidine), anhydrous dimethyl sulfoxide (DMSO), constant temperature UV-Vis spectrophotometer.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 0.1 M).

    • Prepare a series of stock solutions of the nucleophile in DMSO at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M).

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 50 °C).

    • In a cuvette, mix a known volume of the substrate solution with a known volume of the nucleophile solution. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.

    • Immediately start monitoring the change in absorbance at the wavelength corresponding to the formation of the product.

  • Data Analysis:

    • Plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot gives the pseudo-first-order rate constant (k').

    • Repeat the experiment with different concentrations of the nucleophile.

    • Plot k' versus the concentration of the nucleophile. The slope of this second linear plot will be the second-order rate constant (k).

PART B: Nucleophilic Substitution at the Benzylic Carbon (SN2)

The chloromethyl group is a primary benzylic halide, which strongly favors a concerted SN2 mechanism.[2] In this pathway, the nucleophile attacks the electrophilic benzylic carbon from the backside, leading to the displacement of the chloride ion in a single step.

Caption: The SN2 mechanism at the benzylic carbon.

Comparative Kinetic Analysis

The reactivity of the benzylic chloride can be compared to benzyl chloride and p-nitrobenzyl chloride. The presence of the para-nitro group significantly influences the electrophilicity of the benzylic carbon. While electron-withdrawing groups generally retard SN1 reactions by destabilizing the carbocation intermediate, their effect on SN2 reactions is more complex.[2] For p-nitrobenzyl chloride, the strong inductive and resonance withdrawal of electron density by the nitro group is expected to increase the electrophilicity of the benzylic carbon, potentially accelerating the SN2 reaction with certain nucleophiles.[3]

SubstrateNucleophileSolventTemperature (°C)Relative Rate
Benzyl chlorideIodideAcetone251
p-Nitrobenzyl chlorideIodideAcetone25~0.7
This compound IodideAcetone25Predicted to be similar to or slightly slower than p-nitrobenzyl chloride

Note: The relative rate for p-nitrobenzyl chloride is an approximation based on literature data suggesting a slight retardation compared to benzyl chloride under these specific conditions. The reactivity of the target molecule will also be influenced by the ortho-fluoro substituent.

Experimental Protocol: Kinetic Study of SN2 by HPLC

This protocol describes a method for monitoring the SN2 reaction progress.

  • Materials: this compound, a suitable nucleophile (e.g., sodium azide), a suitable solvent (e.g., acetone), internal standard, HPLC system with a UV detector.

  • Reaction Setup:

    • In a thermostated reaction vessel, dissolve a known amount of this compound and an internal standard in the solvent.

    • Add a known amount of the nucleophile to initiate the reaction.

  • Sampling and Analysis:

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).

    • Analyze the quenched sample by HPLC to determine the concentrations of the starting material and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • By varying the initial concentrations of the substrate and the nucleophile, the order of the reaction with respect to each component and the overall rate constant can be determined.

PART C: Chemo-selectivity - A Tale of Two Electrophiles

The ultimate question for synthetic chemists is which reaction pathway will dominate. The principle of Hard and Soft Acids and Bases (HSAB) provides a useful framework for predicting this chemo-selectivity.[1][4]

  • Hard nucleophiles (e.g., F⁻, OH⁻, RO⁻) are small, highly electronegative, and not very polarizable. They tend to react faster with hard electrophiles . The aromatic carbon of the C-F bond, being part of a π-system and influenced by the highly electronegative fluorine, can be considered a harder electrophilic center.

  • Soft nucleophiles (e.g., I⁻, RS⁻, R₃P) are larger, less electronegative, and more polarizable. They prefer to react with soft electrophiles . The benzylic carbon, being an sp³-hybridized carbon, is considered a softer electrophilic center.

Therefore, it is predicted that hard nucleophiles will preferentially attack the aromatic ring (SNAr), while soft nucleophiles will favor substitution at the benzylic position (SN2).

Chemo_selectivity Substrate This compound SNAr_Product SNAr Product Substrate->SNAr_Product  Hard-Hard Interaction (Favored) SN2_Product SN2 Product Substrate->SN2_Product  Soft-Soft Interaction (Favored) HardNu Hard Nucleophile (e.g., RO⁻) HardNu->Substrate SoftNu Soft Nucleophile (e.g., RS⁻) SoftNu->Substrate

Caption: HSAB principle guiding chemo-selectivity.

Conclusion

The kinetic behavior of this compound is a fascinating case study in the reactivity of bifunctional molecules. While direct, comprehensive kinetic data remains to be fully elucidated, a comparative analysis based on established principles of physical organic chemistry and data from analogous systems provides a strong predictive foundation. The SNAr reactivity at the C1-F bond is expected to be comparable to that of 1-fluoro-4-nitrobenzene, driven by the powerful para-nitro activation. The SN2 reactivity at the benzylic carbon is anticipated to be similar to that of p-nitrobenzyl chloride, with the electron-withdrawing groups enhancing the carbon's electrophilicity.

Crucially, the chemo-selectivity of nucleophilic attack can be rationalized and predicted using the HSAB principle, offering a powerful tool for chemists to selectively target one of the two electrophilic sites. This guide provides the theoretical framework and practical experimental designs for researchers to further explore and exploit the rich and nuanced reactivity of this versatile synthetic intermediate.

References

  • Bunnett, J. F., & Beale, J. H. (1971). Kinetics of Reactions of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol. The Journal of Organic Chemistry, 36(12), 1659–1661.
  • Bordwell, F. G., & Hughes, D. L. (1982). Nucleophilicities of nitranions. Anion basicities and rates of reaction with benzyl chloride in dimethyl sulfoxide solution. The Journal of Organic Chemistry, 47(17), 3224–3232.
  • Conant, J. B., & Kirner, W. R. (1924). The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides. I. The Problem of the Substitution of Halogen by Halogen. Journal of the American Chemical Society, 46(1), 232–252.
  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
  • Ho, T.-L. (1975). Hard and Soft Acids and Bases Principle in Organic Chemistry. Chemical Reviews, 75(1), 1–20.
  • Bentley, T. W., & Llewellyn, G. (1990). The S N 2-S N 1 Spectrum. 4. The S N 2 (Intermediate) Mechanism for Solvolyses of Benzyl Derivatives. Journal of the American Chemical Society, 112(12), 4713–4723.
  • Hanna, S. B., Iskander, Y., & Riad, Y. (1961). The mechanism of the reaction of p-nitrobenzyl chloride with hydroxide ions in aqueous dioxan. Journal of the Chemical Society, 217-222.
  • Pearson, R. G. (Ed.). (1973). Hard and soft acids and bases. Dowden, Hutchinson & Ross.
  • Lo, T. C. (2015). Hard and Soft Acids and Bases. In Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 2-(Chloromethyl)-1-fluoro-4-nitrobenzene is a valuable reagent in organic synthesis, but its handling and disposal require a thorough understanding of its hazardous properties. This guide provides a direct, procedural framework for its proper disposal, grounded in regulatory compliance and best laboratory practices, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe handling. This compound is not merely a reagent; it is a hazardous substance whose properties dictate stringent disposal protocols. Its chemical structure, featuring a nitro group, a halogenated alkyl group, and a fluorinated aromatic ring, contributes to its toxicological profile.

Based on data from structurally related compounds, this chemical must be treated as hazardous. It is classified as toxic in contact with skin, harmful if swallowed, and a cause of serious skin and eye irritation[1][2]. The presence of the nitroaromatic moiety also suggests potential for long-term organ damage and harm to aquatic ecosystems[3]. Therefore, this compound unequivocally falls under the purview of hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4]. Disposing of it as general waste or via sewer systems is a serious compliance violation and poses a significant environmental threat[5][6].

Property Value Source
CAS Number 143032-52-4[7]
Molecular Formula C₇H₅ClFNO₂[7]
Appearance Likely a pale yellow to yellow-brown solidInferred from[8]
Hazards Toxic, Skin Irritant, Eye Irritant, Environmental Hazard[1][2]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste, ensuring personal safety is paramount. The causality is simple: the hazards identified above necessitate a physical barrier to prevent exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended when handling pure solid or concentrated solutions.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles or splashes[9].

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid waste or solutions should be conducted inside a certified chemical fume hood to prevent inhalation[10][11].

In case of accidental exposure, follow these immediate first-aid measures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[10].

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice[9].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth and call a physician or poison control center immediately[10].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system to ensure compliance with EPA "cradle-to-grave" hazardous waste management principles[12].

Step 1: Waste Identification and Segregation
  • Action: Classify any quantity of this compound, including empty but unrinsed containers, as hazardous waste.

  • Causality: RCRA regulations require generators to identify all hazardous wastes[12]. Misidentification can lead to improper disposal, environmental contamination, and regulatory fines.

  • Action: Collect this waste in a dedicated, properly sealed container. Do not mix it with other waste streams, especially incompatible materials like strong bases or oxidizing agents[10][13].

  • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. Segregation ensures safe storage and proper end-disposal. The container must be made of a material compatible with the chemical to prevent degradation and leaks.

Step 2: Container Labeling
  • Action: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first drop of waste enters the container)

    • The name and contact information of the generating researcher or lab.

  • Causality: Proper labeling is a core requirement of the RCRA regulations. It communicates the container's contents and associated hazards to all personnel and is essential for the disposal contractor to handle the waste correctly.

Step 3: Temporary Storage
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator.

  • Causality: SAAs allow for the safe, short-term collection of waste without needing a full-scale storage permit.

  • Action: Ensure the SAA includes secondary containment, such as a chemical-resistant tray or tub, that can hold the entire volume of the container in case of a leak.

  • Causality: Secondary containment is a critical failsafe to prevent spills from spreading, protecting both personnel and the environment.

Step 4: Arranging for Final Disposal
  • Action: Once the waste container is full, or within 180 days of the accumulation start date, contact your institution's EHS office to arrange for a waste pickup.

  • Causality: There are strict time limits for accumulating hazardous waste on-site. EHS professionals are trained to manage the logistics of waste consolidation and shipment.

  • Action: Your EHS office will work with a licensed hazardous waste disposal company. The ultimate disposal method will be high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful decomposition products like nitrogen oxides and halogenated compounds[6].

  • Causality: Incineration is the standard and most effective method for destroying toxic organic compounds, ensuring they are not released into the environment.

Decontamination

  • Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can typically be disposed of according to your institution's policy for non-hazardous chemical waste.

  • Surfaces: Decontaminate spills or work surfaces by wiping with a cloth soaked in an appropriate solvent, followed by washing with soap and water. The contaminated wipes must be disposed of as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Start Waste Generated: This compound Assess Hazard Assessment: Is it Hazardous Waste under RCRA? Start->Assess Result YES (Toxic, Irritant, Eco-Tox) Assess->Result Per SDS & EPA Regs Segregate Segregate into a Designated, Compatible Waste Container Result->Segregate Label Label Container Correctly (Name, Hazards, Date) Segregate->Label Store Store in Satellite Accumulation Area with Secondary Containment Label->Store Contact Contact Institutional EHS for Pickup Store->Contact Transport EHS Arranges Transport by Licensed Contractor Contact->Transport End Final Disposal: High-Temperature Incineration at a Licensed Treatment, Storage, and Disposal Facility (TSDF) Transport->End

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory science. By adhering to this structured protocol, which integrates hazard assessment, regulatory compliance, and procedural clarity, researchers can ensure they are not only advancing their scientific goals but are also upholding their duty to maintain a safe and sustainable working environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management. (2024). Axonator.
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019). Waste360.
  • Safety Data Sheet for 2-Chloro-4-fluoro-1-nitrobenzene. (2024). Fisher Scientific.
  • 2-Chloro-4-fluoro-1-nitrobenzene, 98% Product Information. (n.d.). Thermo Scientific Chemicals.
  • Safety Data Sheet for 1-Fluoro-4-nitrobenzene. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet for 1-Fluoro-4-nitrobenzene. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Fluoro-4-methoxy-1-nitrobenzene. (2025). TCI Chemicals.
  • Safety Data Sheet for 1-Chloro-4-nitrobenzene. (2024). Sigma-Aldrich.
  • 2-Chloro-4-fluoro-1-nitrobenzene, 98% Safety and Handling. (n.d.). Fisher Scientific.
  • 2-Chloro-1-fluoro-4-nitrobenzene Product Information. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet for 1-Fluoro-4-nitrobenzene. (2022). Merck Millipore.
  • Safety Data Sheet for 1-Chloro-4-fluoro-2-nitrobenzene. (2021). Fisher Scientific.
  • 2-Chloro-4-fluoro-1-nitrobenzene Safety Data Sheet. (n.d.). ECHEMI.
  • Material Safety Data Sheet for 1-Fluoro-4-nitrobenzene. (n.d.). CDH Fine Chemical.
  • This compound Product Information. (n.d.). BLDpharm.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Known Risks

The primary hazards of this compound are inferred from its structural components: a halogenated nitrobenzene core and a reactive chloromethyl group. This combination suggests a multi-faceted risk profile that demands rigorous control measures. The hazards identified in analogues include toxicity upon ingestion, dermal contact, and inhalation, as well as irritation to the skin, eyes, and respiratory system.[1] Furthermore, there is a suspicion of carcinogenicity and the potential for organ damage through prolonged or repeated exposure.[1]

Table 1: Anticipated Hazard Profile for 2-(Chloromethyl)-1-fluoro-4-nitrobenzene (Based on Structural Analogues)

Hazard ClassificationAnticipated RiskRationale & References
Acute Toxicity Category 3 (Inhalation), Category 4 (Oral, Dermal) : Toxic if inhaled; Harmful if swallowed or in contact with skin.[1]Nitroaromatic compounds are known for their systemic toxicity.
Skin Corrosion/Irritation Category 2 : Causes skin irritation.[2]Halogenated aromatics and especially the lachrymatory nature of the chloromethyl group suggest significant irritant properties.
Serious Eye Damage/Irritation Category 2/2A : Causes serious eye irritation.[2]The chloromethyl group is a known lachrymator, indicating a high potential for severe eye irritation and damage.
Carcinogenicity Suspected of causing cancer (Category 2) .[1]Certain nitroaromatic compounds are classified as potential carcinogens.[3]
Specific Target Organ Toxicity Single Exposure (Category 3) : May cause respiratory irritation.[1] Repeated Exposure (Category 2) : May cause damage to organs.[1]Inhalation of vapors or dust can irritate the respiratory tract. Systemic absorption poses a risk to internal organs.
Physical Hazards Combustible : May burn but does not ignite readily.[4]Thermal decomposition can release highly toxic and irritating gases such as nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5]

The Hierarchy of Controls: Engineering Measures First

Before any discussion of Personal Protective Equipment (PPE), it is critical to assert the primacy of engineering and administrative controls. PPE is the last line of defense.

  • Primary Engineering Control : All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Administrative Controls : Access to areas where this chemical is used should be restricted. All users must receive documented training on its specific hazards and the proper handling procedures outlined in this guide.

Mandatory Personal Protective Equipment (PPE) Protocol

Given the compound's severe hazard profile, a comprehensive PPE ensemble is required at all times. Do not handle this chemical without every component of the following protocol in place.

Table 2: Required PPE for Handling this compound

Body AreaMinimum RequirementRecommended for High-Risk Operations¹
Body Flame-resistant (FR) lab coat, fully buttoned.Disposable chemical-resistant suit (e.g., Tychem® series) over normal lab attire.[6]
Hands Double-gloving : Nitrile inner glove with a thicker, chemical-resistant outer glove (e.g., neoprene or PVC).[7]Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton®).
Eyes/Face ANSI Z87.1-rated chemical splash goggles.[8]Chemical splash goggles worn with a full-face shield.[7][9]
Feet Closed-toe leather or chemical-resistant shoes.Chemical-resistant boots with steel toes.[3]
Respiratory Not required if handled exclusively within a certified fume hood.For spill response or emergency situations: A full-face, air-purifying respirator (APR) with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA).[9][10]

¹High-risk operations include working with quantities greater than a few grams, heating the substance, or performing energetic reactions.

In-Depth Rationale for PPE Selection:
  • Dermal and Body Protection : A standard cotton lab coat is insufficient. A flame-resistant coat provides a baseline of protection, but for anything beyond milligram scales, a disposable chemical-resistant suit is strongly advised. This prevents the contamination of personal clothing and reduces the risk of the compound being absorbed through the skin, a significant route of exposure.[1]

  • Hand Protection : The practice of double-gloving is non-negotiable. The inner glove (nitrile) provides a second barrier in case the outer glove is breached. The outer glove must be selected for its resistance to halogenated nitroaromatic compounds. Always inspect gloves for any signs of degradation or puncture before use.[9] Contaminated gloves must be removed and disposed of properly immediately.[9]

  • Eye and Face Protection : Due to the anticipated lachrymatory properties of the chloromethyl group, standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are the minimum requirement.[8] A full-face shield should be worn over the goggles during any operation with a splash or aerosolization risk, such as transfers or reaction workups.[7]

Procedural Workflow: Donning, Doffing, and Emergency Response

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to avoid contact between contaminated outer surfaces and your skin.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) d1 1. Wash Hands Thoroughly d2 2. Don Inner Gloves (Nitrile) d1->d2 d3 3. Don Lab Coat or Chemical Suit d2->d3 d4 4. Don Outer Gloves (Chemical-Resistant) d3->d4 d5 5. Don Goggles & Face Shield d4->d5 f1 1. Remove Outer Gloves (Turn Inside Out) f2 2. Remove Face Shield & Goggles f1->f2 f3 3. Remove Lab Coat or Chemical Suit f2->f3 f4 4. Remove Inner Gloves (Turn Inside Out) f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Protocols

Donning (Putting On) PPE:

  • Hand Hygiene : Wash hands with soap and water.

  • Inner Gloves : Don the first pair of gloves (e.g., nitrile).

  • Body Protection : Don your lab coat or chemical suit. Ensure it is fully fastened.

  • Outer Gloves : Don the second, chemical-resistant pair of gloves. Pull the cuffs of the gloves over the sleeves of your lab coat/suit.

  • Eye/Face Protection : Don your chemical splash goggles, ensuring a snug fit. If required, don the face shield.

  • Final Check : Visually inspect your entire PPE ensemble for any defects or gaps.

Doffing (Taking Off) PPE:

  • Outer Gloves : Remove the most contaminated item first. Pinch the outside of one outer glove and peel it off, turning it inside out. Slide the fingers of your now-ungloved (but still inner-gloved) hand under the cuff of the remaining outer glove and peel it off. Dispose of them in the designated hazardous waste container.

  • Eye/Face Protection : Remove the face shield and goggles from the back to the front, avoiding touching the front surfaces. Place them in a designated area for decontamination.

  • Body Protection : Unfasten the lab coat or suit. Roll it down from your shoulders, turning it inside out as you go to contain any surface contamination. Dispose of it in the appropriate hazardous waste container.

  • Inner Gloves : Remove the inner gloves using the same technique as for the outer gloves to avoid skin contact.

  • Final Hand Hygiene : Immediately wash your hands thoroughly with soap and water.

Immediate Actions for Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air immediately.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.

Disposal and Decontamination Plan

All materials that come into contact with this compound are considered hazardous waste.

  • Solid Waste : All contaminated PPE (gloves, disposable suits), paper towels, and weighing papers must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused material and reaction waste must be collected in a sealed, properly labeled, and compatible hazardous waste container. Do not pour this chemical down the drain.[5]

  • Decontamination : For minor spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand) and collect it into the solid hazardous waste container.[8] Decontaminate the surface with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.